Z-Pro-Pro
Description
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Properties
IUPAC Name |
(2S)-1-[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c21-16(19-10-5-9-15(19)17(22)23)14-8-4-11-20(14)18(24)25-12-13-6-2-1-3-7-13/h1-3,6-7,14-15H,4-5,8-12H2,(H,22,23)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAZFVPWHCGNLW-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Z-Pro-Prolinal: A Deep Dive into its Mechanism of Action as a Prolyl Oligopeptidase Inhibitor
For Immediate Release
Shanghai, China – December 9, 2025 – Z-Pro-Prolinal, a synthetic peptide aldehyde, is a potent and highly selective inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in a range of physiological and pathological processes, including neurodegenerative diseases and inflammation. This technical guide provides a comprehensive overview of the molecular mechanism underpinning the inhibitory action of Z-Pro-Prolinal, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism: Transition-State Analogue Inhibition
Z-Pro-Prolinal functions as a transition-state analogue inhibitor of prolyl oligopeptidase.[1][2] The core of its mechanism lies in the interaction between its C-terminal prolinal moiety and the catalytic triad (B1167595) of the enzyme's active site. Specifically, the aldehyde group of Z-Pro-Prolinal forms a reversible covalent hemiacetal bond with the hydroxyl group of the active site serine residue (Ser554).[1][3] This covalent adduct mimics the tetrahedral transition state of the peptide bond cleavage reaction catalyzed by POP, effectively locking the enzyme in an inactive conformation and preventing it from processing its natural substrates.[4][5] This interaction is characterized by a slow-binding inhibition kinetic profile.[4][5]
The specificity of Z-Pro-Prolinal for prolyl oligopeptidase is conferred by the preceding proline and benzyloxycarbonyl (Z) groups, which fit into the S1 and S2 subsites of the enzyme's active site, respectively, contributing to its high affinity and selectivity.[6]
Quantitative Analysis of Inhibitory Potency
The inhibitory potency of Z-Pro-Prolinal against prolyl oligopeptidase has been quantified across various studies and organisms. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters demonstrating its high efficacy.
| Enzyme Target | Inhibitor | IC50 / Ki | Source Organism/Enzyme |
| Prolyl Oligopeptidase (POP) | Z-Pro-Prolinal | Ki: 1 nM[6] | Not Specified |
| Porcine Prolyl Endopeptidase (PREP) | Z-Pro-Prolinal | IC50: 0.4 nM[2][6] | Porcine |
| Leishmania infantum Prolyl Oligopeptidase (POP) | Z-Pro-Prolinal | IC50: 4.2 nM[2][4] | Leishmania infantum |
Z-Pro-Prolinal exhibits high selectivity for prolyl oligopeptidase, with studies indicating no significant inhibition of other serine proteases such as dipeptidyl-peptidase II, aminopeptidase (B13392206) P, and aminopeptidase M at concentrations effective for POP inhibition.[2]
Signaling Pathways Modulated by Z-Pro-Prolinal
By inhibiting prolyl oligopeptidase, Z-Pro-Prolinal can modulate several downstream signaling pathways. POP is involved in the maturation and degradation of various peptide hormones and neuropeptides.[1][6] Its inhibition can therefore influence:
-
Neuropeptide Regulation: POP plays a role in processing neuropeptides that are crucial for memory, mood, and other neurological functions.[1]
-
Renin-Angiotensin and Kinin-Kallikrein Systems: POP can process peptides within these systems, which are key regulators of blood pressure and inflammation.[1]
-
α-Synuclein Aggregation: Prolyl oligopeptidase can directly interact with α-synuclein, promoting its dimerization and aggregation, a pathological hallmark of Parkinson's disease. Z-Pro-Prolinal, by inhibiting POP, can interfere with this process.[6]
-
Cell Stress Responses: In certain cellular models, Z-Pro-Prolinal has been shown to inhibit the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the production of reactive oxygen species (ROS), suggesting a role in mitigating cellular stress.[7]
Experimental Protocols
In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay
This protocol outlines a continuous fluorometric assay to determine the inhibitory activity of Z-Pro-Prolinal against prolyl oligopeptidase. The assay is based on the cleavage of the fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), by POP, which releases the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule.[2]
Materials:
-
Recombinant prolyl oligopeptidase (POP)
-
Z-Pro-Prolinal
-
Z-Gly-Pro-AMC (fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of Z-Pro-Prolinal in DMSO.
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.
-
Dilute the recombinant POP to the desired working concentration in Assay Buffer.
-
Prepare serial dilutions of Z-Pro-Prolinal in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add 50 µL of the serially diluted Z-Pro-Prolinal solutions. For the control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.
-
-
Measurement:
-
Immediately begin monitoring the fluorescence intensity kinetically for a set period (e.g., 30 minutes) at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Determine the percent inhibition for each concentration of Z-Pro-Prolinal relative to the control (no inhibitor) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Differentiating POP and Z-Pro-Prolinal-Insensitive Peptidase (ZIP) Activity
A potential confounding factor in POP assays is the presence of Z-Pro-Prolinal-insensitive peptidase (ZIP), which can also cleave common POP substrates.[5]
Procedure:
-
Perform the POP inhibition assay as described above.
-
Include a high, saturating concentration of Z-Pro-Prolinal (e.g., 1-10 µM) in a set of wells.
-
If significant enzymatic activity remains in the presence of saturating Z-Pro-Prolinal, this residual activity can be attributed to ZIP.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Pro-Prolinal as a Prolyl Oligopeptidase Inhibitor: A Technical Guide
Abstract
Prolyl oligopeptidase (POP), a cytosolic serine protease, has emerged as a significant therapeutic target due to its role in processing bioactive peptides and its implication in neurodegenerative and psychiatric disorders. This document provides a comprehensive technical overview of N-benzyloxycarbonyl-L-prolyl-L-prolinal (Z-Pro-Prolinal), a highly potent and selective inhibitor of POP. We detail its mechanism of action, quantitative inhibitory profile, key experimental methodologies for its characterization, and its impact on relevant biological pathways. This guide is intended to serve as a core resource for researchers engaged in the study of POP and the development of related inhibitors.
Introduction to Prolyl Oligopeptidase (POP)
Prolyl oligopeptidase (POP; EC 3.4.21.26), also known as prolyl endopeptidase (PREP), is a unique serine protease that cleaves small peptides (typically less than 30 amino acids) at the C-terminal side of proline residues.[1] Structurally, POP consists of a catalytic C-terminal domain with a classic α/β-hydrolase fold and a regulatory N-terminal β-propeller domain.[2][3] This propeller domain acts as a gate, restricting access to the buried active site and conferring the enzyme's specificity for small oligopeptides.[2][3]
POP is ubiquitously expressed but shows high activity in the brain, where it modulates the levels of various neuropeptides and peptide hormones, such as substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[4][5] Its dysregulation has been linked to the pathophysiology of neurodegenerative conditions like Parkinson's and Alzheimer's disease, as well as psychiatric disorders, making it a compelling target for therapeutic intervention.[4][6]
Z-Pro-Prolinal: Mechanism of Action
Z-Pro-Prolinal (also Cbz-Pro-Prolinal) is a synthetic dipeptide aldehyde renowned for its potent and selective inhibition of POP.[4][6] It functions as a transition-state analog inhibitor.[1][4] The core of its inhibitory activity lies in the terminal aldehyde group, which is critical for its high potency.[7][8]
The mechanism involves the formation of a stable, reversible covalent hemiacetal adduct between the inhibitor's aldehyde group and the hydroxyl group of the catalytic serine residue (Ser554) within the POP active site.[1][4][9][10] This adduct mimics the tetrahedral transition state of the peptide substrate hydrolysis, effectively locking the enzyme in an inactive conformation.[9][11] This interaction is characterized by a slow-binding mechanism, requiring a pre-incubation period for the inhibition to reach equilibrium.[1][7][8]
Quantitative Inhibitory Profile
Z-Pro-Prolinal exhibits remarkable potency against POP from various species, with inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) in the nanomolar and even sub-nanomolar range. Its selectivity is a key feature, with negligible inhibition of other related serine proteases at concentrations effective against POP.[6][12]
Table 1: Inhibitory Potency of Z-Pro-Prolinal against Prolyl Oligopeptidase
| Target Enzyme Source | Constant | Value | Reference(s) |
|---|---|---|---|
| Porcine | IC50 | 0.4 nM | [6][12][13] |
| Leishmania infantum | IC50 | 4.2 nM | [1][9][12] |
| Mouse Brain | Ki | 0.35 ± 0.05 nM | [7][8] |
| Rabbit Brain | Ki | 14 nM | [11][14] |
| Not Specified | Ki | 1 nM |[6][12] |
Table 2: Selectivity Profile of Z-Pro-Prolinal
| Protease Target | Inhibition | Reference(s) |
|---|---|---|
| Dipeptidyl-peptidase II | No significant inhibition | [12] |
| Aminopeptidase P | No significant inhibition | [12] |
| Aminopeptidase M | No significant inhibition |[12] |
Experimental Protocols
Fluorometric Prolyl Oligopeptidase Inhibition Assay
This protocol outlines a continuous fluorometric assay to determine the IC50 value of Z-Pro-Prolinal against POP. The assay relies on the cleavage of the fluorogenic substrate Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), which releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule upon hydrolysis.[1][12]
Materials and Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mg/mL BSA.[12]
-
Enzyme: Recombinant or purified prolyl oligopeptidase.
-
Inhibitor: Z-Pro-Prolinal stock solution in Dimethyl sulfoxide (B87167) (DMSO).
-
Substrate: Z-Gly-Pro-AMC stock solution in DMSO.[12]
-
Equipment: Black, flat-bottom 96-well microplate and a fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm).[1][12]
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of Z-Pro-Prolinal in Assay Buffer. The final DMSO concentration should not exceed 1% in the assay wells.[12]
-
Assay Plate Setup:
-
Add 50 µL of the serially diluted inhibitor solutions to the respective wells.
-
For control (100% activity) and blank (no enzyme) wells, add 50 µL of Assay Buffer.[12]
-
-
Enzyme Addition: Add 25 µL of diluted POP enzyme solution to all wells except the blanks. Add 25 µL of Assay Buffer to the blank wells.[12]
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes. This step is crucial for the slow-binding kinetics of Z-Pro-Prolinal.[1][12]
-
Reaction Initiation: Add 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells to start the reaction.[12]
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity over time.
Data Analysis:
-
Calculate the reaction rate (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the background fluorescence rate from the blank wells.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Biological Effects and Signaling Pathway Interactions
The inhibition of POP by Z-Pro-Prolinal has significant downstream biological consequences, particularly in the context of neurodegenerative diseases. One of the most studied interactions is between POP and α-synuclein, the protein central to Parkinson's disease pathology.
POP has been shown to interact directly with α-synuclein, acting as a potential nucleation point that enhances its dimerization and accelerates its aggregation into pathological oligomers and fibrils.[15][16][17] This interaction appears to be independent of POP's catalytic activity but is modulated by inhibitors binding to the active site.[15][16] By binding to POP, inhibitors like Z-Pro-Prolinal can disrupt the POP-α-synuclein interaction, thereby reducing α-synuclein aggregation.[16] Furthermore, POP inhibition has been demonstrated to promote the clearance of α-synuclein aggregates through the enhancement of autophagy.[15] This dual mechanism—preventing aggregation and promoting clearance—makes POP inhibitors like Z-Pro-Prolinal promising therapeutic candidates for synucleinopathies.
Conclusion
Z-Pro-Prolinal stands as a cornerstone tool for the study of prolyl oligopeptidase. Its high potency, selectivity, and well-characterized mechanism of action make it an invaluable pharmacological probe for elucidating the physiological and pathological roles of POP. The detailed methodologies and established quantitative data presented in this guide provide a solid foundation for its application in research. As evidence continues to link POP to the progression of neurodegenerative diseases, the utility of specific inhibitors like Z-Pro-Prolinal in both basic research and as a scaffold for drug development will undoubtedly continue to grow.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-function properties of prolyl oligopeptidase family enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benzyloxycarbonylprolylprolinal, a transition-state analogue for prolyl oligopeptidase, forms a tetrahedral adduct with catalytic serine, not a reactive cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of rabbit brain prolyl endopeptidase by n-benzyloxycarbonyl-prolyl-prolinal, a transition state aldehyde inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Interaction of prolyl oligopeptidase with α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prolyl oligopeptidase enhances α-synuclein dimerization via direct protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Pro-Prolinal: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Pro-Prolinal, also known as N-Benzyloxycarbonyl-L-prolyl-L-prolinal, is a potent and selective synthetic dipeptide aldehyde inhibitor of prolyl oligopeptidase (POP).[1] Its ability to act as a transition-state analog, forming a reversible covalent bond with the active site of POP, makes it an invaluable tool in neuroscience research and a potential therapeutic agent for neurodegenerative and psychiatric disorders.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of Z-Pro-Prolinal, including detailed experimental protocols and data presented for clarity and comparison.
Chemical Properties and Structure
Z-Pro-Prolinal is a synthetic compound characterized by a benzyloxycarbonyl protecting group attached to a dipeptide core consisting of two proline residues, with the C-terminal proline modified to a prolinal (an aldehyde). This structural arrangement is critical for its inhibitory activity.
Physicochemical Properties
A summary of the key physicochemical properties of Z-Pro-Prolinal is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₈H₂₂N₂O₄ | [1] |
| Molecular Weight | 330.38 g/mol | [1] |
| CAS Number | 88795-32-8 | |
| Appearance | White to tan powder | [1] |
| Solubility | Soluble in DMSO (≥10 mg/mL) | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
| Purity | ≥97% (HPLC) | [1] |
Structural Elucidation
The chemical structure of Z-Pro-Prolinal, including its stereochemistry, is well-defined. The SMILES string for the compound is N2(--INVALID-LINK--C(=O)N3--INVALID-LINK--C=O)C(=O)OCc1ccccc1. The key structural features include the N-terminal benzyloxycarbonyl (Z) group, the two L-proline rings, and the C-terminal aldehyde functional group. This aldehyde is crucial for the compound's mechanism of action.
References
The Biological Significance of Prolyl Oligopeptidase (PREP) Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Prolyl oligopeptidase (PREP), a cytosolic serine protease, has emerged as a significant therapeutic target for a range of debilitating diseases, most notably neurodegenerative disorders. This technical guide provides an in-depth exploration of the biological significance of PREP inhibition, consolidating current research on its dual enzymatic and non-enzymatic functions. It details the quantitative measures of inhibitor potency, outlines key experimental protocols for inhibitor evaluation, and visualizes the complex signaling pathways influenced by PREP. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the exploration of PREP-targeted therapeutics.
Introduction to Prolyl Oligopeptidase (PREP)
Prolyl oligopeptidase (PREP), also known as prolyl endopeptidase (PEP), is a highly conserved enzyme that cleaves small peptides (less than 30 amino acids) at the C-terminal side of proline residues.[1] While ubiquitously expressed, PREP is found in high concentrations in the brain, where it is implicated in the metabolism of proline-containing neuropeptides and peptide hormones, thereby influencing a variety of physiological processes including learning, memory, and mood.[2]
Emerging evidence has unveiled a more complex role for PREP, extending beyond its catalytic activity. PREP participates in crucial protein-protein interactions, influencing cellular processes such as protein aggregation, autophagy, and cytoskeletal dynamics.[3][4] This dual functionality—enzymatic and non-enzymatic—positions PREP as a critical node in cellular signaling, and its dysregulation has been linked to a number of pathologies.
The Dual Role of PREP in Pathophysiology
The biological significance of PREP inhibition is rooted in its multifaceted involvement in disease progression, particularly in the context of neurodegeneration and neuroinflammation.
Enzymatic Function in Neuropeptide Regulation
PREP's enzymatic activity has been historically linked to the degradation of neuropeptides like Substance P, arginine-vasopressin, and thyrotropin-releasing hormone.[5] Inhibition of this activity is hypothesized to increase the bioavailability of these neuropeptides, potentially leading to cognitive enhancement and neuroprotective effects. However, the in vivo relevance of this mechanism is still a subject of ongoing research.[3]
Non-Enzymatic Scaffolding and Protein-Protein Interactions
Recent research has highlighted the critical non-enzymatic functions of PREP, which are mediated through direct protein-protein interactions.[4][6] These interactions are independent of PREP's catalytic activity and have profound implications for cellular homeostasis.
-
Interaction with α-Synuclein: PREP has been shown to directly interact with α-synuclein, a protein central to the pathology of Parkinson's disease and other synucleinopathies.[7] This interaction promotes the dimerization and subsequent aggregation of α-synuclein into toxic oligomers.[8] PREP inhibitors can disrupt this interaction, thereby reducing α-synuclein aggregation.[8]
-
Interaction with other Cytosolic Proteins: PREP also interacts with other key proteins, including tubulin and Growth Associated Protein-43 (GAP-43), suggesting a role in modulating cytoskeletal dynamics and neuronal growth cone function.[6][9]
Quantitative Analysis of PREP Inhibitors
A number of potent and selective PREP inhibitors have been developed and characterized. Their efficacy is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following tables summarize the inhibitory potency of several well-characterized PREP inhibitors.
| Inhibitor | Target Enzyme Source | IC50 (nM) | Ki (nM) | Reference(s) |
| Z-Pro-Prolinal | Porcine | 0.4 | 1 | [1][10] |
| Leishmania infantum | 4.2 | - | [1] | |
| Mouse brain | - | 0.35 ± 0.05 | [11] | |
| KYP-2047 | Not Specified | - | 0.023 | [12][13][14] |
| JTP-4819 | Rat Brain | 0.83 ± 0.09 | - | [10] |
Table 1: In Vitro Inhibitory Potency of Selected PREP Inhibitors. This table provides a comparative summary of the IC50 and Ki values for commonly studied PREP inhibitors. Lower values are indicative of higher potency.
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Effects | Reference(s) |
| KYP-2047 | Young Rats (Water Maze) | 1 or 5 mg/kg, 30 min before testing | Dose-dependently improved escape performance. | [12] |
| Rats | 9 or 27 µmol/kg, IP | Increased neurotensin (B549771) concentration in the hypothalamus. | [12] | |
| Wild-type C57 Mice | 15 or 50 µmol/kg, IP | Rapid brain penetration and efficient PREP inhibition. | [15] | |
| Xenograft Mouse Model (Oral Squamous Cell Carcinoma) | 1 and 5 mg/kg | Significantly reduced tumor burden and weight. | [16] | |
| Mouse Model of Myocardial Ischemia/Reperfusion | 2.5 and 5 mg/kg, IP | Limited histological damage and neutrophil accumulation. | [17] |
Table 2: In Vivo Efficacy of KYP-2047. This table summarizes the effective doses and observed outcomes of KYP-2047 in various animal models, demonstrating its therapeutic potential across different disease contexts.
Key Experimental Protocols
The evaluation of PREP inhibitors requires robust and reproducible experimental methodologies. This section details standardized protocols for in vitro enzyme inhibition assays and cell-based assays.
In Vitro PREP Inhibition Assay (Fluorometric)
This protocol describes a continuous fluorometric assay to determine the inhibitory activity of a test compound against PREP.
Materials:
-
Purified recombinant prolyl oligopeptidase (POP)
-
Test inhibitor (e.g., Z-Pro-Prolinal as a positive control)
-
Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor and control inhibitor (e.g., Z-Pro-Prolinal) in DMSO.
-
Prepare a stock solution of the fluorogenic substrate (Z-Gly-Pro-AMC) in DMSO.
-
Dilute the recombinant POP to the desired working concentration in Assay Buffer.
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Protocol:
-
To each well of the 96-well microplate, add 50 µL of the serially diluted inhibitor solutions. For control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow for enzyme-inhibitor binding.[1][11]
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence over time at 37°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curve for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Assay for PREP Activity
This protocol is designed to assess the ability of a test compound to inhibit PREP activity within a cellular context.
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells)
-
Test inhibitor
-
Cell lysis buffer
-
POP-specific fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Fluorometer
Procedure:
-
Treat cultured cells with varying concentrations of the test inhibitor or vehicle control for a predetermined time.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Add the POP-specific fluorogenic substrate to the cell lysates.
-
Measure the fluorescence intensity over time using a fluorometer. A decrease in the rate of fluorescence increase in inhibitor-treated cells compared to controls indicates inhibition of intracellular POP activity.
Signaling Pathways and Mechanisms of Action
The biological effects of PREP inhibition are mediated through its influence on complex signaling networks. The following diagrams, generated using the DOT language, illustrate key pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [helda.helsinki.fi]
- 4. tandfonline.com [tandfonline.com]
- 5. Issues About the Physiological Functions of Prolyl Oligopeptidase Based on Its Discordant Spatial Association With Substrates and Inconsistencies Among mRNA, Protein Levels, and Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Prolyl Oligopeptidase (PREP) in Degenerative Brain Diseases: Has Peptidase Activity Only a Modulatory Role on the Interactions of PREP with Proteins? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction of prolyl oligopeptidase with α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prolyl oligopeptidase enhances α-synuclein dimerization via direct protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rndsystems.com [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. KYP-2047 penetrates mouse brain and effectively inhibits mouse prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. oncotarget.com [oncotarget.com]
- 17. The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Z-Pro-Prolinal in Neurodegenerative Disease Research: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Prolyl oligopeptidase (POP), a cytosolic serine protease, has emerged as a significant therapeutic target in neurodegenerative diseases due to its role in neuropeptide metabolism, neuroinflammation, and the aggregation of pathogenic proteins.[1] N-Benzyloxycarbonyl-L-prolyl-L-prolinal, or Z-Pro-Prolinal, is a potent, selective, and reversible inhibitor of POP, establishing it as a gold-standard reference compound in the field.[1][2] This guide provides a comprehensive technical overview of Z-Pro-Prolinal, detailing its mechanism of action, summarizing its inhibitory potency, outlining key experimental protocols, and visualizing its role in critical signaling pathways relevant to Alzheimer's and Parkinson's disease.
Core Mechanism of Action
Z-Pro-Prolinal functions as a transition-state analog inhibitor of prolyl oligopeptidase (POP/PREP).[3][4] The core of its inhibitory action lies in its C-terminal prolinal (proline aldehyde) residue. The aldehyde group forms a reversible, covalent hemiacetal adduct with the catalytic serine residue (Ser554) located in the active site of the POP enzyme.[1][3][5] This interaction mimics the tetrahedral transition state of the enzyme-substrate reaction, resulting in potent, slow-binding inhibition.[1][6] This well-understood mechanism contributes to its high affinity and specificity, making it an invaluable tool for studying the physiological and pathological roles of POP.[7]
Quantitative Inhibitory Potency
Z-Pro-Prolinal demonstrates high potency against POP across various species. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics of this activity, though values can vary depending on experimental conditions such as enzyme source and substrate used.[1]
Table 1: Inhibitory Potency (IC50 & Ki) of Z-Pro-Prolinal against Prolyl Oligopeptidase
| Species / Source | Enzyme Source | Potency (IC50) | Potency (Ki) | Reference(s) |
|---|---|---|---|---|
| Porcine | Not Specified | 0.4 nM | - | [7][8] |
| Human | Recombinant PREP | 0.16 µM (160 nM) | - | [9][10] |
| Mouse | Brain | - | 0.35 nM | [6] |
| Rabbit | Brain | - | 14 nM | [10] |
| Bovine | Brain | - | nM order | [10] |
| Leishmania infantum | Recombinant POP | 4.2 nM | - | [3][5] |
| Schistosoma mansoni | Not Specified | 0.01 µM (10 nM) | - |[9][10] |
Note: The inhibitory constant (Ki) represents the equilibrium binding affinity for the inhibitor.[11] A smaller Ki value indicates greater binding affinity.
Table 2: Comparative Potency of Common POP Inhibitors
| Inhibitor | Target Enzyme | Potency (IC50) | Potency (Ki) | Source Organism for Enzyme | Reference(s) |
|---|---|---|---|---|---|
| Z-Pro-Prolinal | Prolyl Oligopeptidase | 0.4 nM | 1 nM | Porcine | [7] |
| JTP-4819 | Prolyl Oligopeptidase | 0.83 ± 0.09 nM | - | Rat Brain | [7] |
| KYP-2047 | Prolyl Oligopeptidase | - | 0.023 nM | Not Specified |[7] |
Role in Neurodegenerative Disease Signaling Pathways
Elevated POP activity is linked to the pathophysiology of several neurodegenerative disorders.[4] Z-Pro-Prolinal's ability to inhibit POP allows it to modulate key pathological cascades.
Parkinson's Disease: Attenuation of α-Synuclein Aggregation
A pathological hallmark of Parkinson's disease is the aggregation of α-synuclein protein into fibrils within Lewy bodies.[12] Prolyl oligopeptidase can directly interact with α-synuclein monomers, acting as a seed that accelerates their dimerization and subsequent aggregation.[7][13] This effect is independent of POP's enzymatic activity but is reversed by active-site-directed inhibitors like Z-Pro-Prolinal.[12][13][14] By binding to the active site, Z-Pro-Prolinal is thought to induce a conformational change in the enzyme that prevents its interaction with α-synuclein, thereby reducing the formation of pathogenic aggregates.[15]
Alzheimer's Disease: Modulation of Tau Phosphorylation
In Alzheimer's disease, the hyperphosphorylation of the tau protein leads to the formation of neurofibrillary tangles (NFTs), a core pathological feature.[4] Protein Phosphatase 2A (PP2A) is the primary enzyme responsible for dephosphorylating tau in the brain.[4] Evidence suggests that POP negatively regulates PP2A activity. Consequently, the elevated POP levels observed in Alzheimer's brains contribute to PP2A dysfunction, promoting tau hyperphosphorylation.[4] By inhibiting POP, Z-Pro-Prolinal is hypothesized to restore PP2A activity, leading to increased tau dephosphorylation and a reduction in NFT pathology.[4]
Neuroinflammation and Oxidative Stress
POP has been increasingly implicated in neuroinflammatory processes.[16] Studies in cellular models have shown that POP inhibitors, including Z-Pro-Prolinal, can prevent certain cellular stress-related events.[17] Specifically, Z-Pro-Prolinal was found to inhibit the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and block the production of reactive oxygen species (ROS) induced by neurotoxins like 6-hydroxydopamine in specific cell lines.[17]
Experimental Protocols
The most common method for quantifying the potency of Z-Pro-Prolinal and other POP inhibitors is a fluorometric enzyme activity assay.[3]
Protocol: Determination of IC50 via Fluorometric POP Activity Assay
Objective: To determine the concentration of Z-Pro-Prolinal required to inhibit 50% of POP enzymatic activity.[10]
Principle: This assay measures the activity of POP using a synthetic fluorogenic substrate, such as N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).[3] When POP cleaves the substrate at the proline residue, the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC) is released. The rate of AMC production, measured by fluorescence intensity over time, is directly proportional to POP activity. By adding varying concentrations of Z-Pro-Prolinal, a dose-response curve can be generated to calculate the IC50 value.[3]
Materials:
-
Recombinant Prolyl Oligopeptidase (POP)
-
Z-Pro-Prolinal
-
Fluorogenic Substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)[18]
-
Solvent for inhibitor and substrate (e.g., Dimethyl sulfoxide, DMSO)[3]
-
Black, flat-bottom 96-well microplate[3]
-
Microplate reader with fluorescence capability (Excitation: ~360-380 nm, Emission: ~460 nm)[3]
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of Z-Pro-Prolinal in DMSO, followed by a final dilution in assay buffer.
-
Pre-incubation: In a 96-well plate, add the assay buffer, the POP enzyme solution, and the Z-Pro-Prolinal dilutions. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).[18]
-
Due to the slow-binding mechanism of Z-Pro-Prolinal, pre-incubate the enzyme and inhibitor mixture for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30-37°C).[3][5][18]
-
Reaction Initiation: Add the fluorogenic substrate (Z-Gly-Pro-AMC) to all wells to start the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically over a period of time (e.g., 15-30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each concentration.
-
Normalize the data by expressing the reaction rates as a percentage of the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the Z-Pro-Prolinal concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]
- 12. Prolyl oligopeptidase stimulates the aggregation of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prolyl Endopeptidase-Like Facilitates the α-Synuclein Aggregation Seeding, and This Effect Is Reverted by Serine Peptidase Inhibitor PMSF - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The effect of prolyl oligopeptidase inhibitors on alpha-synuclein aggregation and autophagy cannot be predicted by their inhibitory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Prolyl oligopeptidase: a rising star on the stage of neuroinflammation research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Role of Z-Pro-Prolinal in Neuropeptide Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Z-Pro-Prolinal, a potent and selective inhibitor of prolyl oligopeptidase (POP), has emerged as a critical tool in the study of neuropeptide signaling. This technical guide provides an in-depth analysis of Z-Pro-Prolinal's mechanism of action, its impact on neuropeptide metabolism, and detailed experimental protocols for its characterization. By preventing the degradation of key neuropeptides such as vasopressin and thyrotropin-releasing hormone, Z-Pro-Prolinal offers a valuable pharmacological means to investigate the physiological and pathological roles of these signaling molecules. This document consolidates quantitative data on its inhibitory activity, outlines methodologies for its use in research, and presents visual representations of the relevant biological pathways and experimental workflows to support further investigation and drug development efforts.
Introduction to Z-Pro-Prolinal and Prolyl Oligopeptidase
Z-Pro-Prolinal (N-Benzyloxycarbonyl-L-prolyl-L-prolinal) is a synthetic dipeptide aldehyde that functions as a highly potent and specific transition-state analog inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1][2][3] POP is a cytosolic serine protease that plays a crucial role in the regulation of various neuropeptides and peptide hormones by cleaving peptide bonds on the C-terminal side of proline residues.[3][4][5] Given its involvement in the maturation and degradation of signaling peptides, POP has become a significant therapeutic target for a range of neurological and systemic disorders.[5][6]
The primary mechanism of Z-Pro-Prolinal's inhibitory action involves the formation of a reversible, covalent hemiacetal adduct between its aldehyde group and the hydroxyl group of the catalytic serine residue (Ser554) in the active site of POP.[1][7][8] This stable complex mimics the tetrahedral transition state of the enzyme-catalyzed reaction, effectively blocking the enzyme's catalytic activity.[2][7]
Quantitative Analysis of Z-Pro-Prolinal Inhibition
The potency of Z-Pro-Prolinal as a POP inhibitor has been quantified across numerous studies. The following table summarizes key inhibitory constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀) reported in the literature. It is important to note that these values can vary depending on the enzyme source, substrate used, and specific experimental conditions.
| Inhibitor | Target Enzyme | Kᵢ | IC₅₀ | Source Organism for Enzyme | Reference(s) |
| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) / Prolyl Endopeptidase (PEP) | 0.35 ± 0.05 nM | - | Mouse Brain | [9] |
| Z-Pro-Prolinal | Prolyl Endopeptidase (PEP) | 5 nM | - | Not Specified | [10] |
| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | 1 nM | - | Not Specified | [6] |
| Z-Pro-Prolinal | Prolyl Endopeptidase (PREP) | 14 nM | - | Not Specified | [11] |
| Z-Pro-Prolinal | Prolyl Endopeptidase (PREP) | - | 0.4 nM | Porcine | [6][12] |
| Z-Pro-Prolinal | Leishmania infantum Prolyl Oligopeptidase (POP) | - | 4.2 nM | Leishmania infantum | [3] |
| JTP-4819 | Prolyl Oligopeptidase | - | 0.83 ± 0.09 nM | Rat Brain | [6] |
| KYP-2047 | Prolyl Oligopeptidase | 0.023 nM | - | Not Specified | [6] |
Impact on Neuropeptide Signaling Pathways
The primary hypothesis regarding the biological effects of Z-Pro-Prolinal centers on its ability to prevent the degradation of proline-containing neuropeptides, thereby increasing their local concentrations and enhancing their signaling activity.[4] Key neuropeptide systems affected by POP inhibition include:
-
Vasopressin Signaling: Prolyl endopeptidase is known to cleave the Pro-Arg bond of arginine-vasopressin (AVP).[13] Studies have shown that administration of Z-Pro-Prolinal can significantly increase the septal content of AVP in rats, suggesting that POP contributes to the degradation of endogenous AVP in the brain.[12][13] This has implications for processes regulated by vasopressin, such as social behavior and memory.
-
Thyrotropin-Releasing Hormone (TRH) Signaling: TRH is another neuropeptide substrate for POP. Inhibition of POP by compounds like Z-Pro-Prolinal has been shown to protect TRH from degradation.[14][15] The neuroprotective and cognitive-enhancing effects of POP inhibitors may be partly mediated by the potentiation of TRH signaling.[14]
-
Substance P Signaling: POP is involved in the degradation of Substance P, a neuropeptide implicated in pain transmission and inflammation.[8] By inhibiting POP, Z-Pro-Prolinal can lead to increased levels of Substance P, potentially potentiating its biological effects.[8]
The following diagram illustrates the general mechanism by which Z-Pro-Prolinal modulates neuropeptide signaling.
Caption: Z-Pro-Prolinal inhibits POP, preventing neuropeptide degradation.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate characterization of Z-Pro-Prolinal's activity.
In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay
This protocol describes a continuous fluorometric assay to determine the inhibitory activity of Z-Pro-Prolinal against POP.
Materials:
-
Recombinant prolyl oligopeptidase
-
Z-Pro-Prolinal
-
Fluorogenic substrate: Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare a stock solution of Z-Pro-Prolinal in DMSO.
-
Prepare serial dilutions of Z-Pro-Prolinal in Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.[3]
-
To each well of the 96-well microplate, add 50 µL of the serially diluted Z-Pro-Prolinal solutions. For control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer.[3]
-
Add 25 µL of diluted POP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.[3]
-
Pre-incubate the plate at 37°C for 15 minutes. This pre-incubation is critical as Z-Pro-Prolinal is a slow-binding inhibitor.[3][8]
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorometric microplate reader.
-
Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 460 nm) every minute for 30-60 minutes at 37°C. [3]
-
Calculate the rate of reaction for each concentration of Z-Pro-Prolinal.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.
The following diagram outlines the workflow for this assay.
Caption: Workflow for the in vitro POP inhibition assay.
In Vivo Assessment of Neuropeptide Levels
This protocol outlines a general procedure to assess the effect of Z-Pro-Prolinal on brain neuropeptide levels in a rodent model.
Materials:
-
Z-Pro-Prolinal
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Rodent model (e.g., rats, mice)
-
Anesthesia
-
Dissection tools
-
Equipment for tissue homogenization
-
ELISA or RIA kits for specific neuropeptides (e.g., vasopressin, TRH)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Administer Z-Pro-Prolinal or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
At a predetermined time point after administration, euthanize the animals.
-
Rapidly dissect the brain region of interest (e.g., septum, hippocampus).
-
Homogenize the tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and determine the total protein concentration. [16]
-
Measure the concentration of the neuropeptide of interest in the supernatant using a validated ELISA or RIA kit.
-
Normalize the neuropeptide concentration to the total protein concentration.
-
Compare the neuropeptide levels between the Z-Pro-Prolinal-treated and vehicle-treated groups.
Considerations for Experimental Design
When working with Z-Pro-Prolinal, it is crucial to consider the following:
-
Slow-Binding Kinetics: Due to its slow-binding nature, an adequate pre-incubation period is essential to achieve maximal inhibition and obtain accurate potency measurements.[8]
-
Z-Pro-Prolinal-Insensitive Peptidases (ZIPs): In complex biological samples, other peptidases may be present that can cleave POP substrates but are not inhibited by Z-Pro-Prolinal.[1] This can lead to an underestimation of Z-Pro-Prolinal's inhibitory effect. It is advisable to use specific substrates or biochemically separate POP from other peptidases.
-
Off-Target Effects: While highly selective, at high concentrations Z-Pro-Prolinal may exhibit off-target effects. For instance, it has been shown to inhibit the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and reduce the production of reactive oxygen species (ROS) in certain cell lines.[17][18]
-
Compound Stability: Z-Pro-Prolinal should be stored at -20°C under desiccating conditions.[1] Stock solutions are typically prepared in DMSO and should be stored frozen in single-use aliquots to avoid repeated freeze-thaw cycles.[1]
The logical workflow for investigating a potential inhibitor like Z-Pro-Prolinal is depicted below.
Caption: Logical workflow for inhibitor characterization.
Conclusion
Z-Pro-Prolinal is an invaluable research tool for elucidating the roles of prolyl oligopeptidase and its neuropeptide substrates in health and disease. Its high potency and selectivity make it a gold standard for in vitro and in vivo studies. A thorough understanding of its mechanism of action, careful consideration of experimental design, and the use of appropriate controls are paramount to generating robust and reproducible data. The information and protocols provided in this guide are intended to support researchers in leveraging Z-Pro-Prolinal to advance our understanding of neuropeptide signaling and to facilitate the development of novel therapeutics targeting this critical pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SPECIFIC INHIBITORS FOR PROLYL ENDOPEPTIDASE AND THEIR ANTI-AMNESIC EFFECT [jstage.jst.go.jp]
- 11. Prolyl endopeptidase: inhibition in vivo by N-benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Increase in the septal vasopressin content by prolyl endopeptidase inhibitors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of prolyl endopeptidase inhibitors and neuropeptides on delayed neuronal death in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of prolyl endopeptidase inhibition on arginine-vasopressin and thyrotrophin-releasing hormone catabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Z-Pro-Prolinal: A Technical Guide to a Potent Transition-State Analog Inhibitor of Prolyl Oligopeptidase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Prolinal, also known as N-benzyloxycarbonyl-L-prolyl-L-prolinal, is a highly potent and selective synthetic dipeptide aldehyde that functions as a transition-state analog inhibitor of prolyl oligopeptidase (POP)[1][2]. POP (EC 3.4.21.26), a serine protease, plays a significant role in the metabolism of proline-containing neuropeptides and peptide hormones, making it a key therapeutic target for neurodegenerative diseases, psychiatric disorders, and inflammatory conditions[2][3][4][5]. This technical guide provides an in-depth overview of Z-Pro-Prolinal, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its impact on cellular signaling pathways.
Mechanism of Action: A Covalent Transition-State Analog
Z-Pro-Prolinal's inhibitory activity stems from its function as a transition-state analog. The terminal aldehyde group of Z-Pro-Prolinal forms a reversible, covalent hemiacetal adduct with the hydroxyl group of the catalytic serine residue (Ser554) within the active site of POP[1][6][7][8]. This tetrahedral intermediate mimics the transition state of the enzyme-catalyzed peptide bond cleavage, resulting in potent and slow-binding inhibition[6][7][9]. The stability of this enzyme-inhibitor complex effectively blocks the catalytic activity of POP[1].
The slow-binding nature of Z-Pro-Prolinal means that the equilibrium between the free enzyme and the enzyme-inhibitor complex is not reached instantaneously. This necessitates a pre-incubation period during in vitro assays to ensure the accurate determination of its inhibitory potency[10][11].
// Nodes E [label="Prolyl Oligopeptidase (POP)\n(Active Ser554-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Z-Pro-Prolinal\n(Aldehyde group)", fillcolor="#F1F3F4", fontcolor="#202124"]; EI_intermediate [label="Initial Encounter\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; EI_stable [label="Stable Hemiacetal Adduct\n(Tetrahedral Intermediate)\nInhibited Enzyme", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges E -> EI_intermediate [label=" + ", style=invis]; {rank=same; E; I;} EI_intermediate -> EI_stable [label="k_on\n(Slow)", color="#4285F4", fontcolor="#4285F4"]; EI_stable -> EI_intermediate [label="k_off\n(Very Slow)", color="#34A853", fontcolor="#34A853"];
// Invisible nodes and edges for spacing dummy1 [style=invis, width=0]; I -> dummy1 [style=invis]; dummy1 -> EI_intermediate [style=invis]; }
Figure 1: Mechanism of POP inhibition by Z-Pro-Prolinal.
Quantitative Inhibitory Data
The potency of Z-Pro-Prolinal has been extensively characterized against POP from various sources. The following table summarizes key inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). Lower values are indicative of higher potency.
| Inhibitor | Target Enzyme | Enzyme Source | Ki | IC50 |
| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | Porcine | 1 nM[3] | 0.4 nM[3] |
| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | Mouse Brain | 0.35 ± 0.05 nM[9] | - |
| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP) | Leishmania infantum | - | 4.2 nM[2] |
| JTP-4819 | Prolyl Oligopeptidase (POP) | Rat Brain | - | 0.83 ± 0.09 nM[3] |
| KYP-2047 | Prolyl Oligopeptidase (POP) | Not Specified | 0.023 nM[3] | - |
Note: Ki and IC50 values can vary based on experimental conditions, including the specific substrate used and the source of the enzyme.
Experimental Protocols
Prolyl Oligopeptidase (POP) Inhibition Assay (Fluorometric)
This protocol outlines a standard in vitro assay to determine the inhibitory activity of compounds like Z-Pro-Prolinal against POP using a fluorogenic substrate.
Principle: The assay measures the cleavage of a synthetic fluorogenic substrate, such as Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), by POP. This cleavage releases the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule, and the rate of its production is directly proportional to the enzyme's activity[2][10].
Materials:
-
Enzyme: Purified recombinant or animal-derived prolyl oligopeptidase.
-
Substrate: Z-Gly-Pro-AMC stock solution in DMSO.
-
Inhibitor: Z-Pro-Prolinal stock solution in DMSO.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA.
-
Instrumentation: Black, flat-bottom 96-well microplate and a fluorometric microplate reader with excitation at ~360-380 nm and emission at ~460 nm.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of Z-Pro-Prolinal in Assay Buffer. It is crucial to maintain a consistent final DMSO concentration (typically ≤1%) across all wells.
-
Dilute the POP enzyme to the desired working concentration in Assay Buffer.
-
Prepare the Z-Gly-Pro-AMC substrate solution in Assay Buffer.
-
-
Assay Protocol:
-
To the wells of the 96-well microplate, add the serially diluted Z-Pro-Prolinal solutions. For control (no inhibitor) and blank (no enzyme) wells, add Assay Buffer.
-
Add the diluted POP enzyme solution to all wells except for the blank wells.
-
Pre-incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for the slow-binding inhibition to reach equilibrium.
-
Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using the microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V) from the linear phase of the fluorescence curve for each inhibitor concentration.
-
Subtract the background fluorescence from the blank wells.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value[2].
-
// Nodes prep [label="Prepare Reagents\n(Enzyme, Substrate, Inhibitor)"]; plate [label="Plate Inhibitor Dilutions\n& Controls"]; add_enzyme [label="Add POP Enzyme"]; preincubate [label="Pre-incubate (e.g., 37°C, 15 min)\n(Critical for Slow-Binding Inhibitors)"]; add_substrate [label="Add Fluorogenic Substrate\n(Z-Gly-Pro-AMC)"]; read [label="Kinetic Fluorescence Reading\n(Ex: 380nm, Em: 460nm)"]; analyze [label="Data Analysis"]; ic50 [label="Calculate IC50 Value", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep -> plate; plate -> add_enzyme; add_enzyme -> preincubate; preincubate -> add_substrate; add_substrate -> read; read -> analyze; analyze -> ic50; }
Figure 2: Workflow for a POP fluorometric inhibition assay.
Impact on Cellular Signaling Pathways
POP is involved in the metabolism of several proline-containing neuropeptides and peptide hormones. By inhibiting POP, Z-Pro-Prolinal can modulate the levels of these peptides, thereby influencing various signaling pathways[1][5][12].
Key Modulated Pathways:
-
Substance P Signaling: POP contributes to the degradation of Substance P, a neuropeptide involved in pain transmission, neuroinflammation, and immune responses. Inhibition of POP by Z-Pro-Prolinal can lead to elevated levels of Substance P, potentially potentiating its downstream effects.
-
Arginine-Vasopressin (AVP) Regulation: POP is implicated in the processing of AVP, a hormone crucial for social behavior, memory, and blood pressure regulation. By inhibiting POP, Z-Pro-Prolinal can increase AVP levels in the brain, which may have implications for cognitive function[1][5].
-
Bradykinin (B550075) Metabolism: POP participates in the degradation of bradykinin, a peptide that promotes vasodilation and inflammation. Z-Pro-Prolinal-mediated inhibition of POP can increase bradykinin levels.
// Nodes ZPP [label="Z-Pro-Prolinal", fillcolor="#FBBC05", fontcolor="#202124"]; POP [label="Prolyl Oligopeptidase (POP)", fillcolor="#F1F3F4", fontcolor="#202124"]; SubstanceP [label="Substance P", fillcolor="#F1F3F4", fontcolor="#202124"]; AVP [label="Arginine-Vasopressin", fillcolor="#F1F3F4", fontcolor="#202124"]; Bradykinin [label="Bradykinin", fillcolor="#F1F3F4", fontcolor="#202124"]; DegradedPeptides [label="Inactive Peptides", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Downstream [label="Modulation of Downstream Signaling\n(e.g., Pain, Cognition, Inflammation)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ZPP -> POP [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; POP -> DegradedPeptides [label="Degrades", color="#4285F4", fontcolor="#4285F4"]; SubstanceP -> POP [style=dashed, color="#4285F4"]; AVP -> POP [style=dashed, color="#4285F4"]; Bradykinin -> POP [style=dashed, color="#4285F4"]; SubstanceP -> Downstream [label="Increased\nLevels", color="#34A853", fontcolor="#34A853"]; AVP -> Downstream [label="Increased\nLevels", color="#34A853", fontcolor="#34A853"]; Bradykinin -> Downstream [label="Increased\nLevels", color="#34A853", fontcolor="#34A853"]; }
Figure 3: Modulation of neuropeptide signaling by Z-Pro-Prolinal.
Conclusion
Z-Pro-Prolinal stands as a cornerstone tool for researchers studying prolyl oligopeptidase. Its high potency, well-defined mechanism of action as a transition-state analog, and its established role as a selective inhibitor make it an invaluable positive control for inhibitor screening and a critical probe for elucidating the physiological and pathological roles of POP. The detailed methodologies and consolidated data presented in this guide are intended to support the scientific community in leveraging Z-Pro-Prolinal for future discoveries in neuroscience and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Benzyloxycarbonylprolylprolinal, a transition-state analogue for prolyl oligopeptidase, forms a tetrahedral adduct with catalytic serine, not a reactive cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benthamdirect.com [benthamdirect.com]
Foundational Research on Z-Pro-Prolinal and Cognitive Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Z-Pro-Prolinal, a potent and selective inhibitor of prolyl oligopeptidase (POP), has emerged as a significant compound of interest in the exploration of therapeutic strategies for cognitive disorders. POP, a serine protease, is implicated in the metabolism of neuropeptides and has been linked to the pathophysiology of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth overview of the foundational research on Z-Pro-Prolinal, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols. Quantitative data from key studies are summarized to facilitate comparative analysis, and critical signaling and experimental workflows are visualized to provide a clear understanding of the underlying science.
Introduction to Z-Pro-Prolinal
Z-Pro-Prolinal (N-benzyloxycarbonyl-L-prolyl-L-prolinal) is a synthetic dipeptide aldehyde that acts as a transition-state analog inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1] Its chemical structure allows it to form a reversible covalent hemiacetal adduct with the catalytic serine residue in the active site of POP, effectively blocking its enzymatic activity.[1] This inhibitory action modulates the levels of various neuropeptides involved in learning and memory, making Z-Pro-Prolinal a valuable tool for neuroscience research and a potential therapeutic agent for cognitive decline.[2][3]
Quantitative Data on Inhibitory Activity
The potency of Z-Pro-Prolinal as a POP inhibitor has been characterized in various in vitro studies. The following tables summarize key quantitative data, providing a comparative overview of its inhibitory efficacy.
Table 1: In Vitro Inhibitory Activity of Z-Pro-Prolinal against Prolyl Oligopeptidase
| Enzyme Source | IC50 | Ki | Reference |
| Porcine Brain | 0.4 nM | - | [4] |
| Recombinant Human | - | 1.0 nM | [4] |
Table 2: In Vivo Efficacy of Prolyl Oligopeptidase Inhibitors in Cognitive Models (Illustrative Data)
| Compound/Treatment | Animal Model | Behavioral Test | Key Finding | Reference (Illustrative) |
| POP Inhibitor (General) | Scopolamine-induced amnesia (Rats) | Morris Water Maze | Decreased escape latency compared to scopolamine (B1681570) group | [5][6][7] |
| Donepezil | Scopolamine-induced amnesia (Rats) | Passive Avoidance | Increased step-through latency compared to scopolamine group | [8] |
| POP Inhibitor (General) | Aged mice | Novel Object Recognition | Increased discrimination index compared to control | [2][5] |
Key Signaling Pathways
Z-Pro-Prolinal's mechanism of action is primarily centered on the inhibition of prolyl oligopeptidase, which in turn modulates downstream signaling pathways implicated in neurodegeneration and cognitive function.
POP-PP2A-Tau Signaling Pathway
Elevated POP activity has been linked to the hyperphosphorylation of tau, a hallmark of Alzheimer's disease. POP is thought to negatively regulate Protein Phosphatase 2A (PP2A), a major phosphatase responsible for dephosphorylating tau. By inhibiting POP, Z-Pro-Prolinal is hypothesized to restore PP2A activity, leading to a reduction in tau hyperphosphorylation and the formation of neurofibrillary tangles.[1]
POP-PP2A-Tau Signaling Pathway
Akt/GSK-3β Signaling Pathway
The Akt/GSK-3β signaling pathway is another critical cascade in neuronal survival and tau phosphorylation. Glycogen synthase kinase 3β (GSK-3β) is a primary kinase that phosphorylates tau. The activity of GSK-3β is inhibited by Akt (Protein Kinase B). While direct evidence is limited, the inhibition of POP by Z-Pro-Prolinal and subsequent restoration of PP2A activity may indirectly influence this pathway, as PP2A can dephosphorylate and inactivate Akt.[1] However, the primary proposed mechanism remains the direct activation of PP2A leading to tau dephosphorylation.[1]
Akt/GSK-3β Signaling in Tau Phosphorylation
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in evaluating the efficacy of cognitive enhancers. The following sections detail the methodologies for key in vitro and in vivo assays relevant to Z-Pro-Prolinal research.
In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay
This assay determines the half-maximal inhibitory concentration (IC50) of Z-Pro-Prolinal against POP.
-
Materials:
-
Purified prolyl oligopeptidase
-
Z-Pro-Prolinal
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 1 mM DTT
-
DMSO for dissolving compounds
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
-
-
Procedure:
-
Prepare a stock solution of Z-Pro-Prolinal in DMSO.
-
Perform serial dilutions of Z-Pro-Prolinal in Assay Buffer to create a range of concentrations.
-
In a 96-well plate, add a defined amount of purified POP enzyme to each well.
-
Add the different concentrations of Z-Pro-Prolinal to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture at 37°C for 15 minutes to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Z-Gly-Pro-AMC to each well.
-
Immediately measure the increase in fluorescence over time at 37°C.
-
Calculate the initial reaction velocities from the linear phase of the fluorescence curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Workflow for POP Inhibition Assay
In Vivo Scopolamine-Induced Amnesia Model
This model is widely used to evaluate the efficacy of potential cognitive-enhancing compounds. Scopolamine, a muscarinic receptor antagonist, induces transient memory impairment.
-
Animals: Male Wistar rats or C57BL/6 mice.
-
Materials:
-
Z-Pro-Prolinal
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Behavioral testing apparatus (e.g., Morris Water Maze, Passive Avoidance box)
-
-
Procedure (General Outline):
-
Acclimation: Acclimate animals to the housing facility and handling for at least one week prior to the experiment.
-
Drug Administration:
-
Administer Z-Pro-Prolinal (e.g., via oral gavage or intraperitoneal injection) at predetermined doses for a specified period (e.g., daily for 7-14 days).
-
On the testing day, administer Z-Pro-Prolinal a set time (e.g., 60 minutes) before the behavioral task.
-
Administer scopolamine (e.g., 1 mg/kg, i.p.) approximately 30 minutes before the training trial to induce amnesia.
-
-
Behavioral Testing: Conduct the chosen behavioral test (e.g., Morris Water Maze, Passive Avoidance Test) as described in the following sections.
-
Data Collection and Analysis: Record and analyze the relevant behavioral parameters to assess learning and memory.
-
Morris Water Maze (MWM) Test
The MWM is a test of spatial learning and memory.
-
Apparatus: A large circular pool (e.g., 1.5 m diameter) filled with opaque water. A hidden escape platform is submerged just below the water surface.
-
Procedure:
-
Acquisition Phase (e.g., 4-5 days):
-
Animals are given multiple trials per day to find the hidden platform from different starting locations.
-
Record the time taken to find the platform (escape latency) and the path taken.
-
-
Probe Trial (e.g., on day 6):
-
The platform is removed from the pool.
-
The animal is allowed to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Passive Avoidance Test
This test assesses fear-motivated memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Procedure:
-
Training Trial:
-
The animal is placed in the light compartment.
-
When the animal enters the dark compartment, the door closes, and a mild foot shock is delivered.
-
-
Retention Trial (e.g., 24 hours later):
-
The animal is again placed in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive stimulus.
-
-
Conclusion
Z-Pro-Prolinal stands as a foundational tool in the study of prolyl oligopeptidase and its role in cognitive function. Its potent and selective inhibitory action provides a clear mechanism for modulating neuropeptide signaling. The experimental protocols and signaling pathways detailed in this guide offer a framework for researchers to further investigate the therapeutic potential of Z-Pro-Prolinal and other POP inhibitors in the context of cognitive disorders. While in vitro data strongly supports its efficacy, further in vivo studies are warranted to fully elucidate its cognitive-enhancing effects and translate these preclinical findings into clinical applications.
References
The Therapeutic Potential of Prolyl Oligopeptidase (POP) Inhibitors: A Technical Guide to Z-Pro-Prolinal and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl oligopeptidase (POP), a cytosolic serine protease, has emerged as a significant therapeutic target for a spectrum of neurological and psychiatric disorders. Its role in the metabolism of proline-containing neuropeptides, such as substance P and arginine-vasopressin, implicates it in the modulation of cognitive function, memory, and mood.[1] Dysregulation of POP activity has been linked to the pathophysiology of neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[1] This technical guide provides a comprehensive overview of the therapeutic potential of POP inhibitors, with a particular focus on the well-characterized compound Z-Pro-Prolinal. We will delve into its mechanism of action, present quantitative data on its potency and that of other inhibitors, provide detailed experimental protocols for its evaluation, and visualize the key signaling pathways involved.
Introduction to Prolyl Oligopeptidase (POP) and its Inhibition
Prolyl oligopeptidase (EC 3.4.21.26) is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues within small peptides (typically less than 30 amino acids).[2] Its substrates include a variety of neuropeptides and peptide hormones that are crucial for normal physiological and cognitive processes.[3] The inhibition of POP is hypothesized to increase the bioavailability of these peptides in the brain, thereby offering a therapeutic benefit in conditions where their levels are depleted.[3]
Z-Pro-Prolinal (N-benzyloxycarbonyl-L-prolyl-L-prolinal) is a potent and selective inhibitor of POP.[1] It acts as a transition-state analog, forming a reversible covalent hemiacetal adduct with the catalytic serine residue (Ser554) in the active site of the enzyme.[3] This effectively blocks the enzyme's catalytic activity and prevents the degradation of its substrates.[3]
Quantitative Analysis of POP Inhibitor Potency
The efficacy of POP inhibitors is quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). Lower values for these parameters indicate higher potency. The following tables summarize the inhibitory potency of Z-Pro-Prolinal and other notable POP inhibitors against enzymes from various species.
| Inhibitor | Enzyme Source | IC50 (nM) | Ki (nM) | Reference(s) |
| Z-Pro-Prolinal | Porcine | 0.4 | - | [4] |
| Human (recombinant) | 160 | - | [5] | |
| Leishmania infantum | 4.2 | - | [6] | |
| Schistosoma mansoni | 10 | - | [5] | |
| JTP-4819 | Rat Brain | 0.83 ± 0.09 | - | [7] |
| KYP-2047 | Not Specified | - | 0.023 | [7] |
| S17092 | Not Specified | - | - | [7] |
| BocTrpPrdN | Not Specified | Potent Inhibitor | - | [7] |
| BocGlyPrdN | Not Specified | Potent Inhibitor | - | [7] |
| CbzMetPrdN | Not Specified | Potent Inhibitor | - | [7] |
| CbzGlnPrdN | Not Specified | Potent Inhibitor | - | [7] |
Table 1: Comparative Inhibitory Potency of Various POP Inhibitors.
| Species/Source | Enzyme Source | Potency (IC50) | Potency (Ki) | Reference(s) |
| Human | Recombinant PREP | 0.16 µM | - | [5] |
| Porcine | Not Specified | 0.4 nM | - | [5] |
| Rabbit | Brain | - | 14 nM | [5] |
| Bovine | Brain | - | nM order | [5] |
| Rat | Septal tissue | Effective in vivo | - | [5] |
| Schistosoma mansoni | Not Specified | 0.01 µM | - | [5] |
| Leishmania infantum | Recombinant POPLi | 4.2 nM | - | [5] |
| Flavobacterium meningosepticum | Not Specified | - | µM order | [5] |
Table 2: Potency of Z-Pro-Prolinal Across Different Species.
Experimental Protocols
Robust and reproducible experimental protocols are crucial for the evaluation of POP inhibitors. This section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro POP Activity Assay (Fluorometric)
This protocol describes a continuous fluorometric assay to determine the inhibitory activity of compounds against POP.[8]
Materials:
-
Purified POP enzyme
-
Z-Pro-Prolinal or other test inhibitors
-
Fluorogenic substrate: Z-Gly-Pro-AMC (7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mg/mL BSA[8]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm)[8]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., Z-Pro-Prolinal) in DMSO.
-
Prepare a stock solution of the fluorogenic substrate (Z-Gly-Pro-AMC) in DMSO.
-
Dilute the purified POP enzyme to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of serially diluted inhibitor solutions to the test wells. For control wells (no inhibitor) and blank wells (no enzyme), add 50 µL of Assay Buffer.[8]
-
Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.[8]
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.[8]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the background fluorescence from the blank wells.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Scopolamine-Induced Amnesia Model in Rats
This model is used to assess the potential of POP inhibitors to reverse cognitive deficits.[9][10]
Materials:
-
Male Wistar rats (or other suitable strain)
-
Z-Pro-Prolinal or other test inhibitors
-
Scopolamine (B1681570) hydrobromide
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Behavioral testing apparatus (e.g., passive avoidance chamber, Morris water maze)
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment.
-
Drug Administration:
-
Behavioral Testing:
-
Passive Avoidance Test: This test assesses fear-motivated memory.[11] The apparatus consists of a light and a dark compartment. During training, the rat receives a mild foot shock upon entering the dark compartment. In the retention test (e.g., 24 hours later), the latency to enter the dark compartment is measured. A longer latency indicates improved memory.
-
Morris Water Maze: This test evaluates spatial learning and memory.[12] A circular pool is filled with opaque water, and a hidden platform is placed just below the surface. Rats are trained to find the platform from different starting locations. Memory is assessed by measuring the time (escape latency) and path length to find the platform. A probe trial with the platform removed is also conducted to assess spatial memory retention.
-
-
Data Analysis:
-
Compare the behavioral performance (e.g., step-through latency, escape latency) between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
In Vivo 6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model in Rats
This model is used to evaluate the neuroprotective effects of POP inhibitors in a model of Parkinson's disease.[13][14]
Materials:
-
Male Wistar rats (or other suitable strain)
-
6-Hydroxydopamine (6-OHDA)
-
Desipramine (B1205290) (to protect noradrenergic neurons)
-
Z-Pro-Prolinal or other test inhibitors
-
Stereotaxic apparatus
-
Apomorphine or amphetamine (for rotational behavior assessment)
Procedure:
-
Lesion Induction:
-
Pre-treat rats with desipramine to prevent the uptake of 6-OHDA by noradrenergic neurons.
-
Under anesthesia, unilaterally inject 6-OHDA into the medial forebrain bundle or the substantia nigra pars compacta using a stereotaxic apparatus.[13] This will induce a progressive loss of dopaminergic neurons on the injected side.
-
-
Drug Treatment:
-
Administer the test inhibitor or vehicle to the lesioned rats according to the desired treatment regimen (e.g., daily for a specified number of weeks).
-
-
Behavioral Assessment:
-
Rotational Behavior: Administer a dopamine (B1211576) agonist (apomorphine) or a dopamine-releasing agent (amphetamine) and measure the number of full rotations made by the rat. The direction and rate of rotation are indicative of the extent of the lesion and the effect of the treatment.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, euthanize the animals and collect brain tissue.
-
Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra to quantify the extent of neuroprotection.
-
-
Data Analysis:
-
Analyze the behavioral, neurochemical, and histological data using appropriate statistical methods to determine the therapeutic efficacy of the POP inhibitor.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of POP inhibitors are mediated through the modulation of various signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow.
POP Inhibition and Neuropeptide Signaling
Caption: Inhibition of POP by Z-Pro-Prolinal prevents the degradation of proline-containing neuropeptides, leading to their increased availability and enhanced downstream signaling, which is hypothesized to mediate therapeutic effects.
Substance P / NK1R Signaling Pathway
Caption: Binding of Substance P to its receptor, NK1R, activates Gq-protein signaling, leading to the activation of PLC, generation of IP3 and DAG, and subsequent downstream signaling cascades involving calcium and PKC, ultimately resulting in various cellular responses.[1][15]
Arginine-Vasopressin V1a and V2 Receptor Signaling Pathways
Caption: Arginine-vasopressin activates V1a receptors, leading to Gq-mediated vasoconstriction, and V2 receptors, resulting in Gs-mediated translocation of aquaporin-2 channels in the kidney.[3][16][17]
Experimental Workflow for POP Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of a POP inhibitor, starting from in vitro screening and progressing to in vivo efficacy studies, with an iterative process of lead optimization.
Conclusion
The inhibition of prolyl oligopeptidase represents a promising therapeutic strategy for a range of neurological disorders characterized by cognitive decline and neurodegeneration. Z-Pro-Prolinal has served as a valuable tool compound for elucidating the roles of POP in health and disease. The quantitative data and experimental protocols provided in this guide offer a robust framework for the continued investigation of POP inhibitors. Future research should focus on the development of inhibitors with improved pharmacokinetic properties and selectivity profiles, with the ultimate goal of translating these promising preclinical findings into effective clinical therapies. The detailed understanding of the signaling pathways affected by POP inhibition will be instrumental in identifying relevant biomarkers and patient populations for future clinical trials.
References
- 1. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Activation of neurokinin-1 receptors up-regulates substance P and neurokinin-1 receptor expression in murine pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Therapeutic Effect of Novel Cyanopyrrolidine-Based Prolyl Oligopeptidase Inhibitors in Rat Models of Amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. njppp.com [njppp.com]
- 10. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]
- 11. criver.com [criver.com]
- 12. Ameliorative effect of carveol on scopolamine-induced memory impairment in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6-OHDA Unilateral Lesion Rat Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 14. Establishment of a 6-OHDA Induced Unilaterally Lesioned Male Wistar Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substance P activates both contractile and inflammatory pathways in lymphatics through the neurokinin receptors NK1R and NK3R - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular aspects of vasopressin receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. johnsonfrancis.org [johnsonfrancis.org]
Methodological & Application
Z-Pro-Prolinal in Cell Culture: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the utilization of Z-Pro-Prolinal in cell culture experiments.
Z-Pro-Prolinal is a potent and highly selective inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1][2] This serine protease is implicated in the maturation and degradation of various neuropeptides and peptide hormones, making it a significant target in neuroscience research and drug development, particularly for neurodegenerative diseases.[1][3][4] Z-Pro-Prolinal acts as a transition-state analog, forming a reversible covalent hemiacetal adduct with the catalytic serine residue in the active site of POP, thereby blocking its enzymatic activity.[5][6]
Mechanism of Action and Signaling Pathways
Z-Pro-Prolinal's primary mechanism of action is the inhibition of prolyl oligopeptidase.[1] By doing so, it can modulate the levels and activity of various bioactive peptides that are substrates for POP.[7] This interference can impact multiple downstream signaling pathways. For instance, inhibition of POP has been linked to the prevention of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) translocation and a reduction in reactive oxygen species (ROS) production under certain cellular stress conditions.[1][8]
Figure 1: Z-Pro-Prolinal inhibits POP, affecting downstream signaling pathways.
Quantitative Data Summary
The effective concentration of Z-Pro-Prolinal can vary depending on the cell line, experimental conditions, and the specific biological question being addressed. The following tables summarize key quantitative data from various studies.
| Parameter | Value | Organism/System | Reference |
| Ki | 1 nM | Porcine | [3] |
| IC50 | 0.4 nM | Porcine | [3] |
| IC50 | 4.2 nM | Leishmania infantum | [9] |
Table 1: Inhibitory Potency of Z-Pro-Prolinal
| Cell Line | Concentration Range Tested | Pre-treatment Time | Observed Effects | Reference |
| CV1-P (Monkey Kidney Fibroblast) | 1 µM, 10 µM, 100 µM | 30 minutes | Inhibition of 6-OHDA-induced GAPDH translocation and ROS production. | [1][8] |
| SH-SY5Y (Human Neuroblastoma) | Not specified | 30 minutes | No prevention of GAPDH translocation; inhibition of 6-OHDA-induced ROS production not observed. | [8] |
Table 2: Effective Concentrations in Cell Culture Experiments
Experimental Protocols
Here are detailed methodologies for key experiments involving Z-Pro-Prolinal in a cell culture setting.
Preparation of Z-Pro-Prolinal Stock Solution
Z-Pro-Prolinal is typically supplied as a powder and should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.[2]
-
Materials:
-
Z-Pro-Prolinal powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.30 mg of Z-Pro-Prolinal (MW: 330.38 g/mol ) in 1 mL of anhydrous DMSO.[10]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may assist in dissolution.[10]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][11]
-
General Cell Culture Treatment Protocol
This protocol outlines a general workflow for treating adherent cell lines with Z-Pro-Prolinal.
Figure 2: General workflow for cell treatment with Z-Pro-Prolinal.
-
Materials:
-
Cell line of interest (e.g., SH-SY5Y, CV1-P)
-
Complete cell culture medium
-
Z-Pro-Prolinal stock solution (10 mM in DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Stress-inducing agent (e.g., 6-hydroxydopamine, 6-OHDA) (optional)
-
-
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that ensures they are in the exponential growth phase at the time of treatment.[1]
-
Incubate for 24-48 hours to allow for cell attachment.[1]
-
Treatment: Prepare working solutions of Z-Pro-Prolinal by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM).[1]
-
Include a vehicle control containing the same concentration of DMSO as the highest Z-Pro-Prolinal concentration. The final DMSO concentration should typically not exceed 0.5%.[2]
-
Remove the old medium from the cells and replace it with the medium containing Z-Pro-Prolinal or vehicle control.[1]
-
Pre-incubate the cells with Z-Pro-Prolinal for a specified time (e.g., 30 minutes) before inducing stress.[1]
-
Induction of Cellular Stress (Optional): If investigating the protective effects of Z-Pro-Prolinal, add the stress-inducing agent (e.g., 6-OHDA) to the wells.[1]
-
Incubate for the desired duration of stress induction.
-
Downstream Analysis: Proceed with the desired downstream assays.[1]
-
Cell Viability Assay (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.[2]
-
Materials:
-
Treated cells in a 96-well plate
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Following the treatment period, add 10 µL of MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[2]
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate for 5-10 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate cell viability as a percentage of the vehicle-treated control.[1]
-
Western Blotting for GAPDH Translocation
This protocol is used to assess the subcellular localization of GAPDH.[12]
-
Materials:
-
Treated cells
-
Cell fractionation buffers
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary anti-GAPDH antibody
-
HRP-conjugated secondary antibody
-
-
Procedure:
-
Cell Fractionation: Harvest and wash the cells. Lyse the cells and separate the cytosolic and particulate (mitochondria and nuclei) fractions by centrifugation.[12]
-
Protein Quantification: Determine the protein concentration of each fraction.[12]
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Incubate the membrane with the primary anti-GAPDH antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the protein bands using an ECL substrate and an imaging system.[1]
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.[1]
-
Materials:
-
Treated cells in a 96-well black plate
-
DCFDA (10 µM in serum-free medium or HBSS)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
-
Procedure:
-
Following treatment, remove the treatment medium and wash the cells once with warm HBSS or serum-free medium.[1]
-
Load the cells with 10 µM DCFDA and incubate for 30-45 minutes at 37°C in the dark.[1]
-
Remove the DCFDA solution and wash the cells once.
-
Add 100 µL of HBSS or serum-free medium to each well.
-
Immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[1]
-
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| No observable effect | - Concentration is too low.- Incubation time is too short.- Low expression of POP in the cell line. | - Perform a dose-response experiment (e.g., 10 nM to 10 µM).- Perform a time-course experiment (e.g., 1, 6, 12, 24 hours).- Verify POP expression using Western blotting or qPCR.[2] |
| High cell toxicity | - Concentration of Z-Pro-Prolinal or DMSO is too high.- Off-target effects. | - Perform a cytotoxicity assay to determine the maximum non-toxic concentration.- Ensure the final DMSO concentration is below 0.5%.- Use the lowest effective concentration.[2] |
| Inconsistent results | - Inconsistent cell culture conditions.- Improper inhibitor preparation or storage. | - Maintain consistent cell density, passage number, and media composition.- Prepare fresh dilutions from a properly stored stock solution for each experiment.[2] |
Table 3: Troubleshooting Guide for Z-Pro-Prolinal Experiments
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preparing Z-Pro-Prolinal Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Prolinal, also known as Cbz-Pro-Prolinal, is a potent and selective synthetic dipeptide aldehyde inhibitor of prolyl oligopeptidase (POP), a serine protease that plays a significant role in the regulation of various neuropeptides and peptide hormones.[1] Due to its ability to modulate the levels of these signaling molecules, Z-Pro-Prolinal is a valuable tool in neuroscience research, particularly in studies related to cognitive function, memory, and neurodegenerative disorders such as Alzheimer's disease.[1] Accurate and consistent preparation of Z-Pro-Prolinal stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of Z-Pro-Prolinal stock solutions in Dimethyl Sulfoxide (DMSO), along with relevant chemical and physical properties and information on its mechanism of action.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Z-Pro-Prolinal is provided in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₈H₂₂N₂O₄ | [1] |
| Molecular Weight | 330.38 g/mol | [1] |
| Appearance | White to tan powder | [1] |
| Purity (HPLC) | ≥97% | [1][2] |
| Solubility in DMSO | ≥10 mg/mL; up to 25 mM | [1] |
| CAS Number | 88795-32-8 | |
| Storage Temperature | -20°C | [1] |
| Storage Conditions | Desiccated |
Mechanism of Action
Z-Pro-Prolinal functions as a transition-state analog inhibitor of prolyl oligopeptidase (POP).[1] Its aldehyde group forms a stable, covalent hemiacetal adduct with the hydroxyl group of the catalytic serine residue within the active site of POP.[1][3] This interaction effectively blocks the enzyme's catalytic activity, preventing the cleavage of peptide bonds on the C-terminal side of proline residues in small peptides.[1] By inhibiting POP, Z-Pro-Prolinal can increase the bioavailability of various neuropeptides and peptide hormones, thereby influencing downstream signaling pathways.[1][4]
Figure 1. Mechanism of Z-Pro-Prolinal action and its downstream effects.
Experimental Protocols
Preparation of a 10 mM Z-Pro-Prolinal Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of Z-Pro-Prolinal in anhydrous DMSO. It is crucial to use anhydrous DMSO to prevent hydrolysis of the compound.
Materials:
-
Z-Pro-Prolinal powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
Procedure:
-
Equilibration: Allow the vial of Z-Pro-Prolinal powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 3.30 mg of Z-Pro-Prolinal powder into the tube.
-
Calculation: Molecular Weight (330.38 g/mol ) x 0.010 mol/L (10 mM) x 0.001 L (1 mL) = 0.00330 g = 3.30 mg.
-
-
Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the Z-Pro-Prolinal powder.
-
Mixing: Tightly cap the tube and vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be employed if necessary to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particulates.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, light-protected tubes.[4][5] This minimizes freeze-thaw cycles which can lead to degradation of the compound. Store the aliquots at -20°C in a desiccated environment.
Figure 2. Workflow for preparing a 10 mM Z-Pro-Prolinal stock solution.
Preparation of Working Solutions
For cell-based assays, the concentrated DMSO stock solution must be diluted to the final working concentration in the appropriate aqueous buffer or cell culture medium. It is important to minimize the final DMSO concentration to avoid solvent-induced artifacts or cytotoxicity, typically keeping it below 0.5%.[5]
Procedure for preparing a 10 µM working solution:
-
Intermediate Dilution: Prepare a 100-fold dilution of the 10 mM stock solution to create a 100 µM intermediate solution. For example, add 10 µL of the 10 mM stock to 990 µL of the desired aqueous buffer or medium.
-
Final Dilution: Prepare a 10-fold dilution of the 100 µM intermediate solution to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer or medium.
-
Precipitation Check: Due to the lower solubility of Z-Pro-Prolinal in aqueous solutions, precipitation may occur.[5] To minimize this, perform dilutions stepwise and vortex between each step. If precipitation is observed, gentle warming or mild sonication may be used to aid dissolution.[5]
-
Immediate Use: It is recommended to prepare fresh working dilutions for each experiment as Z-Pro-Prolinal may be less stable in aqueous solutions over time.[5]
Troubleshooting
-
Incomplete Inhibition: If incomplete inhibition is observed even at high concentrations, consider the presence of a Z-Pro-Prolinal-insensitive peptidase (ZIP) in your sample, which can also cleave common POP substrates.[6]
-
Loss of Potency: If the compound appears to have lost potency, ensure proper storage conditions have been maintained. Avoid repeated freeze-thaw cycles and prepare fresh stock solutions if degradation is suspected.
-
Precipitation: If precipitation occurs upon dilution into aqueous buffers, try a stepwise dilution, use a lower final concentration, or employ gentle warming or sonication.[5]
By following these guidelines and protocols, researchers can ensure the accurate and effective use of Z-Pro-Prolinal in their experimental systems.
References
Application Note and Protocol: In Vitro Prolyl Endopeptidase (PEP) Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prolyl endopeptidase (PEP), also known as prolyl oligopeptidase, is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues.[1][2] This enzyme is implicated in the maturation and degradation of various peptide hormones and neuropeptides, making it a significant target in neuroscience and pharmacology.[1][2] Altered PEP activity has been associated with neurological and psychological disorders.[1][3] Therefore, the accurate in vitro measurement of PEP activity is crucial for basic research and for the discovery and characterization of novel therapeutic inhibitors.
This document provides a detailed protocol for a colorimetric in vitro assay to determine the enzymatic activity of prolyl endopeptidase. The assay is based on the cleavage of the synthetic chromogenic substrate, benzyloxycarbonyl-glycyl-prolyl-p-nitroanilide (Z-Gly-Pro-pNA).
Principle of the Assay
The activity of prolyl endopeptidase is quantified by monitoring the enzymatic hydrolysis of the substrate Z-Gly-Pro-pNA. PEP cleaves the bond between the proline residue and the p-nitroanilide (pNA) moiety. This cleavage releases the yellow-colored p-nitroanilide, which can be measured spectrophotometrically at a wavelength of 410 nm.[4][5] The rate of pNA formation is directly proportional to the PEP activity in the sample.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage |
| Prolyl Endopeptidase (e.g., from porcine brain) | Varies | Varies | -20°C or below |
| Z-Gly-Pro-pNA (Substrate) | MedChemExpress | HY-113098 | -20°C[6] |
| Tris-HCl | Varies | Varies | Room Temperature |
| Anhydrous Sodium Carbonate | Varies | Varies | Room Temperature |
| 1,4-Dioxane (B91453) | Varies | Varies | Room Temperature |
| Dimethyl Sulfoxide (DMSO) | Varies | Varies | Room Temperature |
| 96-well microplate, clear, flat-bottom | Varies | Varies | Room Temperature |
| Microplate spectrophotometer | Varies | N/A | N/A |
Experimental Protocols
Reagent Preparation
-
Assay Buffer (0.1 M Tris-HCl, pH 7.5): Prepare a 0.1 M solution of Tris-HCl and adjust the pH to 7.5 with HCl at room temperature.
-
Substrate Stock Solution (4 mM Z-Gly-Pro-pNA): Dissolve Z-Gly-Pro-pNA in 1,4-dioxane to a final concentration of 4 mM.[4] Gentle warming may be required for complete dissolution. Store aliquots at -20°C.
-
Enzyme Solution: Prepare a stock solution of prolyl endopeptidase in the assay buffer. The final concentration will need to be optimized based on the specific activity of the enzyme lot to ensure the reaction rate is linear over the desired time course.
-
Inhibitor Stock Solutions (for IC50 determination): Dissolve test compounds (potential PEP inhibitors) in DMSO to create a high-concentration stock solution (e.g., 10 mM). Prepare serial dilutions in DMSO to achieve the desired final concentrations for the assay.
-
Stopping Solution (0.2 M Anhydrous Sodium Carbonate): Dissolve anhydrous sodium carbonate in deionized water to a final concentration of 0.2 M.[4]
Assay Procedure
-
Reaction Setup:
-
Add 100 µL of Assay Buffer to each well of a 96-well microplate.
-
For inhibitor studies, add 1 µL of the inhibitor solution (or DMSO as a vehicle control) to the appropriate wells.
-
Add 10 µL of the enzyme solution to each well.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 15 minutes. This step is particularly important for slow-binding inhibitors to allow for equilibrium to be reached between the enzyme and the inhibitor.[7]
-
Initiation of Reaction: Start the enzymatic reaction by adding 25 µL of the 4 mM Z-Gly-Pro-pNA substrate stock solution to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Termination of Reaction: Stop the reaction by adding 100 µL of the 0.2 M anhydrous sodium carbonate stopping solution to each well.[4]
-
Measurement: Measure the absorbance of each well at 410 nm using a microplate spectrophotometer.
Data Analysis
-
Blank Correction: Subtract the absorbance of a blank well (containing all reagents except the enzyme) from all other absorbance readings.
-
Calculation of PEP Activity:
-
The activity of the enzyme can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroanilide (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.
-
One unit of PEP activity is defined as the amount of enzyme that releases 1 µmol of p-nitroanilide per minute under the specified assay conditions.[4]
-
Activity (U/mL) = (ΔA / min) * (Total Assay Volume in mL) / (ε * Path Length in cm) * (Enzyme Volume in mL) * 10⁶
-
-
IC50 Determination:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Data Presentation
Representative Inhibitory Activity against Prolyl Endopeptidase
The following table summarizes the half-maximal inhibitory concentration (IC50) values for known PEP inhibitors, providing a benchmark for comparison of newly discovered compounds.
| Inhibitor | Target Enzyme | Reported IC50 |
| Z-Pro-prolinal | Canine Brain PEP | ~1 nM[8] |
| SUAM-1221 | Canine Brain PEP | ~46 nM[8] |
| KYP-2047 | Mouse Brain PEP | ~2.5-5 mg/kg (in vivo)[9] |
| Compound 29 | Canine Brain PEP | ~0.5 nM[8] |
| Compound 70 | Rat Cortex PEP | 0.9 nM[10] |
Visualizations
Prolyl Endopeptidase Enzymatic Reaction
Caption: Enzymatic cleavage of Z-Gly-Pro-pNA by Prolyl Endopeptidase.
Experimental Workflow for PEP Activity Assay
References
- 1. Prolyl endopeptidase - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. High-level production of Aspergillus niger prolyl endopeptidase from agricultural residue and its application in beer brewing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. New potent prolyl endopeptidase inhibitors: synthesis and structure-activity relationships of indan and tetralin derivatives and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. New prolyl endopeptidase inhibitors: in vitro and in vivo activities of azabicyclo[2.2.2]octane, azabicyclo[2.2.1]heptane, and perhydroindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Z-Pro-Prolinal-Induced Inhibition of GAPDH Nuclear Translocation via Western Blotting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a ubiquitously expressed enzyme renowned for its pivotal role in glycolysis.[1] However, emerging evidence has illuminated its involvement in a multitude of non-glycolytic processes, including DNA repair, membrane fusion, and apoptosis.[1][2] Under conditions of cellular stress, such as oxidative stress, GAPDH can undergo post-translational modifications and translocate from the cytoplasm to the nucleus.[1] This nuclear translocation of GAPDH is increasingly recognized as a key event in the apoptotic cascade.[1][3]
Z-Pro-Prolinal is a potent and highly selective inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in the regulation of various physiological processes.[4] Notably, studies have demonstrated that Z-Pro-Prolinal can inhibit the stress-induced translocation of GAPDH to the particulate fraction, which includes the mitochondria and nuclei.[4][5] This inhibitory action on GAPDH translocation highlights a potential neuroprotective mechanism of Z-Pro-Prolinal and underscores the importance of monitoring this event in cell-based assays.
These application notes provide a comprehensive guide for researchers to investigate the effect of Z-Pro-Prolinal on GAPDH nuclear translocation using Western blotting. The protocols detailed below cover cell treatment, subcellular fractionation, and quantitative Western blot analysis.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment designed to measure the inhibitory effect of Z-Pro-Prolinal on 6-hydroxydopamine (6-OHDA)-induced GAPDH nuclear translocation in CV1-P (Monkey Kidney Fibroblast) cells. Data is presented as the relative density of the GAPDH band in the nuclear fraction, normalized to the nuclear loading control (Histone H3) and expressed as a fold change relative to the untreated control.
| Treatment Group | Z-Pro-Prolinal Concentration (µM) | 6-OHDA (150 µM) | Relative Nuclear GAPDH Level (Fold Change) | Standard Deviation |
| Untreated Control | 0 | - | 1.00 | ± 0.12 |
| 6-OHDA Alone | 0 | + | 3.50 | ± 0.45 |
| Z-Pro-Prolinal + 6-OHDA | 1 | + | 2.10 | ± 0.28 |
| Z-Pro-Prolinal + 6-OHDA | 10 | + | 1.25 | ± 0.18 |
| Z-Pro-Prolinal + 6-OHDA | 100 | + | 0.95 | ± 0.15 |
| Z-Pro-Prolinal Alone | 100 | - | 1.05 | ± 0.13 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of Z-Pro-Prolinal's action on GAPDH translocation and the general experimental workflow for its investigation.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture CV1-P cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Z-Pro-Prolinal Pre-treatment: Pre-treat the cells with the desired concentrations of Z-Pro-Prolinal (e.g., 1 µM, 10 µM, 100 µM) or vehicle control for 30 minutes.
-
Induction of Cellular Stress: Following pre-treatment, add the stress-inducing agent (e.g., 150 µM 6-OHDA) to the appropriate wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 6 hours) to allow for GAPDH translocation.
Protocol 2: Subcellular Fractionation (Nuclear and Cytoplasmic Extraction)
This protocol is adapted from established methods for separating nuclear and cytoplasmic fractions.[6]
Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cytoplasmic Extraction Buffer (CEB): 10 mM HEPES (pH 7.9), 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, 0.5 mM PMSF, and protease inhibitor cocktail.
-
Nuclear Extraction Buffer (NEB): 20 mM HEPES (pH 7.9), 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 1 mM PMSF, and protease inhibitor cocktail.
Procedure:
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Scrape the cells in 1 mL of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.
-
Cell Lysis: Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 200 µL of ice-cold CEB.
-
Incubation: Incubate the suspension on ice for 15 minutes, vortexing gently every 5 minutes.
-
Cytoplasmic Fraction Collection: Centrifuge the lysate at 1,000 x g for 5 minutes at 4°C. Carefully collect the supernatant, which contains the cytoplasmic fraction, and transfer it to a new pre-chilled tube.
-
Nuclear Pellet Wash: Wash the remaining pellet with 200 µL of ice-cold CEB and centrifuge again at 1,000 x g for 5 minutes at 4°C. Discard the supernatant.
-
Nuclear Protein Extraction: Resuspend the nuclear pellet in 50 µL of ice-cold NEB.
-
Nuclear Lysis: Incubate on ice for 30 minutes with vortexing every 10 minutes to ensure complete lysis of the nuclear membrane.
-
Nuclear Fraction Collection: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant, which contains the nuclear fraction, and transfer to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA protein assay kit.
Protocol 3: Western Blotting for GAPDH
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each fraction with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 12% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in blocking buffer:
-
Anti-GAPDH antibody (e.g., 1:1000 dilution)
-
Anti-Histone H3 antibody (nuclear loading control, e.g., 1:1000 dilution)
-
Anti-α-Tubulin antibody (cytoplasmic loading control, e.g., 1:2000 dilution)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system.
Protocol 4: Densitometry and Data Analysis
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system, ensuring that the signal is not saturated.
-
Band Densitometry: Use image analysis software (e.g., ImageJ or similar) to measure the intensity of the GAPDH band and the corresponding loading control bands in each lane.
-
Background Subtraction: Subtract the background signal from the intensity of each band.
-
Normalization:
-
For the nuclear fraction, normalize the intensity of the GAPDH band to the intensity of the Histone H3 band in the same lane.
-
For the cytoplasmic fraction, normalize the intensity of the GAPDH band to the intensity of the α-Tubulin band in the same lane.
-
-
Fold Change Calculation: Express the normalized GAPDH levels as a fold change relative to the untreated control group.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for investigating the role of Z-Pro-Prolinal in modulating the nuclear translocation of GAPDH. By employing careful subcellular fractionation and quantitative Western blotting techniques, researchers can accurately assess the efficacy of Z-Pro-Prolinal and other compounds in preventing this key step in the apoptotic pathway. This information is valuable for drug development professionals in the fields of neurodegenerative diseases and other conditions where cellular stress and apoptosis are implicated.
References
- 1. The Prolyl Oligopeptidase Inhibitor KYP-2047 Is Cytoprotective and Anti-Inflammatory in Human Retinal Pigment Epithelial Cells with Defective Proteasomal Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lupinepublishers.com [lupinepublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Guide to western blot quantification | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
Measuring Intracellular ROS Production with Z-Pro-Prolinal: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Prolinal, a potent and selective inhibitor of prolyl oligopeptidase (POP), has garnered significant interest in neurodegenerative disease research.[1][2] While its primary mechanism of action involves the inhibition of POP, a serine protease involved in neuropeptide processing, emerging evidence highlights a significant off-target effect: the reduction of intracellular reactive oxygen species (ROS) production.[1][3] This has opened new avenues for its application in studying cellular stress pathways and as a potential therapeutic agent in conditions associated with oxidative stress.
This document provides detailed application notes and protocols for utilizing Z-Pro-Prolinal to measure and modulate intracellular ROS production. It is intended for researchers, scientists, and drug development professionals investigating cellular signaling, neuroprotection, and oxidative stress-related pathologies.
Mechanism of Action and Signaling Pathway
Z-Pro-Prolinal is a transition-state analog that forms a reversible covalent hemiacetal adduct with the catalytic serine residue in the active site of POP, effectively blocking its enzymatic activity.[2] Beyond its direct inhibition of POP, Z-Pro-Prolinal has been observed to attenuate oxidative stress. One proposed mechanism for this effect involves the inhibition of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) translocation from the cytosol to the nucleus, a process linked to apoptotic cell death.[1][2] Under conditions of cellular stress, such as exposure to the neurotoxin 6-hydroxydopamine (6-OHDA), POP activity may contribute to pathways that trigger GAPDH translocation and subsequent ROS production. By inhibiting POP, Z-Pro-Prolinal can interfere with this cascade, leading to a reduction in intracellular ROS levels.[1]
Another potential mechanism, extrapolated from studies on other POP inhibitors, suggests that POP inhibition can lead to the activation of protein phosphatase 2A (PP2A). Activated PP2A can, in turn, reduce the activity of ROS-producing enzymes like NADPH oxidase, thereby lowering overall cellular ROS levels.[4]
Caption: Proposed signaling pathway for Z-Pro-Prolinal-mediated reduction of intracellular ROS.
Data Presentation
The following table summarizes quantitative data from a key study investigating the effect of Z-Pro-Prolinal on 6-hydroxydopamine (6-OHDA)-induced ROS production in monkey kidney fibroblast (CV1-P) cells.
| Cell Line | Stressor | Z-Pro-Prolinal Concentration | Pre-treatment Time | Effect on ROS Production | Reference |
| CV1-P | 6-OHDA (150 µM) | 1 µM | 30 minutes | Blocked 6-OHDA-induced ROS production to control levels | [1] |
| CV1-P | 6-OHDA (150 µM) | 10 µM | 30 minutes | Blocked 6-OHDA-induced ROS production to control levels | [1] |
| CV1-P | 6-OHDA (150 µM) | 100 µM | 30 minutes | Blocked 6-OHDA-induced ROS production to control levels | [1] |
| SH-SY5Y | 6-OHDA (150 µM) | Not specified | 30 minutes | No effect on 6-OHDA-induced ROS production | [1] |
Note: The study by Tol-van der Laan et al. (2006) demonstrated a cell-type-specific effect, as Z-Pro-Prolinal did not prevent ROS production in human neuroblastoma (SH-SY5Y) cells.[1]
Experimental Protocols
This section provides a detailed protocol for measuring intracellular ROS production in adherent cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in a 96-well plate format, adapted for studying the effects of Z-Pro-Prolinal.
Protocol: Measurement of Intracellular ROS using DCFH-DA
Materials:
-
Z-Pro-Prolinal
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell line of interest (e.g., CV1-P)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
ROS-inducing agent (e.g., 6-hydroxydopamine, hydrogen peroxide)
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~535 nm)
-
DMSO (for dissolving Z-Pro-Prolinal and DCFH-DA)
Procedure:
-
Cell Seeding:
-
Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 overnight.
-
-
Z-Pro-Prolinal Pre-treatment:
-
Prepare stock solutions of Z-Pro-Prolinal in DMSO.
-
On the day of the experiment, dilute the Z-Pro-Prolinal stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the culture medium from the wells and replace it with the medium containing Z-Pro-Prolinal or vehicle control.
-
Incubate the plate for 30 minutes (or desired pre-treatment time) at 37°C.
-
-
Induction of Oxidative Stress:
-
Prepare a solution of the ROS-inducing agent (e.g., 6-OHDA) in complete culture medium at the desired concentration.
-
Add the ROS-inducing agent to the appropriate wells. For control wells (no stress), add an equivalent volume of culture medium.
-
Incubate for the desired duration to induce ROS production.
-
-
DCFH-DA Loading:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the DCFH-DA stock solution to a final concentration of 10-20 µM in pre-warmed serum-free medium or HBSS.
-
Remove the treatment medium from the wells and wash the cells once with warm PBS or HBSS.
-
Add the DCFH-DA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA loading solution and wash the cells once with warm PBS or HBSS.
-
Add 100 µL of PBS or HBSS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells) from all readings.
-
Normalize the fluorescence intensity of the treated samples to that of the vehicle control.
-
An increase in fluorescence indicates an increase in intracellular ROS. Compare the fluorescence levels of Z-Pro-Prolinal-treated, stress-induced cells to the stress-induced cells without Z-Pro-Prolinal to determine the inhibitory effect.
-
Caption: Experimental workflow for measuring intracellular ROS production with Z-Pro-Prolinal.
Conclusion
Z-Pro-Prolinal serves as a valuable research tool not only for studying the functions of prolyl oligopeptidase but also for investigating the mechanisms of oxidative stress and neuroprotection. The protocols and data presented here provide a framework for researchers to explore the off-target, ROS-reducing effects of this inhibitor. It is important to note the cell-type-specific nature of Z-Pro-Prolinal's effect on ROS production and to optimize experimental conditions accordingly. Further research is warranted to fully elucidate the signaling pathways involved and to explore the therapeutic potential of Z-Pro-Prolinal in a broader range of oxidative stress-related diseases.
References
- 1. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Prolyl oligopeptidase inhibition reduces oxidative stress via reducing NADPH oxidase activity by activating protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended starting concentration of Z-Pro-Prolinal for in vitro studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Prolinal, a potent and selective inhibitor of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP), serves as a critical tool in neuroscience, oncology, and inflammation research.[1][2] PEP is a serine protease that plays a significant role in the maturation and degradation of various neuropeptides and peptide hormones by cleaving peptide bonds at the C-terminal side of proline residues.[2][3] By inhibiting PEP, Z-Pro-Prolinal allows for the investigation of the physiological and pathological roles of this enzyme and its substrates.[2]
This document provides detailed application notes and standardized protocols for the use of Z-Pro-Prolinal in in vitro studies, with a focus on recommended starting concentrations, experimental design, and data interpretation.
Mechanism of Action
Z-Pro-Prolinal functions as a transition-state analog inhibitor.[1][4] Its aldehyde group forms a reversible covalent hemiacetal bond with the catalytic serine residue (Ser554) in the active site of PEP.[1][5] This interaction effectively blocks the enzyme's catalytic activity, preventing the cleavage of its substrates.[6]
Data Presentation: Recommended Starting Concentrations
The optimal concentration of Z-Pro-Prolinal is highly dependent on the specific experimental setup, including the cell line, enzyme concentration, and substrate concentration. The following tables provide a summary of recommended starting concentrations for various in vitro applications based on available literature. A dose-response experiment is always recommended to determine the optimal concentration for your specific system.[1][2]
Table 1: In Vitro Enzyme Inhibition Assays
| Assay Type | Recommended Starting Concentration Range | Key Considerations |
| Purified Enzyme Inhibition (e.g., Fluorometric Assay) | 1 µM - 10 µM | IC50 is in the low nanomolar range, but higher concentrations may be needed to ensure complete inhibition, especially with high enzyme or substrate concentrations.[1] |
Table 2: Cell-Based Assays
| Cell Line Type | Recommended Starting Concentration Range | Incubation Time | Key Considerations |
| Various (e.g., CV1-P, SH-SY5Y) | 1 µM - 10 µM | 30 minutes (pretreatment) to 72 hours | The optimal concentration is cell-line specific and should be determined via a dose-response curve.[1][2] Cytotoxicity should be assessed, especially at higher concentrations and longer incubation times.[2] |
| General Cell Culture | 10 nM - 10 µM | 1 - 24 hours (or longer) | A broad range for initial dose-response experiments to identify the effective concentration.[2] |
Experimental Protocols
Protocol 1: In Vitro Prolyl Endopeptidase (PEP) Activity Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of Z-Pro-Prolinal on PEP using a fluorogenic substrate.
Materials:
-
Z-Pro-Prolinal
-
Purified Prolyl Endopeptidase (PEP)
-
Fluorogenic PEP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT[1]
-
DMSO (for stock solutions)
-
96-well black microplate[1]
-
Fluorometric plate reader (Excitation: 380 nm, Emission: 460 nm)[1]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Pro-Prolinal in DMSO.[1]
-
Prepare a stock solution of the fluorogenic substrate (e.g., Z-Gly-Pro-AMC) in DMSO.[1]
-
Prepare serial dilutions of Z-Pro-Prolinal in Assay Buffer to generate a dose-response curve.[1] Ensure the final DMSO concentration is consistent across all wells and ideally does not exceed 1%.[7]
-
Dilute the purified PEP enzyme to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
Initiate Reaction:
-
Add 25 µL of the substrate solution to each well to start the reaction.[1]
-
-
Measurement:
-
Immediately begin reading the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C.[1]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate as a function of the Z-Pro-Prolinal concentration to determine the IC50 value.[1]
-
Protocol 2: General Cell-Based Assay for PEP Inhibition
This protocol provides a general workflow for assessing the effect of Z-Pro-Prolinal in a cellular context.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Z-Pro-Prolinal
-
DMSO
-
Multi-well cell culture plates
-
Reagents for the chosen downstream assay (e.g., cell viability, western blot, ELISA)
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density appropriate for the cell line and the duration of the experiment. Allow cells to adhere and reach the desired confluency (typically overnight).[2]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of Z-Pro-Prolinal in DMSO.[2]
-
Prepare serial dilutions of Z-Pro-Prolinal in complete cell culture medium to the desired final concentrations.[2] Include a vehicle control with the same final concentration of DMSO as the highest Z-Pro-Prolinal concentration (typically ≤0.5%).[2]
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of Z-Pro-Prolinal or the vehicle control.[1]
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.[1]
-
-
Downstream Analysis:
-
Perform the chosen cellular assay according to the manufacturer's instructions. This could include:
-
Cell Viability/Cytotoxicity Assay (e.g., MTT, LDH): To determine the effect of Z-Pro-Prolinal on cell health.[2]
-
Western Blotting: To analyze the protein levels of PEP substrates or downstream signaling molecules.
-
ELISA: To quantify the concentration of specific peptides in the cell culture supernatant.
-
-
-
Data Analysis:
-
Analyze the data from the cellular assay and plot the results as a function of Z-Pro-Prolinal concentration to determine its effect.
-
Mandatory Visualizations
Signaling Pathway of Z-Pro-Prolinal Action
Caption: Mechanism of Z-Pro-Prolinal action on signaling pathways.
Experimental Workflow for In Vitro PEP Inhibition Assay
Caption: Workflow for a fluorometric in vitro PEP inhibition assay.
Troubleshooting and Considerations
-
Incomplete Inhibition: The presence of Z-Pro-Prolinal-insensitive peptidases (ZIPs) can lead to residual enzymatic activity.[1] Consider using a more specific substrate or biochemically separating PEP from ZIP.[1]
-
Inhibitor Instability: Z-Pro-Prolinal may have limited stability in aqueous solutions over long periods.[2] It is recommended to prepare fresh working solutions for each experiment and store stock solutions at -20°C in single-use aliquots.[1]
-
Off-Target Effects: At high concentrations, Z-Pro-Prolinal may exhibit off-target effects. For example, it has been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (GAPDH) translocation.[4][6] It is crucial to perform dose-response experiments and use the lowest effective concentration to minimize such effects.[2]
-
Cell Line Variability: The expression levels of PEP can vary significantly between cell lines.[1] It is advisable to confirm PEP expression in your cell line of interest using methods like Western blotting or qPCR.[2]
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used in the experimental wells to account for any solvent effects.[8]
References
Synthesis and Purification of Z-Pro-Prolinal: Application Notes and Protocols for Researchers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and purification of Z-Pro-Prolinal (N-Benzyloxycarbonyl-L-prolyl-L-prolinal), a potent and selective inhibitor of prolyl oligopeptidase (POP). Detailed protocols for a multi-step synthesis, purification by flash column chromatography, and analysis by high-performance liquid chromatography (HPLC) are presented. Furthermore, the mechanism of action of Z-Pro-Prolinal and its role in modulating key signaling pathways are discussed. All quantitative data is summarized in structured tables, and experimental workflows and signaling pathways are visualized using diagrams.
Introduction
Z-Pro-Prolinal is a synthetic dipeptide aldehyde that acts as a transition-state analog inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1][2] POP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues in small peptides (less than 30 amino acids).[1] This enzyme plays a significant role in the regulation of various neuropeptides and peptide hormones, including substance P and arginine-vasopressin.[1] Dysregulation of POP activity has been implicated in several neurodegenerative and psychiatric disorders, making it an important therapeutic target.[3] Z-Pro-Prolinal inhibits POP by forming a stable, covalent hemiacetal adduct between its aldehyde group and the hydroxyl group of the catalytic serine residue in the active site of the enzyme.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of Z-Pro-Prolinal is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₂O₄ |
| Molecular Weight | 330.38 g/mol |
| Appearance | White to tan powder |
| Solubility | Soluble in DMSO (≥10 mg/mL; 25 mM) |
| Storage Temperature | -20°C |
| Storage Conditions | Desiccated |
| Purity | ≥98% (HPLC)[2] |
Synthesis of Z-Pro-Prolinal
The synthesis of Z-Pro-Prolinal is a multi-step process that involves the reduction of L-proline to L-prolinol, followed by a peptide coupling reaction with N-benzyloxycarbonyl-L-proline (Z-Pro-OH), and finally, a mild oxidation to yield the desired aldehyde.
Caption: A general workflow for the three-step synthesis of Z-Pro-Prolinal.
Quantitative Data for Synthesis
The following table summarizes the typical reagents, solvents, and expected yields for each step in the synthesis of Z-Pro-Prolinal.
| Step | Reaction | Key Reagents | Solvent | Typical Yield |
| 1 | Reduction of L-Proline | Lithium aluminum hydride (LiAlH₄) | Anhydrous Tetrahydrofuran (B95107) (THF) | ~70%[4] |
| 2 | Peptide Coupling | Z-Pro-OH, L-Prolinol, DCC, HOBt | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | ~68%[5] |
| 3 | Oxidation | N-Benzyloxycarbonyl-L-prolyl-L-prolinol, Dess-Martin periodinane (DMP) | Dichloromethane (DCM) | High (often near quantitative) |
Experimental Protocols
Step 1: Synthesis of L-Prolinol from L-Proline
This protocol describes the reduction of L-proline to L-prolinol using lithium aluminum hydride.[1]
Materials:
-
L-Proline
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of L-proline in anhydrous THF to a stirred suspension of LiAlH₄ in THF at 0°C.
-
After the addition is complete, reflux the reaction mixture for several hours.
-
Cool the reaction mixture and quench by the sequential addition of water, followed by an aqueous solution of NaOH.
-
Filter the resulting precipitate and dry the filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude L-prolinol.
-
The crude product can be further purified by distillation or chromatography.
Step 2: Synthesis of N-Benzyloxycarbonyl-L-prolyl-L-prolinol (Z-Pro-Prolinol)
This protocol details the coupling of N-benzyloxycarbonyl-L-proline (Z-Pro-OH) with L-prolinol.[1]
Materials:
-
N-Benzyloxycarbonyl-L-proline (Z-Pro-OH)
-
L-Prolinol
-
Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent
-
1-Hydroxybenzotriazole (HOBt) or other activating agent
-
Triethylamine or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or THF
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve Z-Pro-OH in an anhydrous solvent and add the coupling and activating agents at 0°C.
-
After a short activation period, add a solution of L-prolinol and a base in the same solvent to the mixture.
-
Stir the reaction at room temperature overnight.
-
Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate sequentially with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give the crude dipeptide alcohol.
Step 3: Synthesis of Z-Pro-Prolinal
This protocol describes the oxidation of the dipeptide alcohol to the final product, Z-Pro-Prolinal.[1]
Materials:
-
N-Benzyloxycarbonyl-L-prolyl-L-prolinol
-
Dess-Martin periodinane (DMP) or other mild oxidizing agent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the dipeptide alcohol in a suitable solvent such as dichloromethane.
-
Add the oxidizing agent (e.g., Dess-Martin periodinane) in one portion and stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield crude Z-Pro-Prolinal.
Purification of Z-Pro-Prolinal
The crude Z-Pro-Prolinal is typically purified by flash column chromatography on silica (B1680970) gel.
Caption: A step-by-step workflow for the purification of Z-Pro-Prolinal.
Quantitative Data for Purification
The following table summarizes the typical parameters for the purification of Z-Pro-Prolinal by flash column chromatography.
| Parameter | Description |
| Stationary Phase | Silica gel (230-400 mesh)[1] |
| Mobile Phase | Gradient of ethyl acetate (B1210297) in hexanes[1] |
| Gradient Profile | The optimal gradient is determined by thin-layer chromatography (TLC) analysis of the crude product.[1] |
| Loading Technique | Dry loading by adsorbing the crude product onto a small amount of silica gel.[1] |
| Monitoring | Thin-layer chromatography (TLC) |
| Expected Purity | ≥98% (by HPLC)[2] |
Experimental Protocol
This protocol describes the purification of crude Z-Pro-Prolinal by flash column chromatography.[1]
Materials:
-
Crude Z-Pro-Prolinal
-
Silica gel (230-400 mesh)
-
Ethyl acetate
-
Hexanes
-
TLC plates
Procedure:
-
Determine the optimal mobile phase composition and gradient by performing TLC analysis of the crude product.
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry, free-flowing powder.
-
Load the dry, adsorbed material onto the top of the prepared silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield purified Z-Pro-Prolinal.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the primary method used to determine the purity of the synthesized Z-Pro-Prolinal.
Quantitative Data for HPLC Analysis
The following table provides typical HPLC conditions for the analysis of Z-Pro-Prolinal.[6]
| Parameter | Condition |
| Column | C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 214 nm or 254 nm |
| Typical Retention Time | ~12.5 min |
Experimental Protocol
This protocol outlines a general procedure for the HPLC analysis of Z-Pro-Prolinal.[6]
Materials:
-
Purified Z-Pro-Prolinal
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
DMSO or other suitable solvent
Procedure:
-
Prepare the mobile phases as described in the table above.
-
Prepare a stock solution of Z-Pro-Prolinal in DMSO.
-
Prepare working standards by diluting the stock solution with the initial mobile phase.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standards and the sample solution.
-
Run the gradient program and record the chromatograms.
-
Determine the purity of the sample by comparing the peak area of Z-Pro-Prolinal to the total peak area.
Mechanism of Action and Signaling Pathways
Z-Pro-Prolinal is a potent inhibitor of prolyl oligopeptidase (POP), a key enzyme in the metabolism of several neuropeptides.[1] By inhibiting POP, Z-Pro-Prolinal can increase the levels of these neuropeptides, which has implications for various physiological processes, including cognitive function and neuroinflammation.
Caption: A simplified diagram of the signaling cascade affected by POP inhibition.
POP's substrates include Substance P and Arginine-Vasopressin.[1] Inhibition of POP leads to an accumulation of these neuropeptides, which can then activate their respective receptors, such as the Neurokinin-1 receptor (NK1R) for Substance P and the V1a receptor for Arginine-Vasopressin. This receptor activation can trigger various downstream signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately influencing cellular responses related to neuroinflammation and neuronal survival.[7][8]
Conclusion
This document provides a detailed overview of the synthesis, purification, and analysis of Z-Pro-Prolinal for research purposes. The provided protocols and quantitative data offer a solid foundation for the successful preparation and characterization of this potent prolyl oligopeptidase inhibitor. Understanding its mechanism of action and the signaling pathways it modulates is crucial for its application in studying neurodegenerative diseases and other related disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Z-Pro-prolinal = 98 HPLC 88795-32-8 [sigmaaldrich.com]
- 3. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Dysregulated phosphoinositide 3-kinase signaling in microglia: shaping chronic neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Z-Pro-Prolinal Purity by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Pro-Prolinal, also known as N-benzyloxycarbonyl-L-prolyl-L-prolinal, is a potent and selective inhibitor of prolyl oligopeptidase (POP).[1] POP is a serine protease implicated in the metabolism of proline-containing neuropeptides, playing a significant role in memory, mood regulation, and neurodegenerative disorders.[1] Accurate determination of Z-Pro-Prolinal purity is critical for reliable in-vitro and in-vivo studies, ensuring the integrity of pharmacological and pharmacokinetic data.[1] This application note provides a detailed protocol for the determination of Z-Pro-Prolinal purity using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.[1]
Principle of the Method
The purity of Z-Pro-Prolinal is assessed by RP-HPLC, a technique that separates compounds based on their hydrophobicity.[1] The stationary phase is a nonpolar C18 column, while the mobile phase is a polar mixture of water and acetonitrile (B52724).[1] An ion-pairing agent, trifluoroacetic acid (TFA), is added to the mobile phase to improve the peak shape and resolution of the analyte.[1] Z-Pro-Prolinal, containing a hydrophobic benzyloxycarbonyl group, is retained on the C18 column.[1] A gradient elution, with an increasing concentration of the organic solvent (acetonitrile), is used to elute Z-Pro-Prolinal from the column.[1] The compound is detected by a UV detector, as the benzyloxycarbonyl group acts as a chromophore.[1] The purity is determined by calculating the percentage of the main peak area relative to the total peak area of all components in the chromatogram. Commercially available Z-Pro-Prolinal typically has a purity of ≥98% as determined by HPLC.[2]
Experimental Protocols
Materials and Reagents
-
Z-Pro-Prolinal (purity ≥98%)
-
Acetonitrile (HPLC grade)[1]
-
Water (HPLC grade)[1]
-
Trifluoroacetic acid (TFA, HPLC grade)[1]
-
Dimethyl sulfoxide (B87167) (DMSO, HPLC grade)[1]
-
Methanol (HPLC grade)[1]
-
0.22 µm syringe filters[1]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Analytical balance[1]
-
Vortex mixer[1]
-
pH meter[1]
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below. These parameters can be optimized depending on the specific instrumentation and column used.[1]
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size[1] |
| Mobile Phase A | 0.1% TFA in Water[1] |
| Mobile Phase B | 0.1% TFA in Acetonitrile[1] |
| Gradient | 30% B to 90% B over 15 minutes; hold at 90% B for 5 minutes; return to 30% B over 1 minute; hold at 30% B for 4 minutes[1] |
| Flow Rate | 1.0 mL/min[1][3] |
| Column Temperature | 30°C[1] |
| Detection | UV at 214 nm[1][3] |
| Injection Volume | 10 µL[1] |
Preparation of Standard and Sample Solutions
a. Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Z-Pro-Prolinal and dissolve it in 10 mL of DMSO.[1] This solution should be stored at -20°C.[1]
-
Working Stock Solution (100 µg/mL): Dilute 1 mL of the primary stock solution with 9 mL of methanol.[1]
-
Calibration Standards: Prepare a series of calibration standards by further diluting the working stock solution with the initial mobile phase (70% Mobile Phase A: 30% Mobile Phase B).[1] A suggested concentration range is 0.5, 1, 5, 10, 25, and 50 µg/mL.[1]
b. Sample Preparation
The following is a general protocol for sample preparation and may need to be optimized based on the sample matrix.[1] For purity assessment of the neat compound, a dilute solution in the mobile phase or a compatible solvent like acetonitrile or DMSO is typically prepared.[3] For samples in a biological matrix, a protein precipitation step is often necessary.[1]
-
Sample Collection: Collect the biological fluid (e.g., plasma) or reaction mixture.[1]
-
Protein Precipitation (for biological samples): To 100 µL of the sample, add 300 µL of ice-cold acetonitrile.[1]
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.[1]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.[1]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.[1]
Data Presentation
The purity of the Z-Pro-Prolinal sample is calculated from the resulting chromatogram. The area of the main peak corresponding to Z-Pro-Prolinal is expressed as a percentage of the total area of all observed peaks.
Table 1: Example Purity Calculation
| Peak | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Impurity 1 | 4.2 | 150 | 0.5 |
| Z-Pro-Prolinal | 12.5 | 29700 | 99.0 |
| Impurity 2 | 15.8 | 150 | 0.5 |
| Total | 30000 | 100.0 |
Purity (%) = (Peak Area of Z-Pro-Prolinal / Total Peak Area) x 100
Method Validation
For regulatory purposes, the analytical method should be validated according to ICH guidelines.[4] Key validation parameters include:
-
Specificity: The ability of the method to separate the analyte from potential impurities and degradation products.[5] This is often assessed through forced degradation studies.[5]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[5] A linear relationship between peak area and concentration should be established across a specified range.[5]
-
Accuracy: The closeness of the test results to the true value. This can be determined by analyzing samples with known concentrations of Z-Pro-Prolinal.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6]
Visualizations
Caption: Experimental workflow for HPLC analysis of Z-Pro-Prolinal purity.
Caption: Signaling pathway showing inhibition of Prolyl Oligopeptidase (POP) by Z-Pro-Prolinal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Cell Viability (MTT) Assay with Z-Pro-Prolinal Treatment
Introduction
Z-Pro-Prolinal is a potent, selective, and reversible inhibitor of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP).[1] PEP is a serine protease that plays a significant role in the regulation of various physiological processes by cleaving peptide bonds on the C-terminal side of proline residues.[1] By inhibiting PEP, Z-Pro-Prolinal can modulate the levels of various peptide hormones and neuropeptides, thereby influencing their downstream signaling pathways.[1][2] This makes it a valuable tool for researchers in neuroscience, drug discovery, and cell biology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. This document provides detailed application notes and a comprehensive protocol for evaluating the effects of Z-Pro-Prolinal on cell viability using the MTT assay.
Mechanism of Action
Z-Pro-Prolinal functions as a transition-state analog inhibitor.[3][4] It forms a reversible covalent hemiacetal adduct with the catalytic serine residue in the active site of the PEP enzyme, effectively blocking its ability to cleave substrates.[2][3] This inhibition can lead to various downstream cellular effects, such as the modulation of signaling pathways and, in some contexts, a reduction in reactive oxygen species (ROS) production.[2][5]
Caption: Z-Pro-Prolinal inhibits PEP, affecting downstream signaling pathways.[2]
Application Notes
Determining Optimal Concentration
The effective concentration of Z-Pro-Prolinal is highly dependent on the specific cell line and experimental objectives.[1]
-
Starting Range: For initial dose-response experiments, a broad concentration range is recommended. Based on its potent in vitro activity, a starting range of 10 nM to 10 µM is often suggested.[1]
-
Dose-Response Curve: It is critical to perform a dose-response experiment to determine the optimal concentration that effectively inhibits PEP without causing significant cytotoxicity.[1] This involves treating cells with a serial dilution of Z-Pro-Prolinal.
Controls for the Experiment
To ensure the validity of the results, appropriate controls are essential.
-
Vehicle Control: Z-Pro-Prolinal is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[3][6] A vehicle control group, treated with the same final concentration of DMSO as the experimental groups, is necessary to account for any effects of the solvent itself.[6] The final DMSO concentration should typically be kept at or below 0.1% to avoid toxicity.[6]
-
Untreated Control: This group of cells receives only the cell culture medium and serves as a baseline for normal cell viability.
-
Inactive Analog Control (Optional): Using an inactive analog, such as Z-Pro-Prolinol, can help confirm that the observed effects are due to the inhibition of PEP and not from off-target effects related to the compound's core chemical structure.[6]
Troubleshooting Common Issues
Several factors can lead to inconsistent or unexpected results.
-
Inhibitor Instability: As a peptide aldehyde, Z-Pro-Prolinal may have limited stability in cell culture medium during long incubation periods.[1] It is recommended to prepare fresh working solutions for each experiment and consider replenishing the medium with a fresh inhibitor for long-term studies.[1] Stock solutions should be stored at -20°C under desiccating conditions.[3][6]
-
Low PEP Expression: The target cell line may express low levels of prolyl endopeptidase. It is advisable to verify PEP expression using methods like Western blotting or qPCR.[1]
-
Presence of Insensitive Peptidases: Some cell lines or serum-containing media may have Z-Pro-Prolinal-insensitive peptidases (ZIPs) that can cleave common substrates used in enzymatic assays, potentially masking the inhibitory effect on PEP.[3][4]
-
Cell-Type Specific Effects: The response to Z-Pro-Prolinal can be highly cell-type specific. For example, differential effects on GAPDH translocation and ROS production have been observed between CV1-P and SH-SY5Y cells.[4][5]
Quantitative Data Summary
The following table summarizes concentrations of Z-Pro-Prolinal used in published cell culture studies.
| Cell Line | Concentration Range Tested | Pre-treatment Time | Observed Effects | Reference |
| CV1-P (Monkey Kidney Fibroblast) | 1 µM, 10 µM, 100 µM | 30 minutes | Inhibition of 6-OHDA-induced GAPDH translocation and ROS production without affecting cell viability. | [2][5] |
| General Recommendation | 10 nM - 10 µM | Varies (e.g., 1-72 hours) | Recommended starting range for dose-response experiments in various cell lines. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of Z-Pro-Prolinal Solutions
-
Stock Solution (10 mM):
-
Z-Pro-Prolinal has a molecular weight of approximately 330.4 g/mol . To prepare a 10 mM stock solution, dissolve 3.3 mg of Z-Pro-Prolinal in 1 mL of anhydrous DMSO.[6]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.[3]
-
Store aliquots at -20°C under desiccating conditions.[6]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for treatment.[3] For example, to achieve a final concentration of 10 µM in 100 µL of medium, add 0.1 µL of the 10 mM stock solution.
-
Protocol 2: MTT Assay for Cell Viability
This protocol is a general guideline and may require optimization based on the specific cell line used.[7]
Materials:
-
96-well flat-bottom sterile cell culture plates
-
Z-Pro-Prolinal stock solution (10 mM in DMSO)
-
Appropriate cell line and complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[8]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm, reference wavelength >650 nm).
Caption: General workflow for the MTT cell viability assay with Z-Pro-Prolinal.
Procedure:
-
Cell Seeding (Day 1):
-
Harvest and count cells, ensuring they have high viability (>90%).[7]
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach (for adherent cells).[7]
-
-
Cell Treatment (Day 2):
-
Prepare fresh working solutions of Z-Pro-Prolinal and controls (vehicle) in culture medium.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of Z-Pro-Prolinal or controls to the appropriate wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[3]
-
-
MTT Assay (Day 4/5):
-
After the incubation period, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[2]
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate at 1,000 xg for 5 minutes before aspiration.[8]
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]
-
Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Calculation:
-
Subtract the average absorbance of the medium-only (blank) wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage viability against the log of the Z-Pro-Prolinal concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
-
Caption: A logical guide for troubleshooting common issues in Z-Pro-Prolinal experiments.[1][3][4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Z-Pro-Prolinal Assays
Welcome to the technical support center for Z-Pro-Prolinal, a potent inhibitor of prolyl oligopeptidase (POP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the use of Z-Pro-Prolinal in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is Z-Pro-Prolinal and what is its primary mechanism of action?
A1: Z-Pro-Prolinal (also known as Cbz-Pro-Prolinal) is a potent and selective synthetic dipeptide aldehyde inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1][2] Its mechanism of action involves the formation of a stable, reversible covalent hemiacetal adduct between its aldehyde group and the hydroxyl group of the catalytic serine residue in the active site of POP.[1][2][3][4] This structure mimics the tetrahedral transition state of the enzyme-catalyzed reaction, leading to potent, slow-binding inhibition.[2][4][5]
Q2: Why am I observing incomplete inhibition, even at high concentrations of Z-Pro-Prolinal?
A2: A primary reason for incomplete inhibition is the potential presence of a Z-Pro-Prolinal-insensitive peptidase (ZIP) in your biological sample.[2][4] ZIP is a distinct enzyme that can also cleave common POP substrates, such as Z-Gly-Pro-AMC, but is not inhibited by Z-Pro-Prolinal.[2][4] Similarly, if your assay contains serum, another serine protease called Fibroblast Activation Protein (FAP) may be responsible for residual substrate cleavage, as it is not significantly inhibited by Z-Pro-Prolinal.[6]
Q3: How should I prepare and store Z-Pro-Prolinal solutions to ensure stability?
A3: Z-Pro-Prolinal is typically supplied as a powder and should be stored at -20°C under desiccating conditions.[4] For experimental use, it is recommended to prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO (e.g., ≥10 mg/mL).[7][8] This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[4][7] Aqueous working solutions should be prepared fresh for each experiment from the DMSO stock, as the peptide aldehyde can be susceptible to degradation in aqueous solutions over time.[7]
Q4: My Z-Pro-Prolinal solution appears to have lost potency over time. What could be the cause?
A4: Loss of potency is likely due to degradation of the compound.[4] This can be caused by improper storage, such as not keeping it desiccated at -20°C, or by repeated freeze-thaw cycles of stock solutions.[4][5] The aldehyde group in Z-Pro-Prolinal can also be unstable in aqueous buffers over extended periods.[5][7] It is always recommended to use freshly prepared dilutions from a properly stored, aliquoted stock.[4]
Q5: Could the solvent (DMSO) be affecting my assay?
A5: Yes, it is crucial to maintain a low and consistent final concentration of DMSO across all wells in your assay (typically <0.5%).[7] High concentrations of DMSO can inhibit enzyme activity or cause other artifacts, potentially affecting the accuracy of your results.[2][9] Always include a "vehicle control" in your experimental setup, which contains the same final concentration of DMSO as your inhibitor wells but no Z-Pro-Prolinal.[5][9]
Q6: Are there any known off-target effects of Z-Pro-Prolinal?
A6: While Z-Pro-Prolinal is considered a selective POP inhibitor, it has been shown to have potential off-target effects at high concentrations.[2] For instance, it has been reported to inhibit the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the production of reactive oxygen species (ROS) in certain cell lines.[3][10] It is always advisable to perform counter-screening against other relevant proteases in your system to confirm the specificity of the observed effects.[2]
Q7: How does the presence of serum in my assay affect Z-Pro-Prolinal's activity?
A7: The presence of serum can significantly impact the apparent activity of Z-Pro-Prolinal. Serum contains multiple proteases, such as Fibroblast Activation Protein (FAP), that can cleave common POP substrates but are not inhibited by Z-Pro-Prolinal, leading to high background signal.[6] Additionally, Z-Pro-Prolinal may bind to abundant serum proteins like human serum albumin (HSA), which reduces the concentration of free inhibitor available to bind to POP.[6]
Troubleshooting Guide for Incomplete Inhibition
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Residual enzyme activity at high Z-Pro-Prolinal concentrations. | 1. Presence of a Z-Pro-Prolinal-insensitive peptidase (ZIP) or Fibroblast Activation Protein (FAP).[2][4][6] 2. Use of a non-specific substrate.[4] | 1. Perform an experiment to confirm the presence of interfering activity (See Experimental Protocol 2). 2. Use a highly specific POP substrate if available. 3. Consider biochemically separating POP from other peptidases prior to the assay.[4] |
| Inhibitor appears to have low or no potency. | 1. Degradation of Z-Pro-Prolinal due to improper storage or handling.[4][5] 2. Inaccurate inhibitor concentration due to pipetting errors or precipitation.[9] 3. Insufficient pre-incubation time for this slow-binding inhibitor.[2][11] | 1. Prepare fresh dilutions from a new, properly stored stock aliquot. 2. Verify pipetting accuracy and visually inspect solutions for precipitation.[9] 3. Perform a pre-incubation of the enzyme and inhibitor before adding the substrate. Determine the optimal pre-incubation time experimentally.[2][11] |
| High background signal in the assay. | 1. Autofluorescence of the test compound or assay components.[12] 2. Non-enzymatic substrate degradation. 3. Inherent enzymatic activity in complex samples (e.g., serum).[6] | 1. Measure the fluorescence of the compound in the absence of the enzyme.[12] 2. Run a no-enzyme control to measure substrate stability.[9] 3. If using serum, run controls with heat-inactivated serum to determine the non-enzymatic background.[6] |
| Inconsistent results between replicates. | 1. Poor solubility of Z-Pro-Prolinal upon dilution into aqueous buffer.[7] 2. Inaccurate pipetting or improper mixing. 3. Variability in complex biological samples (e.g., serum from different lots).[6] | 1. Perform a stepwise dilution of the DMSO stock into the aqueous buffer while vortexing to prevent precipitation.[7] 2. Ensure calibrated pipettes are used and that all reagents are mixed thoroughly in the wells. 3. Use a pooled serum sample to average out individual variations.[6] |
Quantitative Data Summary
| Property | Value | Source(s) |
| Synonyms | Cbz-Pro-Prolinal, Z-Pro-Pro-CHO, ZPP | |
| Molecular Formula | C₁₈H₂₂N₂O₄ | [8] |
| Molecular Weight | 330.38 g/mol | [8] |
| Purity | ≥97-98% (HPLC) | [1] |
| Appearance | White to tan powder | [8] |
| Solubility | Soluble in DMSO (≥10 mg/mL) | [8] |
| Storage Temperature | -20°C | [1] |
| Storage Conditions | Store under desiccating conditions | [1] |
| Ki (POP) | 1 nM | [13] |
| IC₅₀ (Porcine PREP) | 0.4 nM | [13][14] |
Experimental Protocols
Protocol 1: Determining the IC₅₀ of Z-Pro-Prolinal against Prolyl Oligopeptidase (POP)
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of Z-Pro-Prolinal.
Materials:
-
Purified Prolyl Oligopeptidase (POP)
-
Z-Pro-Prolinal
-
POP fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Anhydrous DMSO
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Z-Pro-Prolinal Dilutions: Prepare a 10 mM stock solution of Z-Pro-Prolinal in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 0.01 nM). Also, prepare a vehicle control containing the same final DMSO concentration.
-
Prepare Reagents: Dilute the POP enzyme and the Z-Gly-Pro-AMC substrate to their optimal working concentrations in the assay buffer.
-
Assay Setup: To the wells of the 96-well plate, add the assay buffer, followed by the Z-Pro-Prolinal dilutions or vehicle control.
-
Enzyme Addition: Add the diluted POP enzyme solution to all wells except the "no-enzyme" blank controls.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes. This step is critical to allow the slow-binding Z-Pro-Prolinal to reach equilibrium with the enzyme.[11]
-
Initiate Reaction: Start the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate solution to all wells.
-
Measure Fluorescence: Immediately place the plate in a fluorescence reader pre-set to the assay temperature (e.g., 37°C). Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm for AMC) kinetically over 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration by determining the slope of the linear portion of the fluorescence curve over time.
-
Subtract the rate of the no-enzyme blank from all other rates.
-
Calculate the percentage of inhibition for each Z-Pro-Prolinal concentration relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the Z-Pro-Prolinal concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[11]
-
Protocol 2: Differentiating Between POP and Z-Pro-Prolinal-Insensitive Peptidase (ZIP) Activity
This protocol helps determine if residual activity in the presence of Z-Pro-Prolinal is due to an insensitive peptidase.
Materials:
-
Biological sample (e.g., cell lysate, plasma)
-
Z-Pro-Prolinal
-
POP fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Sample and Inhibitor: Prepare your biological sample in the assay buffer. You will test two main conditions: one with a vehicle control (DMSO) and one with a high, saturating concentration of Z-Pro-Prolinal (e.g., 1-10 µM).[4]
-
Assay Setup: Set up wells for the following conditions in triplicate:
-
Blank (Buffer + Substrate only)
-
Total Activity (Sample + Vehicle Control)
-
Residual Activity (Sample + High Concentration of Z-Pro-Prolinal)
-
-
Pre-incubation: Add the vehicle control or the high concentration of Z-Pro-Prolinal to the appropriate wells containing the sample. Mix and pre-incubate the plate at 37°C for 30 minutes to ensure complete inhibition of POP.[2]
-
Initiate Reaction: Add the POP substrate to all wells to start the reaction.
-
Measure Fluorescence: Immediately measure the fluorescence kinetically as described in Protocol 1.
-
Data Analysis:
-
Calculate the reaction rates for both "Total Activity" and "Residual Activity" conditions.
-
Subtract the rate of the blank from these values.
-
Interpretation:
-
If the "Residual Activity" rate is close to zero, the enzymatic activity in your sample is primarily due to POP.
-
If there is significant "Residual Activity" in the presence of a saturating concentration of Z-Pro-Prolinal, this activity can be attributed to a Z-Pro-Prolinal-insensitive peptidase (ZIP) or another interfering enzyme.[2][4]
-
-
Visualizations
Caption: Mechanism of Z-Pro-Prolinal covalent inhibition of POP.
Caption: General experimental workflow for an enzyme inhibition assay.
Caption: Troubleshooting decision tree for incomplete inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Z-脯氨酸 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Z-Pro-Prolinal-Insensitive Peptidase (ZIP) Activity Interference
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Z-Pro-Prolinal-insensitive peptidase (ZIP) activity.
Frequently Asked Questions (FAQs)
Q1: What is Z-Pro-Prolinal-insensitive peptidase (ZIP)?
A1: Z-Pro-Prolinal-insensitive peptidase (ZIP) is a serine protease that can hydrolyze substrates commonly used to measure the activity of prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP).[1][2][3][4] Unlike PEP, ZIP activity is not inhibited by Z-Pro-Prolinal, a potent and selective PEP inhibitor.[1][3][4] The presence of ZIP in biological samples can lead to an overestimation of PEP activity and confound the interpretation of results from studies using Z-Pro-Prolinal.[2]
Q2: In which types of samples is ZIP activity commonly found?
A2: ZIP has been notably identified and characterized in bovine serum.[1][3][4] Its presence should be considered in complex biological samples, such as serum, plasma, and tissue lysates, where multiple peptidases are present.[2]
Q3: What are the key biochemical characteristics of ZIP?
A3: Based on studies of ZIP isolated from bovine serum, the enzyme has the following characteristics:[1][3][4]
-
Enzyme Class: Serine protease.
-
Structure: Dimeric, with a relative molecular mass of approximately 174 kDa.
-
Optimal pH: 7.4 - 8.0.
-
pH Stability: Stable over a broad pH range of 2.5 - 10.0.
-
Isoelectric Point (pI): 5.68.
-
Substrate Affinity: It has a high affinity for the common PEP substrate Z-Gly-Pro-MCA, with a reported Michaelis constant (Km) of 54 µM.[1][3][4]
Q4: What is the substrate specificity of ZIP?
A4: ZIP demonstrates a preference for cleaving peptide bonds C-terminal to a proline residue (P1 position).[5][6] It also shows a preference for a large, bulky hydrophobic amino acid in the P'1 position (the residue following the proline).[6] It is capable of cleaving tetrapeptides and larger peptide substrates.[5]
Troubleshooting Guide
Issue 1: Residual Enzymatic Activity at High Concentrations of Z-Pro-Prolinal
Question: I am performing a PEP inhibition assay with Z-Pro-Prolinal, but I still observe significant enzymatic activity even at saturating concentrations of the inhibitor. What is the likely cause?
Troubleshooting Steps:
-
Confirm ZIP Activity: Perform a control experiment where you measure the total peptidase activity in your sample in the presence and absence of a high concentration of Z-Pro-Prolinal (e.g., 10 µM). Any remaining activity in the presence of the inhibitor can be attributed to ZIP or other insensitive peptidases.[2]
-
Use a More Specific Substrate: While many substrates are cleaved by both PEP and ZIP, it is worth investigating if alternative substrates are available that show greater selectivity for PEP.
-
Biochemical Separation: For definitive results, consider biochemically separating PEP and ZIP before performing your activity assays.[2] This can be achieved through a combination of chromatographic techniques.
Issue 2: High Background Signal in Fluorescence-Based Assays
Question: My fluorescence-based peptidase assay is showing high background readings, which is affecting the sensitivity and accuracy of my measurements. What are the potential sources and solutions?
Answer: High background fluorescence can originate from several sources, including the autofluorescence of your sample components, the substrate, or the microplate itself.
Troubleshooting Steps:
-
Component Autofluorescence: Measure the fluorescence of each component of your assay individually (enzyme source, buffer, and substrate) to identify the source of the high background.
-
Use Appropriate Microplates: For fluorescence assays, always use black, opaque-walled microplates to minimize light scatter and bleed-through between wells.
-
Optimize Wavelengths: Ensure that your excitation and emission wavelengths are optimal for your fluorophore and that there is minimal spectral overlap with any autofluorescent components in your sample.
-
Include Proper Controls: Always include "no enzyme" and "no substrate" controls to accurately determine the background fluorescence to be subtracted from your experimental wells.
-
Consider Detergents: In some cases, the addition of a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20) can help reduce non-specific binding of fluorescent molecules to the microplate.[6] However, be aware that detergents can also affect enzyme activity, so their impact should be empirically tested.[7][8][9][10]
Issue 3: Inconsistent or Non-Linear Reaction Progress Curves
Question: The progress curves of my enzymatic reaction are not linear, making it difficult to determine the initial reaction velocity accurately. What could be the cause?
Answer: Non-linear progress curves are common in enzyme assays and can arise from several factors, including substrate depletion, product inhibition, or enzyme instability.[1][11][12][13]
Troubleshooting Steps:
-
Substrate Depletion: If the enzyme concentration is too high or the incubation time is too long, the substrate may be rapidly consumed, leading to a decrease in the reaction rate over time.[1][11] To address this, reduce the enzyme concentration or the assay duration to ensure you are measuring the initial velocity where less than 10-15% of the substrate has been consumed.[13]
-
Enzyme Instability: The enzyme may be unstable under your assay conditions (e.g., pH, temperature, buffer composition).[14] You can assess enzyme stability by pre-incubating the enzyme under assay conditions for varying lengths of time before adding the substrate. A decrease in activity over time indicates instability.
-
Data Analysis: Ensure that you are fitting the initial, linear portion of the progress curve to determine the reaction velocity.[12] Using a kinetic modeling approach that fits the entire progress curve can sometimes provide more accurate estimates of enzyme activity.[12]
Issue 4: Low or No Detectable Enzyme Activity
Question: I am not observing any significant enzyme activity in my assay. What are the possible reasons?
Answer: A lack of detectable activity can be due to issues with the enzyme, the substrate, or the assay conditions.
Troubleshooting Steps:
-
Enzyme Integrity: Ensure that your enzyme has been stored correctly (typically at -80°C in the presence of a cryoprotectant like glycerol) and has not undergone multiple freeze-thaw cycles, which can lead to a loss of activity.[14]
-
Substrate Solubility and Integrity: Confirm that your fluorogenic or chromogenic substrate is fully dissolved in the appropriate solvent (often DMSO) and has been stored protected from light to prevent degradation. For peptide substrates, ensure they are properly solubilized, which can be challenging for hydrophobic sequences.[15]
-
Assay Conditions: Verify that the pH, temperature, and ionic strength of your assay buffer are optimal for the enzyme's activity.
-
Cofactor Requirements: Check if your enzyme requires any specific cofactors for its activity and ensure they are present in the assay buffer.
-
Positive Control: Always include a positive control with a known active enzyme to validate that the assay components and conditions are suitable for detecting activity.
Quantitative Data
Table 1: Biochemical Properties of Bovine Serum ZIP
| Property | Value | Reference(s) |
| Enzyme Class | Serine Protease | [1][3][4] |
| Molecular Mass | ~174 kDa (Dimer) | [1][3][4] |
| Optimal pH | 7.4 - 8.0 | [1][3][4] |
| pI | 5.68 | [1][3][4] |
| Km for Z-Gly-Pro-MCA | 54 µM | [1][3][4] |
Table 2: Inhibitory Potency of Z-Pro-Prolinal against Prolyl Endopeptidase (PEP) from Various Species
| Species/Source | Enzyme Source | Potency (IC₅₀) | Potency (Kᵢ) | Reference(s) |
| Porcine | Not Specified | 0.4 nM | - | |
| Leishmania infantum | Recombinant POPLi | 4.2 nM | - | |
| Rabbit | Brain | - | 14 nM | [4] |
| Rat | Brain | 0.83 ± 0.09 nM | - | |
| Human | Recombinant PREP | 0.16 µM | - |
Experimental Protocols
Protocol 1: Differentiating PEP and ZIP Activity
Objective: To determine the relative contribution of PEP and ZIP to the total peptidase activity in a biological sample.
Materials:
-
Biological sample (e.g., serum, tissue lysate)
-
Prolyl endopeptidase (PEP) fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Z-Pro-Prolinal
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC-based substrates)
-
DMSO for stock solutions
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Z-Pro-Prolinal in DMSO.
-
Prepare a 10 mM stock solution of Z-Gly-Pro-AMC in DMSO.
-
Prepare serial dilutions of Z-Pro-Prolinal in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 10 µM. Also, prepare a "no inhibitor" control containing only the assay buffer.
-
-
Assay Setup:
-
Add 50 µL of your biological sample (diluted in Assay Buffer to ensure the reaction rate is within the linear range of the instrument) to the wells of the 96-well plate.
-
Add 25 µL of the Z-Pro-Prolinal dilutions or the "no inhibitor" control to the respective wells.
-
Include a "no enzyme" control containing 75 µL of Assay Buffer.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to PEP.
-
-
Initiate Reaction:
-
Add 25 µL of the Z-Gly-Pro-AMC substrate (diluted in Assay Buffer to a final concentration near its Km) to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in the fluorescence reader and measure the fluorescence intensity kinetically at 1-minute intervals for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
The activity in the "no inhibitor" control represents the total peptidase activity (PEP + ZIP).
-
The residual activity at the highest concentration of Z-Pro-Prolinal (e.g., 10 µM) represents the ZIP activity.
-
PEP activity can be calculated by subtracting the ZIP activity from the total activity.
-
Plot the reaction rate as a function of the Z-Pro-Prolinal concentration to determine the IC₅₀ value for the inhibition of PEP.
-
Protocol 2: Biochemical Separation of ZIP and PEP by Chromatography
Objective: To separate ZIP and PEP from a complex biological sample, such as bovine serum, for individual characterization. This protocol is an outline based on published methods.[1][3][4]
Materials:
-
Biological sample (e.g., bovine serum)
-
Chromatography system (e.g., FPLC or HPLC)
-
Phenyl Sepharose column (for hydrophobic interaction chromatography)
-
Calcium phosphate (B84403) cellulose (B213188) column
-
DEAE anion-exchange column
-
Appropriate buffers for each chromatography step (e.g., phosphate buffers with varying salt concentrations and pH)
-
Protein concentration assay (e.g., Bradford or BCA)
-
PEP/ZIP activity assay reagents (from Protocol 1)
Procedure Outline:
-
Sample Preparation: Prepare your biological sample by appropriate methods such as centrifugation and filtration to remove precipitates and lipids.
-
Hydrophobic Interaction Chromatography (HIC):
-
Equilibrate the Phenyl Sepharose column with a high-salt buffer.
-
Load the prepared sample onto the column.
-
Elute the bound proteins using a decreasing salt gradient.
-
Collect fractions and assay each for peptidase activity in the presence and absence of Z-Pro-Prolinal to identify fractions containing PEP and ZIP.
-
-
Calcium Phosphate Cellulose Chromatography:
-
Pool the fractions containing ZIP and/or PEP.
-
Dialyze the pooled fractions against the loading buffer for the calcium phosphate column.
-
Load the sample onto the equilibrated column.
-
Elute with an increasing phosphate concentration gradient.
-
Collect and assay fractions as described above.
-
-
Anion-Exchange Chromatography (AEX):
-
Pool the fractions of interest from the previous step.
-
Dialyze against the AEX loading buffer (low salt concentration).
-
Load the sample onto the equilibrated DEAE column.
-
Elute with an increasing salt gradient (e.g., NaCl).
-
Collect and assay fractions to identify the purified ZIP and PEP.
-
-
Purity Assessment: Analyze the purified fractions by SDS-PAGE to assess their purity and molecular weight.
Visualizations
Caption: Workflow for differentiating PEP and ZIP activity.
References
- 1. Importance of Observing the Progress Curve During Enzyme Assay in an Automated Clinical Chemistry Analyzer: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Purification and characterization of a Z-pro-prolinal-insensitive Z-Gly-Pro-7-amino-4-methyl coumarin-hydrolyzing peptidase from bovine serum--a new proline-specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biokin.com [biokin.com]
- 6. Effects of Detergents on Catalytic Activity of Human Endometase/Matrilysin-2, a Putative Cancer Biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical Characterization and Application of a Detergent Stable, Antimicrobial and Antibiofilm Potential Protease from Bacillus siamensis [mdpi.com]
- 8. Effects of detergents on the West Nile virus protease activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic modelling: an integrated approach to analyze enzyme activity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
How to store Z-Pro-Prolinal to prevent loss of potency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and use of Z-Pro-Prolinal to ensure its potency and achieve reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Z-Pro-Prolinal and what is its primary mechanism of action?
A1: Z-Pro-Prolinal, also known as Cbz-Pro-Prolinal, is a potent and selective synthetic inhibitor of the enzyme prolyl oligopeptidase (POP), also referred to as prolyl endopeptidase (PEP).[1] POP is a serine protease that specifically cleaves peptide bonds on the C-terminal side of proline residues in small peptides.[1] Z-Pro-Prolinal functions as a transition-state analog. Its aldehyde group forms a reversible covalent hemiacetal adduct with the catalytic serine residue in the active site of POP, effectively blocking the enzyme's activity.[1][2]
Q2: What are the key research applications for Z-Pro-Prolinal?
A2: Z-Pro-Prolinal is widely used in research to investigate the physiological and pathological roles of prolyl oligopeptidase. Due to POP's role in the metabolism of various neuropeptides and peptide hormones, Z-Pro-Prolinal is a valuable tool in studies related to:
-
Neurodegenerative diseases such as Alzheimer's and Parkinson's disease[2]
-
Cognitive function and memory[2]
-
Inflammation[1]
-
Signal transduction pathways[1]
-
Blood pressure regulation[1]
Q3: How should I prepare a stock solution of Z-Pro-Prolinal?
A3: Z-Pro-Prolinal is typically supplied as a white to tan lyophilized powder.[2] It is recommended to prepare a concentrated stock solution in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of Z-Pro-Prolinal.[1][2]
-
Preparation: To prepare a stock solution, dissolve the lyophilized powder in anhydrous DMSO to the desired concentration (e.g., 10 mM).[3] Gentle warming to 37°C or mild sonication can aid in dissolution.[3][4]
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][5]
Q4: Can I dissolve Z-Pro-Prolinal directly in aqueous buffers?
A4: Direct dissolution of high concentrations of Z-Pro-Prolinal in aqueous buffers like Phosphate Buffered Saline (PBS) is not recommended due to its limited water solubility.[3] This can lead to precipitation and an inaccurate final concentration. It is best practice to first prepare a concentrated stock solution in DMSO and then dilute it into the aqueous buffer for your experiment.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency or Inconsistent Results | Improper Storage: Z-Pro-Prolinal is a peptide aldehyde and can degrade if not stored correctly.[6] | Store the lyophilized powder at -20°C under desiccated conditions.[2] Store DMSO stock solutions in aliquots at -20°C to avoid freeze-thaw cycles.[1][5] |
| Instability in Aqueous Solution: The aldehyde group is susceptible to degradation in aqueous buffers, especially over extended periods.[3][6] | Prepare aqueous working solutions fresh for each experiment and use them promptly.[3] If short-term storage is necessary, keep the solution on ice.[3] | |
| Precipitation Upon Dilution in Aqueous Buffer | Low Aqueous Solubility: Z-Pro-Prolinal has limited solubility in aqueous solutions.[3] | Perform a stepwise dilution: first, dilute the DMSO stock with a small volume of the aqueous buffer while vortexing, then gradually add this mixture to the remaining buffer.[3] Consider lowering the final concentration of Z-Pro-Prolinal.[3] |
| No or Low Inhibition of Enzyme Activity | Presence of Z-Pro-Prolinal-Insensitive Peptidases (ZIPs): Some biological samples may contain other proteases that can cleave the substrate used in the assay but are not inhibited by Z-Pro-Prolinal.[5][7] | Run a parallel assay with a high concentration of Z-Pro-Prolinal (e.g., 10 µM) to determine the level of ZIP activity.[5] Consider using a more specific substrate for POP if available.[5] |
| Incorrect Concentration: The concentration of Z-Pro-Prolinal may be too low to effectively inhibit the enzyme in your specific experimental setup.[1] | Perform a dose-response experiment to determine the optimal inhibitory concentration for your system.[1] |
Data Presentation: Storage and Stability
| Form | Storage Temperature | Storage Conditions | Expected Stability |
| Lyophilized Powder | -20°C[2] | Desiccated, protected from light[2][4][8] | Several years[4] |
| DMSO Stock Solution | -20°C[1] | In single-use aliquots to avoid freeze-thaw cycles[1][5] | Several months |
| Aqueous Working Solution | On ice (short-term) | Prepare fresh for each experiment[3] | A few hours[3] |
Note: Peptides, in general, are susceptible to degradation from moisture, oxidation, and repeated freeze-thaw cycles.[8][9][10] It is crucial to allow the vial to warm to room temperature in a desiccator before opening to prevent condensation.[4][9]
Experimental Protocols
Protocol 1: Preparation of Z-Pro-Prolinal Stock Solution (10 mM in DMSO)
Materials:
-
Z-Pro-Prolinal (lyophilized powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized Z-Pro-Prolinal to equilibrate to room temperature in a desiccator.
-
Calculate the required amount of Z-Pro-Prolinal for your desired volume and concentration. The molecular weight of Z-Pro-Prolinal is 330.38 g/mol .[2] For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.30 mg.
-
Weigh the calculated amount of Z-Pro-Prolinal in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C.
Protocol 2: Assessment of Z-Pro-Prolinal Potency using a Prolyl Oligopeptidase (POP) Inhibition Assay
Materials:
-
Z-Pro-Prolinal DMSO stock solution (from Protocol 1)
-
Purified prolyl oligopeptidase (POP)
-
Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the Z-Pro-Prolinal stock solution in the assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤0.1%) to avoid solvent effects.[1]
-
Enzyme and Inhibitor Incubation: In the wells of the 96-well plate, add the assay buffer, the diluted Z-Pro-Prolinal solutions (or vehicle control - DMSO in assay buffer), and the purified POP enzyme.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic POP substrate to all wells to initiate the enzymatic reaction.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals using a fluorometric plate reader with appropriate excitation and emission wavelengths for the chosen substrate.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the IC₅₀ value of Z-Pro-Prolinal by plotting the reaction rate as a function of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizations
Caption: Z-Pro-Prolinal inhibits Prolyl Oligopeptidase (POP), preventing the cleavage of bioactive peptides and modulating their downstream effects.
Caption: A logical workflow to troubleshoot and address the potential loss of Z-Pro-Prolinal potency in experimental settings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification and characterization of a Z-pro-prolinal-insensitive Z-Gly-Pro-7-amino-4-methyl coumarin-hydrolyzing peptidase from bovine serum--a new proline-specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
Navigating Z-Pro-Prolinal Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Z-Pro-Prolinal is a potent inhibitor of prolyl oligopeptidase (POP), a key enzyme in neuropeptide and signaling protein metabolism.[1] Its successful application in research hinges on proper handling, particularly concerning its solubility in aqueous buffers. This guide provides troubleshooting advice and frequently asked questions to help you overcome challenges with Z-Pro-Prolinal precipitation and ensure the reliability of your experimental results.
Troubleshooting Guide: Preventing and Resolving Precipitation
Precipitation of Z-Pro-Prolinal upon dilution into aqueous buffers is a common challenge stemming from its limited aqueous solubility.[1] The following steps can help prevent or resolve this issue.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of Z-Pro-Prolinal exceeds its solubility limit in the aqueous buffer. | - Lower the final concentration: Attempt to use a more dilute final solution if your experimental design allows.[1] - Perform a stepwise dilution: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, first dilute the stock with a small amount of the buffer while vortexing. Then, gradually add this mixture to the remaining buffer.[1] - Control DMSO concentration: Ensure the final concentration of DMSO in your experiment is low (typically less than 0.5%) to avoid solvent-induced precipitation and cellular toxicity.[1] |
| The final DMSO concentration is too high, causing the compound to "crash out" of solution. | - Add dropwise while stirring: Add the DMSO stock solution drop-by-drop to the vigorously stirring aqueous buffer.[1] - Serial dilution in DMSO: Before diluting into the aqueous buffer, perform a serial dilution of the concentrated DMSO stock in DMSO to lower the starting concentration.[1] | |
| Visible precipitate or cloudiness in the final aqueous solution | Incomplete dissolution of the compound. | - Sonication: Mild sonication can help dissolve small amounts of precipitate.[1] - Gentle warming: Warming the solution to 37°C may aid dissolution. However, be mindful of the stability of other components in your buffer.[1] |
| Inconsistent experimental results | Degradation of Z-Pro-Prolinal in the aqueous working solution. | - Prepare fresh solutions: Aqueous working solutions should be prepared fresh for each experiment.[1] - Maintain on ice: If short-term storage is necessary, keep the solution on ice and use it within a few hours.[1] - Protect from light: Protect working solutions from light to prevent degradation.[1] |
| Inaccurate concentration due to incomplete dissolution. | - Centrifuge the working solution: Before use, centrifuge the solution at high speed to pellet any undissolved compound and use the supernatant.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a Z-Pro-Prolinal stock solution?
The recommended solvent is dimethyl sulfoxide (B87167) (DMSO). Z-Pro-Prolinal is readily soluble in DMSO at concentrations of ≥10 mg/mL, with some suppliers indicating solubility up to 25 mM.[1][2][3][4]
Q2: Can I dissolve Z-Pro-Prolinal directly in aqueous buffers like PBS?
Direct dissolution in aqueous buffers, especially at high concentrations, is not recommended. Z-Pro-Prolinal has limited solubility in water (≥2 mg/mL) and may not fully dissolve in buffers like Phosphate Buffered Saline (PBS) at neutral pH.[1] It is best practice to first prepare a concentrated stock solution in DMSO.
Q3: What is the stability of Z-Pro-Prolinal and how should it be stored?
Z-Pro-Prolinal is a peptide aldehyde and can be susceptible to degradation in aqueous solutions, particularly at non-neutral pH and higher temperatures.[1]
-
DMSO Stock Solutions: These are relatively stable and should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
-
Aqueous Working Solutions: These should be prepared fresh for each experiment. If temporary storage is needed, keep the solution on ice and use it within a few hours.[1]
Q4: I am still observing enzymatic activity even at high concentrations of Z-Pro-Prolinal. Why?
A primary reason for incomplete inhibition could be the presence of a Z-Pro-Prolinal-insensitive peptidase (ZIP) in your sample.[3][5] ZIPs can also cleave common POP substrates but are not inhibited by Z-Pro-Prolinal. To investigate this, run a parallel assay with a high concentration of Z-Pro-Prolinal; any remaining activity may be attributable to ZIPs.[5]
Solubility and Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₈H₂₂N₂O₄[2][4][6][7] |
| Molecular Weight | 330.38 g/mol [2][4][6] |
| Appearance | White to tan powder[2][4] |
| Solubility in DMSO | ≥10 mg/mL[2][3][4] (up to 25 mM reported[1][2][7]) |
| Solubility in Water | ≥2 mg/mL[1] |
| Predicted Solubility in PBS (pH 7.4) | ~1.53 mg/mL[1] |
| Storage Temperature | -20°C[2][4] |
Experimental Protocols
Protocol 1: Preparation of Z-Pro-Prolinal Stock Solution (10 mM in DMSO)
Materials:
-
Z-Pro-Prolinal powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
Procedure:
-
Allow the vial of Z-Pro-Prolinal powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of Z-Pro-Prolinal. The molecular weight is approximately 330.38 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.30 mg.[1]
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the Z-Pro-Prolinal is completely dissolved. Gentle warming to 37°C can be used if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: Preparation of Aqueous Working Solution (e.g., 10 µM)
Materials:
-
10 mM Z-Pro-Prolinal in DMSO stock solution
-
Sterile aqueous buffer (e.g., cell culture medium, PBS)
-
Sterile tubes
Procedure:
-
Intermediate Dilution: Prepare a 100 µM intermediate solution by adding 1 µL of the 10 mM DMSO stock to 99 µL of your aqueous buffer. Mix well by gentle pipetting.[1]
-
Final Working Solution: Prepare the final 10 µM working solution by adding 100 µL of the 100 µM intermediate solution to 900 µL of the aqueous buffer. The final DMSO concentration will be 0.1%, which is generally well-tolerated by most cell lines.[1]
-
Use the working solution immediately for your experiment.
Visualizing Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Z-Pro-prolinal = 98 HPLC 88795-32-8 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. GSRS [precision.fda.gov]
- 7. Z-Prolyl-prolinal (Z-Pro-Pro-CHO), Prolyl endopeptidase inhibitor (CAS 88795-32-8) | Abcam [abcam.com]
Technical Support Center: Optimizing Z-Pro-Prolinal Concentration for Different Cell Lines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Z-Pro-Prolinal, a potent prolyl oligopeptidase (POP) inhibitor, in various cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Z-Pro-Prolinal and what is its primary mechanism of action?
A1: Z-Pro-Prolinal is a highly selective and potent synthetic dipeptide aldehyde that acts as a transition-state analog inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1][2] Its primary mechanism of action involves the formation of a stable, reversible hemiacetal adduct with the serine residue in the active site of the POP enzyme.[1][3] This covalent modification effectively blocks the catalytic activity of POP, preventing the cleavage of its substrates.[1][3]
Q2: What are the common research applications of Z-Pro-Prolinal in cell culture?
A2: Z-Pro-Prolinal is a valuable tool for studying the physiological roles of POP in various cellular pathways. Given POP's involvement in the maturation and degradation of peptide hormones and neuropeptides, Z-Pro-Prolinal is frequently used in cell culture models to investigate:
-
Neurodegenerative diseases[3]
-
Signal transduction pathways[3]
-
Inflammation[4]
-
Cellular stress responses[1]
Q3: How should I prepare and store Z-Pro-Prolinal?
A3: Z-Pro-Prolinal is typically a lyophilized powder and should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution (e.g., 10 mM).[4] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C for long-term stability.[4] Working solutions should be freshly prepared by diluting the stock solution in the appropriate cell culture medium to the desired final concentration immediately before each experiment.
Q4: What is a good starting concentration for Z-Pro-Prolinal in a new cell line?
A4: The optimal concentration of Z-Pro-Prolinal is highly dependent on the specific cell line and the experimental objectives. A common starting point for dose-response experiments is to test a broad range of concentrations, typically from 10 nM to 10 µM.[4] For many cell-based assays, a concentration range of 1 µM to 10 µM is often a reasonable starting point.[1][3] However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.[4]
Q5: Why is pre-incubation of cells with Z-Pro-Prolinal often recommended?
A5: Z-Pro-Prolinal is a slow-binding inhibitor, meaning it takes time to reach its maximal inhibitory effect.[5] Therefore, pre-incubating the cells with the inhibitor for a specific period (e.g., 30 minutes) before adding a stimulus or substrate is often necessary to ensure adequate target engagement.[1] The optimal pre-incubation time should be determined experimentally.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No or low inhibitory effect observed | 1. Suboptimal Concentration: The concentration of Z-Pro-Prolinal may be too low to effectively inhibit POP in your specific cell line. 2. Insufficient Incubation Time: The pre-incubation time may be too short for the inhibitor to bind to the enzyme. 3. Low POP Expression: The cell line may express very low levels of prolyl oligopeptidase. 4. Presence of Z-Pro-Prolinal-Insensitive Peptidases (ZIP): Other enzymes in your cell lysate or culture medium may be cleaving the substrate used for your assay.[5] | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM).[4] 2. Increase the pre-incubation time (e.g., 30, 60, 120 minutes). 3. Verify POP expression in your cell line using methods like Western blotting or qPCR. 4. Use a more specific substrate for POP or perform assays in serum-free media if possible.[5] |
| High cell toxicity or death | 1. Excessive Concentration: The concentration of Z-Pro-Prolinal may be too high, leading to off-target effects and cytotoxicity. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be toxic to the cells. | 1. Perform a cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) to determine the maximum non-toxic concentration.[4] 2. Ensure the final DMSO concentration is typically below 0.5% and include a vehicle control with the same DMSO concentration in your experiments.[4] |
| Inconsistent or variable results | 1. Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect experimental outcomes. 2. Improper Inhibitor Preparation: Inaccurate dilutions or degradation of the stock solution can lead to variability. | 1. Maintain consistent cell culture practices, including using cells within a defined passage number range and consistent seeding densities. 2. Prepare fresh dilutions from a properly stored stock solution for each experiment and ensure accurate pipetting. |
| Precipitation of the compound in aqueous buffer | Low Aqueous Solubility: Z-Pro-Prolinal has limited solubility in aqueous solutions. | First, create a high-concentration stock solution in DMSO. Then, dilute the stock solution into the aqueous buffer or cell culture medium with vigorous vortexing. A serial dilution approach may also help prevent precipitation. |
Data Presentation
Table 1: Recommended Starting Concentrations of Z-Pro-Prolinal for In Vitro Studies
| Cell Line | Concentration Range Tested | Pre-treatment Time | Observed Effects | Reference |
| CV1-P (Monkey Kidney Fibroblast) | 1 µM, 10 µM, 100 µM | 30 minutes | Inhibition of 6-OHDA-induced GAPDH translocation and ROS production. | [1] |
| SH-SY5Y (Human Neuroblastoma) | Not specified, but effects differed from CV1-P | 30 minutes | No prevention of GAPDH translocation, and no reduction in 6-OHDA-induced ROS production. | [5] |
| General Recommendation for New Cell Lines | 10 nM - 10 µM | Experiment-dependent | To be determined empirically. | [4] |
Table 2: IC50 Values of Z-Pro-Prolinal against Prolyl Oligopeptidase
| Target Enzyme | Reported IC50 |
| Leishmania infantum POP | 4.2 nM |
Note: IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration using MTT Assay
This protocol is to determine the concentration range of Z-Pro-Prolinal that is not cytotoxic to the cell line of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Z-Pro-Prolinal
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]
-
Prepare serial dilutions of Z-Pro-Prolinal in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).[4] Include a vehicle control with the same final concentration of DMSO as the highest Z-Pro-Prolinal concentration (typically ≤0.5%).[4]
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of Z-Pro-Prolinal or vehicle control to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[4]
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[1]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control. The highest concentration that does not significantly reduce cell viability can be considered the maximum non-toxic concentration.
Protocol 2: Western Blotting for POP Expression
This protocol is to confirm the expression of the target enzyme, prolyl oligopeptidase, in the cell line of interest.
Materials:
-
Cell line of interest
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against POP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with 0.1% Tween 20)
Procedure:
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-POP antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Mandatory Visualizations
References
Cell-type specific off-target effects of Z-Pro-Prolinal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the cell-type specific off-target effects of Z-Pro-Prolinal.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of Z-Pro-Prolinal?
Z-Pro-Prolinal is a potent and selective inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1] It functions as a transition-state analog, forming a reversible covalent hemiacetal bond with the catalytic serine residue (Ser554) in the active site of POP.[1] This targeted inhibition prevents the cleavage of proline-containing peptides, which are involved in various physiological processes, including neuropeptide signaling.[1]
Q2: What are the known cell-type specific off-target effects of Z-Pro-Prolinal?
Studies have revealed that Z-Pro-Prolinal can exert off-target effects in a cell-type dependent manner. Notably, in monkey fibroblast (CV1-P) cells, Z-Pro-Prolinal has been shown to inhibit the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) from the cytosol to the particulate fraction (mitochondria and nuclei) and reduce the production of reactive oxygen species (ROS) when the cells are under neurotoxic stress.[2] However, these effects were not observed in human neuroblastoma (SH-SY5Y) cells under similar conditions, highlighting a clear cell-type specificity.[2]
Q3: My enzymatic assay shows incomplete inhibition of POP activity even at high concentrations of Z-Pro-Prolinal. What could be the reason?
A common reason for incomplete inhibition is the presence of a Z-Pro-Prolinal-insensitive peptidase (ZIP). ZIP is a distinct enzyme capable of cleaving common fluorogenic substrates used for measuring POP activity, such as Z-Gly-Pro-AMC. This can lead to a residual signal that is not attributable to POP activity, thus giving the appearance of incomplete inhibition. It is crucial to determine if ZIP activity is present in your experimental system, especially when using complex biological samples like cell lysates or serum.
Q4: I am not observing the expected biological outcome in my cell-based assay. What are some potential troubleshooting steps?
Several factors could contribute to a lack of an observed effect:
-
Cell Permeability: While generally cell-permeable, the uptake of Z-Pro-Prolinal can differ between cell types. Consider optimizing incubation times and concentrations.
-
Efflux Pumps: Some cell lines express high levels of efflux pumps that can actively transport Z-Pro-Prolinal out of the cell, lowering its intracellular concentration.
-
On-Target vs. Off-Target Effects: The biological readout you are measuring may not be solely dependent on POP activity in your specific cell model.
-
Expression Levels: The relative expression of POP and potential off-target proteins can vary significantly between cell lines.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in different cell lines.
-
Potential Cause: Cell-type specific off-target effects of Z-Pro-Prolinal. As documented, Z-Pro-Prolinal can affect GAPDH translocation and ROS production in CV1-P cells but not in SH-SY5Y cells.[2]
-
Troubleshooting Steps:
-
Characterize POP Expression: Confirm and quantify the expression level of prolyl oligopeptidase (POP) in the cell lines you are using via Western blot or qPCR.
-
Assess Off-Target Pathways: Investigate potential off-target effects observed in other cell lines, such as GAPDH localization and intracellular ROS levels.
-
Use a Structurally Unrelated POP Inhibitor: To confirm that the observed effect is due to POP inhibition and not a scaffold-specific off-target effect, use a structurally different POP inhibitor as a control.
-
Determine Cell-Specific IC50: Empirically determine the half-maximal inhibitory concentration (IC50) for Z-Pro-Prolinal in your specific cell lines to ensure you are using an appropriate concentration for on-target inhibition.
-
Issue 2: Enzymatic activity is detected despite using a saturating concentration of Z-Pro-Prolinal.
-
Potential Cause: Presence of a Z-Pro-Prolinal-insensitive peptidase (ZIP) that cleaves the assay substrate.
-
Troubleshooting Steps:
-
Confirm ZIP Activity: Run a parallel assay with and without a high concentration of Z-Pro-Prolinal (e.g., 10 µM). Any remaining enzymatic activity can be attributed to ZIP or other insensitive peptidases.
-
Use a More Specific Substrate: If available, consider using a substrate that is more specific for POP and less prone to cleavage by ZIP.
-
Biochemical Separation: For complex samples, consider partially purifying POP from ZIP using techniques like ion-exchange chromatography before performing the activity assay.
-
Data Presentation
Table 1: Cell-Type Specific Off-Target Effects of Z-Pro-Prolinal
(Illustrative data based on the findings of Puttonen et al., 2006. Specific quantitative values were not available in the abstract.)
| Cell Line | Off-Target Effect | Treatment Condition | Illustrative Result |
| CV1-P (Monkey Fibroblast) | Inhibition of GAPDH Translocation | 6-Hydroxydopamine (6-OHDA) induced stress | Significant reduction in GAPDH in the particulate fraction |
| Reduction of ROS Production | 6-OHDA induced stress | ROS levels reduced to near control levels | |
| SH-SY5Y (Human Neuroblastoma) | Inhibition of GAPDH Translocation | 6-OHDA induced stress | No significant inhibition of translocation |
| Reduction of ROS Production | 6-OHDA induced stress | No significant reduction in ROS levels |
Table 2: Inhibitory Potency of Z-Pro-Prolinal against Prolyl Oligopeptidase (POP)
| Enzyme Source | IC50 / Ki | Reference |
| Porcine PREP | IC50: 0.4 nM | [1] |
| Bovine Brain PREP | Ki: 3.7 nM | |
| Leishmania infantum POP | IC50: 4.2 nM | [3] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS) using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFDA)
Principle: DCFDA is a cell-permeable probe that is deacetylated by intracellular esterases to a non-fluorescent compound. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cells of interest (e.g., CV1-P, SH-SY5Y)
-
Z-Pro-Prolinal
-
Stress-inducing agent (e.g., 6-hydroxydopamine)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFDA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Z-Pro-Prolinal or vehicle control for 30 minutes.
-
Induction of Oxidative Stress: Add the stress-inducing agent (e.g., 6-OHDA) to the wells and incubate for the desired time.
-
DCFDA Loading: Remove the medium and wash the cells with warm PBS. Add DCFDA solution (typically 10-25 µM in PBS or serum-free medium) to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
Measurement: Remove the DCFDA solution and wash the cells with PBS. Add PBS or cell culture medium to the wells. Measure the fluorescence intensity using a microplate reader (Excitation: ~485 nm, Emission: ~535 nm) or visualize using a fluorescence microscope.
Protocol 2: Analysis of GAPDH Subcellular Localization by Western Blot
Principle: This protocol involves the separation of cytosolic and particulate (nuclear and mitochondrial) fractions of the cell, followed by Western blot analysis to determine the relative abundance of GAPDH in each fraction.
Materials:
-
Treated and untreated cells
-
Cell fractionation buffer kit (or hypotonic and nuclear extraction buffers)
-
Protease inhibitor cocktail
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GAPDH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Harvesting and Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Perform subcellular fractionation according to a commercially available kit protocol or a standard laboratory method involving hypotonic lysis and differential centrifugation to separate the cytosolic and particulate fractions.
-
Add protease inhibitors to all buffers.
-
-
Protein Quantification: Determine the protein concentration of the cytosolic and particulate fractions using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each fraction onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GAPDH overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities to determine the relative distribution of GAPDH in the cytosolic and particulate fractions.
-
Visualizations
Caption: Z-Pro-Prolinal signaling and off-target pathways.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Managing Z-Pro-Prolinal-Induced Cell Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing high cell toxicity associated with high concentrations of Z-Pro-Prolinal in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Z-Pro-Prolinal and what is its primary mechanism of action?
A1: Z-Pro-Prolinal is a potent and selective inhibitor of the enzyme prolyl endopeptidase (PEP), also known as prolyl oligopeptidase (POP).[1][2] PEP is a serine protease that plays a role in the metabolism of neuropeptides and peptide hormones.[1] Z-Pro-Prolinal functions as a transition-state analog, forming a reversible covalent hemiacetal adduct with the active-site serine residue of PEP, which effectively blocks its enzymatic activity.[3]
Q2: Why am I observing high cell toxicity at high concentrations of Z-Pro-Prolinal?
A2: High concentrations of Z-Pro-Prolinal can lead to increased cell toxicity for several reasons:
-
Off-target effects: At elevated concentrations, the inhibitor may interact with other cellular targets besides PEP, leading to unintended cytotoxic effects.[1][4]
-
Solvent toxicity: Z-Pro-Prolinal is often dissolved in solvents like DMSO. High concentrations of the inhibitor may lead to a final solvent concentration that is toxic to the cells. It is recommended to keep the final DMSO concentration below 0.1-0.5%.[1]
-
Induction of Apoptosis: The aldehyde group in Z-Pro-Prolinal can contribute to cytotoxicity, potentially through the induction of apoptosis or other cell death pathways.
Q3: What are the initial steps to troubleshoot high cell toxicity?
A3: When encountering high cell toxicity, consider the following initial steps:
-
Confirm the concentration: Double-check all calculations for the dilution of your Z-Pro-Prolinal stock solution to ensure the final concentration in your assay is correct.
-
Assess solvent toxicity: Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) used in your highest Z-Pro-Prolinal treatment to determine if the solvent itself is contributing to cell death.[4]
-
Perform a dose-response analysis: Conduct a cytotoxicity assay with a wide range of Z-Pro-Prolinal concentrations to determine the IC50 (half-maximal inhibitory concentration) for toxicity in your specific cell line.[1] This will help identify a working concentration that is effective for PEP inhibition without causing excessive cell death.
Q4: How can I determine if the observed cell death is due to apoptosis?
A4: Several assays can be used to determine if Z-Pro-Prolinal is inducing apoptosis:
-
Annexin V Assay: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[5][6][7]
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the activation of the apoptotic cascade.[8][9][10][11][12]
-
TUNEL Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed Across All Tested Concentrations
| Potential Cause | Troubleshooting Steps |
| High Sensitivity of Cell Line | Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to Z-Pro-Prolinal. |
| 1. Conduct a literature search: Determine if your cell line is known to be sensitive to peptide aldehydes or other enzyme inhibitors. | |
| 2. Test a wider, lower range of concentrations: Start with concentrations in the low nanomolar range and titrate upwards. | |
| 3. Consider a different cell line: If feasible, repeat the experiment in a cell line known to be more robust. | |
| Compound Instability or Degradation | Improper storage or handling can lead to the degradation of Z-Pro-Prolinal, potentially forming more toxic byproducts. |
| 1. Verify storage conditions: Z-Pro-Prolinal should be stored at -20°C under desiccating conditions. | |
| 2. Prepare fresh solutions: Always prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. | |
| Off-Target Effects | At high concentrations, Z-Pro-Prolinal may inhibit other essential cellular enzymes or proteins, leading to widespread cytotoxicity. |
| 1. Use the lowest effective concentration: Based on your dose-response experiments, use the lowest concentration that provides sufficient PEP inhibition. | |
| 2. Employ a structurally different PEP inhibitor: Use a different PEP inhibitor as a control to see if the same cytotoxic effect is observed.[4] |
Issue 2: Inconsistent Cell Viability Results Between Experiments
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture Conditions | Differences in cell density, passage number, or media components can influence cellular responses. |
| 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure uniform seeding densities. | |
| 2. Maintain consistent media formulation: Use the same batch of media and supplements for all related experiments. | |
| Inaccurate Pipetting | Small errors in pipetting can lead to significant variations in the final concentration of Z-Pro-Prolinal. |
| 1. Calibrate pipettes regularly. | |
| 2. Use reverse pipetting for viscous solutions like DMSO stocks. | |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a multi-well plate can concentrate the compound and lead to higher toxicity in those wells. |
| 1. Avoid using the outer wells for experimental samples. | |
| 2. Fill the outer wells with sterile PBS or media to maintain humidity. |
Experimental Protocols
Protocol 1: Determining Cytotoxicity using the MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Z-Pro-Prolinal stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
Compound Treatment: Prepare serial dilutions of Z-Pro-Prolinal in complete culture medium. A suggested starting range is 0.01, 0.1, 1, 10, and 100 µM, including a vehicle control (medium with the same final DMSO concentration).[1] Remove the old medium and add 100 µL of the medium containing the different concentrations of Z-Pro-Prolinal to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[1]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Assessing Apoptosis using Annexin V Staining
This protocol detects the externalization of phosphatidylserine, an early marker of apoptosis, using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with Z-Pro-Prolinal. For adherent cells, gently trypsinize and collect the cells. Combine with any floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
Protocol 3: Measuring Caspase-3 Activity
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and control cell lysates
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, assay buffer, DTT, and DEVD-pNA substrate)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: After treatment, lyse the cells using the provided lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.[10]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein from each cell lysate per well. Adjust the volume with assay buffer. Include a blank (assay buffer only) and a positive control.
-
Substrate Addition: Add the DEVD-pNA substrate to each well.[11]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[11]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[10]
-
Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Visualizations
Caption: Experimental workflow for assessing Z-Pro-Prolinal cytotoxicity.
Caption: Intrinsic apoptosis pathway potentially activated by Z-Pro-Prolinal.
Caption: Logical workflow for troubleshooting high cell toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. biogot.com [biogot.com]
- 12. mpbio.com [mpbio.com]
- 13. merckmillipore.com [merckmillipore.com]
Technical Support Center: Z-Pro-Prolinal Slow-Binding Inhibition Kinetics
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Z-Pro-Prolinal in their experiments. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges associated with the slow-binding inhibition kinetics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Z-Pro-Prolinal?
A1: Z-Pro-Prolinal is a potent and selective inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1][2] It functions as a transition-state analog and a slow-binding inhibitor.[1][2][3] The inhibitory mechanism involves the formation of a stable, reversible covalent hemiacetal adduct between the aldehyde group of Z-Pro-Prolinal and the hydroxyl group of the catalytic serine residue in the active site of POP.[1][2][4] This mimics the tetrahedral transition state of the enzyme-catalyzed reaction, leading to potent inhibition.[2]
Q2: Why am I observing incomplete inhibition even at high concentrations of Z-Pro-Prolinal?
A2: A common reason for incomplete inhibition is the presence of a Z-Pro-Prolinal-insensitive peptidase (ZIP) in your sample, especially when working with complex biological materials like serum.[2][4][5] ZIP is a distinct enzyme that can also hydrolyze common POP substrates but is not inhibited by Z-Pro-Prolinal.[2][5] To confirm if ZIP activity is present, run a control experiment with a high concentration of Z-Pro-Prolinal; any remaining activity can be attributed to ZIP or other insensitive peptidases.[5]
Q3: My Z-Pro-Prolinal solution seems to have lost potency. What could be the cause?
A3: Loss of potency is often due to improper storage and handling.[5] Z-Pro-Prolinal is susceptible to degradation.[5] It should be stored at -20°C under desiccating conditions.[5] It is recommended to prepare fresh working solutions from a DMSO stock for each experiment and to avoid repeated freeze-thaw cycles of the stock solution.[2][5]
Q4: How do I account for the slow-binding kinetics of Z-Pro-Prolinal in my assays?
A4: To obtain accurate measurements of inhibitory potency, it is crucial to pre-incubate the enzyme and Z-Pro-Prolinal together for a sufficient amount of time to allow the binding equilibrium to be reached before adding the substrate.[2] The optimal pre-incubation time should be determined experimentally.[2] Failure to pre-incubate can lead to an underestimation of the inhibitor's potency.[2]
Q5: What are the typical kinetic parameters for Z-Pro-Prolinal inhibition of POP?
A5: The kinetic parameters for Z-Pro-Prolinal can vary slightly depending on the experimental conditions and the source of the enzyme. However, it is characterized by a low Ki value, a fast association rate constant (kon), and a very slow dissociation rate constant (koff).[3][6]
Data Presentation
Table 1: Kinetic Constants for Z-Pro-Prolinal Inhibition of Prolyl Oligopeptidase
| Parameter | Reported Value | Enzyme Source | Reference |
| Ki | 0.35 ± 0.05 nM | Mouse Brain | [3][6] |
| kon | 1.6 x 105 M-1s-1 | Mouse Brain | [3][6] |
| koff | ~4 x 10-5 s-1 | Mouse Brain | [3][6] |
| IC50 | 0.4 nM | Porcine PREP | [7] |
| Ki | 3.7 nM | Bovine Brain | [7] |
Experimental Protocols
Protocol 1: Determining the Apparent IC50 of Z-Pro-Prolinal with Pre-incubation
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Z-Pro-Prolinal, accounting for its slow-binding nature.
Materials:
-
Purified prolyl oligopeptidase (POP)
-
Z-Pro-Prolinal stock solution (in DMSO)
-
Assay buffer (e.g., 0.1 M sodium/potassium phosphate (B84403) buffer, pH 7.0, containing 0.1 mM DTT)[8]
-
Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of Z-Pro-Prolinal in assay buffer from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and is typically below 1%.[2]
-
In the microplate, add the diluted Z-Pro-Prolinal solutions to the wells. Include wells for a vehicle control (DMSO in assay buffer) and a no-enzyme control.
-
Add the purified POP enzyme to all wells except the no-enzyme control.
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 30 minutes) to allow for the binding of Z-Pro-Prolinal to the enzyme to reach equilibrium.[2]
-
Initiate the enzymatic reaction by adding the POP substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the cleaved substrate.
-
Calculate the initial reaction rates (vi) from the linear portion of the progress curves for each inhibitor concentration.
-
Plot the percentage of enzyme activity remaining against the logarithm of the Z-Pro-Prolinal concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Differentiating POP and ZIP Activity
This protocol helps to determine if a Z-Pro-Prolinal-insensitive peptidase (ZIP) is contributing to substrate cleavage in your sample.
Materials:
-
Biological sample (e.g., serum, cell lysate)
-
Z-Pro-Prolinal
-
Assay buffer
-
Fluorogenic POP substrate (e.g., Z-Gly-Pro-AMC)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare two sets of reactions in the microplate.
-
In the first set, add the biological sample and the assay buffer.
-
In the second set, add the biological sample, assay buffer, and a high concentration of Z-Pro-Prolinal (e.g., 10 µM) to ensure complete inhibition of POP.[5]
-
Add a no-enzyme control containing only the substrate and assay buffer to measure background fluorescence.
-
Initiate the reactions by adding the POP substrate to all wells.
-
Monitor the fluorescence over time.
-
Interpretation of Results:
-
If the fluorescence in the wells containing a high concentration of Z-Pro-Prolinal is significantly above the background, it indicates the presence of a Z-Pro-Prolinal-insensitive peptidase (ZIP) that is cleaving the substrate.[5]
-
The activity in the first set of wells represents the total peptidase activity (POP + ZIP).
-
The activity in the second set represents the ZIP activity alone.
-
The difference in activity between the two sets represents the POP-specific activity.
-
Visualizations
Caption: Mechanism of Z-Pro-Prolinal slow-binding inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Slow tight-binding inhibition of prolyl endopeptidase by benzyloxycarbonyl-prolyl-prolinal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the On-Target Effects of Z-Pro-Prolinal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Z-Pro-Prolinal is a potent and specific inhibitor of prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), a serine protease implicated in the regulation of various neuropeptides and signaling pathways. Validating the on-target effects of Z-Pro-Prolinal is crucial for accurately interpreting experimental results and advancing drug discovery programs. This guide provides a comparative analysis of Z-Pro-Prolinal with alternative PREP inhibitors, detailed experimental protocols for on-target validation, and visualizations to clarify key concepts and workflows.
Comparative Analysis of PREP Inhibitors
The potency of Z-Pro-Prolinal is best understood in the context of other well-characterized PREP inhibitors. The following table summarizes the in vitro potency of Z-Pro-Prolinal and several alternatives. It is important to note that IC50 and Ki values can vary depending on the enzyme source and assay conditions.
| Inhibitor | Target Enzyme | IC50 | Ki | Source Organism for Enzyme | Reference(s) |
| Z-Pro-Prolinal | Prolyl Endopeptidase (PREP) | 0.4 nM | 1 nM | Porcine | [1] |
| JTP-4819 | Prolyl Endopeptidase (PREP) | 0.83 ± 0.09 nM | Not Reported | Rat Brain | [1][2] |
| KYP-2047 | Prolyl Oligopeptidase (POP) | Not Reported | 0.023 nM | Not Specified | [1][3] |
| S-17092 | Prolyl Endopeptidase (PEP) | 8.3 nM | Not Reported | Rat Cortical Extracts | [4] |
Experimental Protocols for On-Target Validation
A multi-faceted approach is recommended to robustly validate the on-target effects of Z-Pro-Prolinal. This includes in vitro enzymatic assays, confirmation of target engagement in a cellular context, and assessment of downstream signaling pathways.
In Vitro PREP Inhibition Assay
This assay directly measures the ability of Z-Pro-Prolinal to inhibit the enzymatic activity of purified PREP. A common method utilizes a fluorogenic substrate, such as Z-Gly-Pro-AMC.
Materials:
-
Purified recombinant PREP enzyme
-
Z-Pro-Prolinal
-
Z-Gly-Pro-AMC (fluorogenic substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare a stock solution of Z-Pro-Prolinal in DMSO.
-
Perform serial dilutions of Z-Pro-Prolinal in Assay Buffer to create a range of concentrations for IC50 determination.
-
Add a fixed amount of purified PREP enzyme to each well of the 96-well plate.
-
Add the diluted Z-Pro-Prolinal or vehicle control (DMSO) to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the Z-Gly-Pro-AMC substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction velocities (V₀) from the linear phase of the fluorescence curves.
-
Determine the percent inhibition for each Z-Pro-Prolinal concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct binding of an inhibitor to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cultured cells expressing PREP
-
Z-Pro-Prolinal
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate-buffered saline (PBS)
-
Equipment for SDS-PAGE and Western blotting
-
Anti-PREP antibody
-
Appropriate secondary antibody
Procedure:
-
Treat cultured cells with Z-Pro-Prolinal or vehicle control for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction (containing non-denatured PREP) from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble PREP in the supernatant by Western blotting using an anti-PREP antibody.
-
A shift in the melting curve (the temperature at which PREP denatures) to a higher temperature in the presence of Z-Pro-Prolinal indicates target engagement.
Western Blot Analysis of Downstream Signaling
Inhibition of PREP can affect various downstream signaling pathways. Analyzing the expression or phosphorylation status of key proteins in these pathways provides further evidence of on-target activity. For instance, PREP has been implicated in the regulation of pathways involving substance P and α-synuclein.[2][5]
Materials:
-
Cultured cells (e.g., neuronal cell lines)
-
Z-Pro-Prolinal
-
Cell lysis buffer
-
Antibodies against relevant downstream targets (e.g., phospho-ERK, α-synuclein) and loading controls (e.g., GAPDH, β-actin)
-
Equipment for SDS-PAGE and Western blotting
Procedure:
-
Treat cells with various concentrations of Z-Pro-Prolinal or a vehicle control for a defined period.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the downstream target of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control to determine the relative change in protein expression or phosphorylation.
Visualizing the Validation Process
To further clarify the experimental logic and workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel prolyl endopeptidase inhibitor, JTP-4819, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Difference: A Comparative Guide to Z-Pro-Prolinal and its Negative Control, Z-Pro-Prolinol
For researchers in neuroscience, drug discovery, and related fields, the specific and potent inhibition of prolyl oligopeptidase (POP) by Z-Pro-Prolinal is a cornerstone of experimental design. However, the validity of such experiments hinges on the use of appropriate controls. This guide provides a detailed comparison of Z-Pro-Prolinal with its ideal negative control, Z-Pro-Prolinol, offering experimental data and protocols to ensure the accuracy and reliability of your research findings.
Z-Pro-Prolinal, also known as N-benzyloxycarbonyl-L-prolyl-L-prolinal, is a powerful and selective inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in the regulation of various neuropeptides and peptide hormones.[1][2] Its inhibitory action is central to studying the roles of POP in neurodegenerative diseases, cognitive function, and inflammatory conditions.[1][2] To distinguish the specific effects of POP inhibition from other potential off-target effects of the compound, a structurally similar but functionally inactive molecule is required. This is the role of Z-Pro-Prolinol.
The Key Distinction: An Aldehyde versus an Alcohol
The critical difference between Z-Pro-Prolinal and Z-Pro-Prolinol lies in a single functional group. Z-Pro-Prolinal possesses a terminal aldehyde group, which is essential for its potent inhibitory activity.[3][4] This aldehyde group forms a reversible covalent hemiacetal bond with the catalytic serine residue in the active site of POP, mimicking the transition state of the enzyme-substrate complex and leading to potent, slow-binding inhibition.[1][4][5]
In contrast, Z-Pro-Prolinol is the alcohol derivative of Z-Pro-Prolinal, where the aldehyde group is reduced to a hydroxyl group (-CH₂OH).[3][4] This seemingly minor structural change drastically reduces its affinity for the POP active site, rendering it a significantly weaker inhibitor.[3] This makes Z-Pro-Prolinol an excellent negative control, as it allows researchers to account for any biological effects that may be inherent to the compound's core structure, independent of POP inhibition.[4]
References
A Comparative Analysis of Z-Pro-Prolinal and JTP-4819 as Prolyl Oligopeptidase Inhibitors
Prolyl oligopeptidase (POP), a cytosolic serine protease, has garnered significant attention in the field of drug discovery due to its role in the metabolism of neuropeptides and its implication in various neurological disorders.[1][2][3] This guide provides a detailed, objective comparison of two prominent POP inhibitors, Z-Pro-Prolinal and JTP-4819, for researchers, scientists, and drug development professionals. The comparison is supported by experimental data on their inhibitory potency, mechanism of action, and downstream effects.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of Z-Pro-Prolinal and JTP-4819 against prolyl oligopeptidase has been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater efficacy.
| Inhibitor | Target Enzyme Source | IC50 Value (nM) | Reference |
| Z-Pro-Prolinal | Porcine PREP | 0.4 | [4] |
| Leishmania infantum POP | 4.2 | [5] | |
| JTP-4819 | Rat Brain Supernatant | 0.83 ± 0.09 | [6][7] |
| Flavobacterium meningosepticum | 5.43 ± 0.81 | [6][7] | |
| Rat Brain (in vitro) | ~0.7 - 0.8 | [8] | |
| Rat Cortical PEP | 0.58 ± 0.02 | [9] | |
| Rat Hippocampal PEP | 0.61 ± 0.06 | [9] |
Mechanism of Action and Downstream Effects
Both Z-Pro-Prolinal and JTP-4819 are potent and specific inhibitors of prolyl oligopeptidase.[4][10] Their primary mechanism involves blocking the active site of the enzyme, thereby preventing the degradation of various proline-containing neuropeptides.[10][11]
Z-Pro-Prolinal , also known as N-Benzyloxycarbonyl-L-prolyl-L-prolinal, acts as a transition-state analog inhibitor.[11][12] Its aldehyde group forms a reversible covalent hemiacetal adduct with the catalytic serine residue in the active site of POP.[11][12][13] This mimics the tetrahedral transition state of the enzyme-catalyzed reaction, leading to potent inhibition.[13] By inhibiting POP, Z-Pro-Prolinal can increase the levels of neuropeptides such as arginine-vasopressin in the brain, which has implications for cognitive function and memory.[4][11]
JTP-4819 is also a potent and specific inhibitor of POP.[6][7] Studies have shown that JTP-4819 inhibits the degradation of several neuropeptides, including substance P, arginine-vasopressin, thyrotropin-releasing hormone (TRH), neurotensin, oxytocin, bradykinin, and angiotensin II.[6][7] This inhibition leads to increased levels of these neuropeptides in various brain regions.[9] For instance, oral administration of JTP-4819 has been shown to increase substance P-like and arginine-vasopressin-like immunoreactivity in the cerebral cortex and hippocampus of rats.[9] Furthermore, JTP-4819 has been demonstrated to increase acetylcholine (B1216132) release in the frontal cortex and hippocampus, suggesting its potential as a cognitive enhancer.[6][10] In animal models of amnesia, JTP-4819 significantly improved retention times.[6][7]
The inhibition of POP and the subsequent increase in neuropeptide levels is a key therapeutic strategy for neurodegenerative diseases.[2] The signaling pathway below illustrates the role of POP in neuropeptide degradation and the mechanism of its inhibitors.
Caption: POP Inhibition and Neuropeptide Signaling Pathway.
Experimental Protocols
Determination of IC50 for POP Inhibitors
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against prolyl oligopeptidase using a fluorometric assay.[1][5]
Materials:
-
Purified prolyl oligopeptidase (e.g., from porcine brain or recombinant human POP)
-
POP inhibitor (Z-Pro-Prolinal or JTP-4819)
-
Fluorogenic substrate: N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the POP inhibitor in DMSO. Further dilute these solutions in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).
-
Enzyme and Inhibitor Pre-incubation: In each well of the microplate, add the purified POP enzyme solution. Then, add the diluted inhibitor solutions. Include a control with only the enzyme and assay buffer (no inhibitor). It is crucial to pre-incubate the enzyme and inhibitor for a specific period (e.g., 30 minutes) at the assay temperature (e.g., 37°C), especially for slow-binding inhibitors like Z-Pro-Prolinal.[5][14]
-
Initiate Reaction: Add the fluorogenic substrate Z-Gly-Pro-AMC to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[1]
-
Inhibitor Selectivity Profiling
To assess the specificity of a POP inhibitor, its activity is tested against a panel of other proteases.[1]
Materials:
-
A panel of purified proteases (e.g., trypsin, chymotrypsin, elastase, caspases)
-
Specific fluorogenic or chromogenic substrates for each protease in the panel
-
Assay buffers optimized for each protease
-
POP inhibitor
-
Microplate reader
Procedure:
-
Perform Activity Assays: For each protease in the panel, perform an activity assay similar to the one described for POP.
-
Screen for Off-Target Inhibition: Use a fixed, high concentration of the POP inhibitor (e.g., 100-fold the IC50 for POP) to screen for inhibition of the other proteases.[1]
-
Determine IC50 for Off-Targets: If inhibition is observed for any other protease, perform a full dose-response curve to determine the IC50 value for that off-target enzyme.[1]
-
Calculate Selectivity: Compare the IC50 value for POP with the IC50 values for any off-target enzymes to determine the selectivity of the inhibitor.
The workflow for validating inhibitor specificity is depicted in the diagram below.
Caption: Workflow for Validating POP Inhibitor Specificity.
Conclusion
Both Z-Pro-Prolinal and JTP-4819 are highly potent inhibitors of prolyl oligopeptidase with demonstrated effects on neuropeptide metabolism. Z-Pro-Prolinal is a well-established, commercially available tool compound that serves as a benchmark in POP inhibitor screening. JTP-4819 has been extensively studied for its potential as a cognitive enhancer, with in vivo data supporting its ability to modulate neuropeptide levels and improve memory in animal models. The choice between these inhibitors will depend on the specific research question, whether it is for in vitro assay validation, where Z-Pro-Prolinal is a standard, or for in vivo studies of cognitive enhancement, where JTP-4819 has a more extensive portfolio of published data. Researchers should carefully consider the experimental context and the available data when selecting a POP inhibitor for their studies.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on prolyl endopeptidase activity and substance P- and arginine-vasopressin-like immunoreactivity in the brains of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of a novel prolyl endopeptidase inhibitor, JTP-4819, on neuropeptide metabolism in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel prolyl endopeptidase inhibitor, JTP-4819, with potential for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to Z-Pro-Prolinal and KYP-2047 for Prolyl Oligopeptidase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Prolyl oligopeptidase (POP), a serine protease, has garnered significant attention as a therapeutic target for neurodegenerative diseases and other conditions due to its role in neuropeptide metabolism and protein aggregation.[1][2] This guide provides a detailed, objective comparison of two prominent POP inhibitors: Z-Pro-Prolinal and KYP-2047. The information is supported by experimental data to facilitate an informed assessment of their respective performance and characteristics.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound is a critical factor in its potential therapeutic application. The following table summarizes the inhibitory constants (IC50 and Ki) for Z-Pro-Prolinal and KYP-2047 against prolyl oligopeptidase. It is important to note that these values are compiled from various studies and may have been determined under different experimental conditions, which can influence the results.[2][3]
| Inhibitor | Target Enzyme | Ki (nM) | IC50 (nM) | Source Organism for Enzyme | References |
| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP/PREP) | 1 | 0.4 | Porcine | [1] |
| Leishmania infantum POP | 4.2 | Leishmania infantum | [4][5] | ||
| KYP-2047 | Prolyl Oligopeptidase (POP/PREP) | 0.023 | - | Not Specified | [1][6] |
Note: Lower Ki and IC50 values indicate higher potency.
Mechanism of Action
Z-Pro-Prolinal , also known as Cbz-Pro-Prolinal, is a peptidomimetic aldehyde that functions as a transition-state analog inhibitor of POP.[4] Its aldehyde group forms a reversible covalent hemiacetal adduct with the catalytic serine residue in the active site of the enzyme.[3][4] This interaction mimics the tetrahedral transition state of the enzyme-catalyzed reaction, leading to potent and slow-binding inhibition.[4][5]
KYP-2047 (4-phenylbutanoyl-l-prolyl-2(S)-cyanopyrrolidine) is a potent and blood-brain barrier-penetrating POP inhibitor.[6][7] Its mechanism also involves interaction with the active site of POP, leading to a conformational stabilization of the enzyme.[8] This inhibition can modulate protein-protein interactions, which is relevant to its effects on pathways beyond simple peptide cleavage.[8][9]
Role in Neurodegenerative Disease Models
A significant area of research for both inhibitors revolves around their potential to mitigate the pathology of neurodegenerative diseases, particularly those involving the aggregation of alpha-synuclein (B15492655), a key protein in Parkinson's disease and other synucleinopathies.[9][10]
Prolyl oligopeptidase has been shown to interact directly with alpha-synuclein, accelerating its dimerization and subsequent aggregation into fibrils.[9][11][12] Inhibition of POP can interfere with this process.
KYP-2047 has been demonstrated to reduce alpha-synuclein protein levels and aggregates in both cellular and animal models of Parkinson's disease.[13][14] Studies have shown that KYP-2047 can decrease the number of cells with alpha-synuclein inclusions and promote the clearance of alpha-synuclein aggregates, potentially through the enhancement of autophagy.[7][13]
Z-Pro-Prolinal , as a potent POP inhibitor, is also implicated in preventing the aggregation of alpha-synuclein by blocking the activity of POP.[15] Furthermore, it has been shown to inhibit the translocation of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the production of reactive oxygen species (ROS) in cellular models of neurotoxicity, suggesting additional neuroprotective mechanisms.[15]
Signaling Pathway: POP and Alpha-Synuclein Aggregation
Caption: POP promotes alpha-synuclein dimerization, a key step in aggregation.
Experimental Protocols
Accurate and reproducible experimental design is crucial for the evaluation of enzyme inhibitors. Below are generalized methodologies for key experiments used in the comparison of POP inhibitors.
Prolyl Oligopeptidase (POP) Inhibition Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds against POP.
Principle: The assay measures the enzymatic activity of POP on a synthetic fluorogenic substrate, such as N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC).[4][16] Cleavage of this substrate by POP releases the highly fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of AMC production, measured by fluorescence intensity over time, is directly proportional to POP activity. Inhibitors will decrease the rate of this reaction.[3]
Materials:
-
Enzyme: Recombinant human or animal-derived prolyl oligopeptidase.[3]
-
Substrate: Z-Gly-Pro-AMC or another suitable fluorogenic/chromogenic substrate.[3]
-
Assay Buffer: Typically a Tris-HCl or phosphate (B84403) buffer at physiological pH (e.g., 7.5), often containing EDTA and a reducing agent like DTT.[3]
-
Inhibitors: Z-Pro-Prolinal and KYP-2047.
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor and substrate.[4]
-
Microplate: 96-well, black, flat-bottom microplate suitable for fluorescence measurements.[4]
-
Microplate Reader: Capable of fluorescence excitation at approximately 360-380 nm and emission detection at approximately 460 nm.[4][16]
Procedure:
-
Prepare serial dilutions of the test inhibitors (Z-Pro-Prolinal, KYP-2047) in the assay buffer. A positive control (e.g., a known concentration of Z-Pro-Prolinal) and a no-inhibitor control should be included.
-
Add the POP enzyme to the wells of the microplate containing the diluted inhibitors.
-
For slow-binding inhibitors like Z-Pro-Prolinal, a pre-incubation step of the enzyme and inhibitor is often required to allow for the establishment of binding equilibrium.[4]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader in kinetic mode.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[16]
Cellular Alpha-Synuclein Aggregation Assay
This assay evaluates the effect of inhibitors on the aggregation of alpha-synuclein within a cellular context.
Principle: Cells overexpressing alpha-synuclein are treated with an agent to induce aggregation (e.g., oxidative stress). The effect of the POP inhibitor on the formation of alpha-synuclein inclusions is then assessed, often using immunofluorescence microscopy.[13][14]
Materials:
-
Cell Line: A cell line that overexpresses wild-type or mutant human alpha-synuclein (e.g., SH-SY5Y neuroblastoma cells).[14][15]
-
Aggregation-Inducing Agent: e.g., a source of oxidative stress.[13]
-
Inhibitors: Z-Pro-Prolinal and KYP-2047.
-
Primary Antibody: Anti-alpha-synuclein antibody.
-
Secondary Antibody: Fluorescently labeled secondary antibody.
-
Microscope: Fluorescence microscope for imaging.
Procedure:
-
Culture the alpha-synuclein overexpressing cells in a suitable format (e.g., chamber slides).
-
Expose the cells to the aggregation-inducing agent in the presence or absence of various concentrations of the POP inhibitors.
-
After the incubation period, fix and permeabilize the cells.
-
Incubate the cells with the primary anti-alpha-synuclein antibody, followed by the fluorescently labeled secondary antibody.
-
Image the cells using a fluorescence microscope.
-
Quantify the number and size of alpha-synuclein aggregates per cell to determine the effect of the inhibitors.[13]
Experimental Workflow for Inhibitor Comparison
Caption: A systematic workflow for the direct comparison of different POP inhibitors.
Conclusion
Both Z-Pro-Prolinal and KYP-2047 are potent inhibitors of prolyl oligopeptidase with significant therapeutic potential, particularly in the context of neurodegenerative diseases. KYP-2047 exhibits exceptionally high potency in in vitro assays and has the crucial characteristic of being able to penetrate the blood-brain barrier.[6][7] Z-Pro-Prolinal, a well-established and widely used inhibitor, serves as a valuable research tool and benchmark for the development of new POP inhibitors.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The beneficial effect of a prolyl oligopeptidase inhibitor, KYP-2047, on alpha-synuclein clearance and autophagy in A30P transgenic mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Inhibition of Prolyl Endopeptidase (PREP) by KYP-2047 Treatment to Reduce Myocardial Ischemia/Reperfusion Injury [mdpi.com]
- 9. Prolyl Oligopeptidase Enhances α-Synuclein Dimerization via Direct Protein-Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of prolyl oligopeptidase with α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prolyl oligopeptidase enhances α-synuclein dimerization via direct protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolyl oligopeptidase stimulates the aggregation of alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A prolyl oligopeptidase inhibitor, KYP-2047, reduces α-synuclein protein levels and aggregates in cellular and animal models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A prolyl oligopeptidase inhibitor, Z-Pro-Prolinal, inhibits glyceraldehyde-3-phosphate dehydrogenase translocation and production of reactive oxygen species in CV1-P cells exposed to 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Confirming Z-Pro-Prolinal Targets: A Comparative Guide to Genetic Controls
For researchers, scientists, and drug development professionals, establishing the precise molecular targets of a pharmacological agent is paramount. This guide provides a comparative overview of using small interfering RNA (siRNA) and CRISPR/Cas9 gene editing as genetic controls to definitively validate the targets of Z-Pro-Prolinal, a potent inhibitor of Prolyl Oligopeptidase (POP).
Z-Pro-Prolinal is a well-characterized transition-state analog inhibitor that demonstrates high potency against Prolyl Oligopeptidase (POP), also known as Prolyl Endopeptidase (PREP).[1][2] Its mechanism of action involves the formation of a reversible covalent hemiacetal adduct with the catalytic serine residue within the active site of POP, effectively blocking its enzymatic activity.[1][2] While highly selective, the comprehensive validation of its on-target effects and the exclusion of potential off-target activities are crucial for its application in research and therapeutic development. Genetic tools such as siRNA and CRISPR offer robust methodologies to achieve this by specifically depleting the target protein, allowing for a direct assessment of the inhibitor's efficacy and specificity.
Comparison of Prolyl Oligopeptidase (POP) Inhibitors
Z-Pro-Prolinal is one of several potent inhibitors of Prolyl Oligopeptidase. A comparative analysis of their performance is essential for selecting the appropriate tool compound for a given study. The following table summarizes the inhibitory potency of Z-Pro-Prolinal and its alternatives.
| Inhibitor | Target Enzyme | IC50 / Ki | Source Organism/Tissue |
| Z-Pro-Prolinal | Prolyl Oligopeptidase (POP/PREP) | IC50: 0.4 nM / Ki: 1 nM | Porcine / Not Specified |
| JTP-4819 | Prolyl Oligopeptidase (POP/PREP) | IC50: 0.83 ± 0.09 nM | Rat Brain |
| KYP-2047 | Prolyl Oligopeptidase (POP/PREP) | Ki: 0.023 nM | Not Specified |
| S17092 | Prolyl Oligopeptidase (POP/PREP) | IC50: 1.2 nM | Not Specified |
Genetic Validation of Z-Pro-Prolinal's Target
To unequivocally attribute the pharmacological effects of Z-Pro-Prolinal to the inhibition of POP, it is essential to employ genetic methods to specifically remove the target protein. Both siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout are powerful techniques to achieve this.
Conceptual Framework for Target Validation
The underlying principle of using genetic controls for target validation is straightforward. If Z-Pro-Prolinal exerts its effects primarily through the inhibition of POP, then the cellular or biochemical phenotype induced by Z-Pro-Prolinal should be mimicked by the genetic removal of POP. Conversely, in cells lacking POP, Z-Pro-Prolinal should have a significantly diminished or no effect.
A study on the POP inhibitor Y-29794 in triple-negative breast cancer cell lines provides a practical example of this approach. In this study, shRNA was used to deplete PREP (POP), and the effects of the inhibitor were then assessed. While the inhibitor alone induced cell death and inhibited a key signaling pathway, the stable depletion of PREP by shRNA did not fully replicate this phenotype, suggesting that Y-29794 might have off-target effects in that specific context.[1] This highlights the importance of such genetic validation to uncover the full mechanistic details of an inhibitor's action.
The expected outcomes of combining Z-Pro-Prolinal treatment with genetic knockdown or knockout of POP are summarized in the table below.
| Experimental Condition | Expected Outcome on a POP-mediated Process | Rationale |
| Wild-type cells + Vehicle | Baseline activity | Establishes the normal physiological state. |
| Wild-type cells + Z-Pro-Prolinal | Inhibition of the process | Demonstrates the pharmacological effect of the inhibitor on its target. |
| POP siRNA/CRISPR cells + Vehicle | Inhibition of the process | Genetic removal of the target should phenocopy the effect of the inhibitor. |
| POP siRNA/CRISPR cells + Z-Pro-Prolinal | No significant additional inhibition | If the target is absent, the inhibitor should have no further effect, confirming on-target activity. |
Experimental Protocols
siRNA-Mediated Knockdown of Prolyl Oligopeptidase (POP)
Objective: To transiently reduce the expression of POP protein in a cellular model to assess the on-target effects of Z-Pro-Prolinal.
Materials:
-
Mammalian cell line of interest
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM Reduced Serum Medium
-
siRNA targeting POP (validated sequences)
-
Non-targeting control siRNA
-
Cell lysis buffer
-
Reagents for Western blotting or qRT-PCR
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 30 pmol of POP siRNA or non-targeting control siRNA in 150 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 150 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX (total volume ~300 µL), mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
-
Transfection: Add the siRNA-Lipofectamine complexes to the cells.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: Harvest the cells and assess the level of POP protein knockdown by Western blotting or POP mRNA knockdown by qRT-PCR.
-
Z-Pro-Prolinal Treatment: Once knockdown is confirmed, treat the POP-knockdown cells and control cells with Z-Pro-Prolinal at various concentrations and for the desired duration to evaluate its effects on downstream signaling or cellular phenotypes.
CRISPR-Cas9-Mediated Knockout of Prolyl Oligopeptidase (POP)
Objective: To generate a stable cell line with a permanent disruption of the POP gene to provide a robust model for validating the on-target effects of Z-Pro-Prolinal.
Materials:
-
Mammalian cell line of interest
-
CRISPR-Cas9 expression plasmid (containing Cas9 nuclease and a guide RNA targeting POP)
-
Lipofectamine 3000 Transfection Reagent
-
Puromycin or other selection antibiotic
-
Single-cell cloning supplies (96-well plates)
-
Genomic DNA extraction kit
-
PCR reagents for genotyping
-
Sanger sequencing service
Protocol:
-
Guide RNA Design: Design and clone a guide RNA (gRNA) sequence targeting a critical exon of the POP gene into a Cas9 expression vector.
-
Transfection: Transfect the POP-targeting CRISPR-Cas9 plasmid into the host cell line using Lipofectamine 3000 according to the manufacturer's protocol.
-
Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, perform limiting dilution to isolate single cells into individual wells of a 96-well plate.
-
Clonal Expansion: Expand the single-cell clones into larger populations.
-
Genotyping: Extract genomic DNA from the expanded clones and perform PCR amplification of the targeted region. Use Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the POP gene.
-
Validation of Knockout: Confirm the absence of POP protein expression in the knockout clones by Western blotting.
-
Z-Pro-Prolinal Treatment: Utilize the validated POP knockout cell line and the parental wild-type cell line to perform comparative studies with Z-Pro-Prolinal to assess its on-target specificity.
Visualizing Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and the biological context, the following diagrams have been generated using Graphviz.
By employing the rigorous genetic validation strategies outlined in this guide, researchers can confidently confirm the on-target activity of Z-Pro-Prolinal and other POP inhibitors, thereby strengthening the foundation for further investigation into their therapeutic potential.
References
- 1. Prolyl endopeptidase inhibitor Y-29794 blocks the IRS1-AKT-mTORC1 pathway and inhibits survival and in vivo tumor growth of triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of selective and potent inhibitors of fibroblast activation protein and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Impact of Z-Pro-Prolinal on Prolyl Oligopeptidase: An Orthogonal Comparison
A definitive validation of Z-Pro-Prolinal's effect on prolyl oligopeptidase (POP) necessitates a multi-pronged approach, employing a series of orthogonal methods to ensure specificity and accurately quantify its inhibitory action. This guide provides a comparative overview of Z-Pro-Prolinal against other known POP inhibitors, supported by detailed experimental protocols and data, to assist researchers, scientists, and drug development professionals in designing robust validation strategies.
Z-Pro-Prolinal is a potent and selective transition-state analog inhibitor of prolyl oligopeptidase, a serine protease implicated in the regulation of various neuropeptides and hormones. Its mechanism of action involves the formation of a reversible covalent hemiacetal adduct with the catalytic serine residue in the active site of POP, effectively blocking its enzymatic activity.[1] To rigorously validate the inhibitory effects of Z-Pro-Prolinal, it is crucial to move beyond simple in vitro assays and incorporate a suite of independent experimental techniques that confirm target engagement, cellular activity, and downstream functional consequences.
Comparative Analysis of POP Inhibitors
A critical aspect of validating Z-Pro-Prolinal's efficacy is to benchmark its performance against other well-characterized POP inhibitors. The following table summarizes the inhibitory potency of Z-Pro-Prolinal alongside two other commonly used inhibitors, JTP-4819 and KYP-2047. It is important to recognize that inhibitory concentration (IC50) and binding affinity (Ki) values can vary depending on the experimental conditions, such as the source of the enzyme and the substrate utilized.[1][2]
| Inhibitor | Target Enzyme | Ki | IC50 | Source Organism for Enzyme |
| Z-Pro-Prolinal | Prolyl Oligopeptidase | 1 nM[2] | 0.4 nM[3][2] | Porcine |
| Leishmania infantum POP | 4.2 nM[4] | Leishmania infantum | ||
| JTP-4819 | Prolyl Oligopeptidase | - | 0.83 ± 0.09 nM[2] | Rat Brain |
| KYP-2047 | Prolyl Oligopeptidase | 0.023 nM[2] | - | Not Specified |
Orthogonal Validation Strategies
A robust validation workflow for Z-Pro-Prolinal should encompass a series of experiments that independently verify its mechanism of action and biological effects. Key orthogonal approaches include:
-
Direct Enzyme Inhibition Assays: Quantifying the direct inhibitory effect of Z-Pro-Prolinal on purified POP enzyme activity.
-
Cellular Target Engagement Assays: Confirming that Z-Pro-Prolinal interacts with POP within a cellular context.
-
Downstream Functional Assays: Measuring the impact of POP inhibition on known substrate levels or cellular pathways.
-
Negative Control Experiments: Utilizing inactive analogs to ensure that the observed effects are specific to POP inhibition and not due to off-target or scaffold-related activities.
The logical flow of this validation strategy is depicted below:
Experimental Protocols
In Vitro POP Inhibition Assay with a Fluorogenic Substrate
This assay directly measures the inhibitory effect of Z-Pro-Prolinal on the enzymatic activity of purified POP.
Principle: Prolyl oligopeptidase cleaves the synthetic fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), releasing the fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) molecule. The rate of fluorescence increase is proportional to POP activity, and a decrease in this rate in the presence of an inhibitor indicates inhibition.[3][4]
Materials:
-
Recombinant human or animal-derived prolyl oligopeptidase[1]
-
Z-Gly-Pro-AMC (fluorogenic substrate)[1]
-
Assay Buffer (e.g., Tris-HCl, pH 7.5, containing EDTA and DTT)[1]
-
Z-Pro-Prolinal
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of Z-Pro-Prolinal in Assay Buffer.
-
To each well of the 96-well microplate, add 50 µL of the serially diluted Z-Pro-Prolinal solutions. For the control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer.
-
Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[4]
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorometric microplate reader and measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~440-460 nm) kinetically over a set period (e.g., 30 minutes).
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of Z-Pro-Prolinal relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1]
A typical experimental workflow for this assay is illustrated below:
Cellular POP Activity Assay
This assay measures the activity of POP within intact cells, providing a more physiologically relevant assessment of inhibitor efficacy.
Principle: Similar to the in vitro assay, this method utilizes a fluorogenic substrate to measure POP activity in cell lysates after treatment with Z-Pro-Prolinal.
Materials:
-
Cultured cells (e.g., SH-SY5Y neuroblastoma cells)
-
Z-Pro-Prolinal
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
POP-specific fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Fluorometer
Procedure:
-
Treat cultured cells with varying concentrations of Z-Pro-Prolinal or vehicle control for a predetermined time.
-
Wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Add the POP-specific fluorogenic substrate to the cell lysates.
-
Measure the fluorescence intensity over time using a fluorometer.
-
A decrease in the rate of fluorescence increase in Z-Pro-Prolinal-treated cells compared to controls indicates inhibition of cellular POP activity.[5]
Measurement of Substance P Levels
This assay serves as a functional readout of Z-Pro-Prolinal's activity by measuring the levels of a known POP substrate.
Principle: Substance P is a neuropeptide that is degraded by POP. Inhibition of POP by Z-Pro-Prolinal is expected to lead to an accumulation of Substance P.
Materials:
-
Cell culture supernatant or tissue homogenate from Z-Pro-Prolinal-treated and control samples.
-
Commercially available Substance P ELISA kit
-
Microplate reader
Procedure:
-
Collect cell culture supernatant or prepare tissue homogenates from samples treated with Z-Pro-Prolinal or vehicle.
-
Follow the protocol of the commercial Substance P ELISA kit. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of Substance P in the samples based on the standard curve.
-
An increase in Substance P levels in the Z-Pro-Prolinal-treated samples would be indicative of POP inhibition.[5]
The signaling pathway illustrating the role of POP in Substance P degradation is shown below:
Negative Control Using an Inactive Analog
To ensure that the observed biological effects are a direct result of POP inhibition and not due to the chemical scaffold of Z-Pro-Prolinal, an inactive analog should be used as a negative control.
Principle: Z-Pro-Prolinol is a reduced, alcohol version of Z-Pro-Prolinal and is inactive as a POP inhibitor.[6] If a biological effect is observed with Z-Pro-Prolinal but not with Z-Pro-Prolinol, it provides strong evidence for on-target activity.
Procedure: In parallel with experiments using Z-Pro-Prolinal, conduct identical experiments using Z-Pro-Prolinol at the same concentrations. The absence of an effect with Z-Pro-Prolinol while observing an effect with Z-Pro-Prolinal validates the specificity of the active compound for POP.[6]
Conclusion
A comprehensive and rigorous validation of Z-Pro-Prolinal's effect on POP relies on the integration of multiple orthogonal methods. By combining direct enzymatic assays, cell-based target engagement and functional readouts, and the use of appropriate negative controls, researchers can confidently establish the specific inhibitory activity of Z-Pro-Prolinal. This multi-faceted approach is essential for advancing our understanding of POP's role in physiology and pathology and for the development of novel therapeutics targeting this enzyme.
References
Z-Pro-Prolinal: A Comparative Analysis of Selectivity for FAP and DPP-IV
For Immediate Publication
Shanghai, China – December 9, 2025 – In the landscape of protease inhibitor research, the selectivity of small molecule inhibitors is paramount for achieving targeted therapeutic effects while minimizing off-target interactions. This guide provides a detailed comparison of Z-Pro-Prolinal's selectivity for Fibroblast Activation Protein (FAP) versus Dipeptidyl Peptidase-IV (DPP-IV), two closely related serine proteases with distinct physiological roles. This analysis is intended for researchers, scientists, and drug development professionals engaged in the study of protease biology and drug discovery.
Z-Pro-Prolinal is widely recognized as a potent and highly selective inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PEP).[1][2] Its mechanism of action involves acting as a slow-binding inhibitor.[1] While direct quantitative data on the inhibitory activity of Z-Pro-Prolinal against FAP and DPP-IV is limited in publicly available literature, existing evidence strongly suggests a significantly lower affinity for these two enzymes compared to its primary target, POP.
Understanding the Targets: FAP and DPP-IV
Fibroblast Activation Protein (FAP) is a serine protease that exhibits both dipeptidyl peptidase and endopeptidase activity, cleaving substrates after a proline residue.[3][4] Its expression is notably upregulated in the stroma of many cancers and at sites of tissue remodeling, such as in fibrosis and wound healing, making it a compelling target for therapeutic intervention.[3][4][5]
Dipeptidyl Peptidase-IV (DPP-IV), also a serine protease, plays a crucial role in glucose homeostasis by cleaving and inactivating incretin (B1656795) hormones like GLP-1.[6][7][8] It specifically cleaves peptides with a proline or alanine (B10760859) at the penultimate (P1) position.[9][10] DPP-IV inhibitors are an established class of drugs for the management of type 2 diabetes.[6][7] The structural similarity between FAP and DPP-IV presents a challenge in the development of highly selective inhibitors.
Z-Pro-Prolinal: Selectivity Profile
To provide a comprehensive comparison for researchers, the following tables summarize the inhibitory activities of well-characterized selective inhibitors for FAP and DPP-IV.
Comparative Inhibitor Data
Table 1: Selective Inhibitors of Fibroblast Activation Protein (FAP)
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity Profile |
| UAMC-1110 | FAP | 3.2 | Highly selective over PREP (IC50 = 1.8 µM) |
| FAP-IN-1 | FAP | 3.3 | Selective for FAP |
| FAP-IN-5 (Compound 4a) | FAP | 1.7 | Selective for FAP |
| FAP-IN-6 (Compound 21) | FAP | 0.013 | Highly potent and selective for FAP |
| ARI-3099 (N-(pyridine-4-carbonyl)-D-Ala-boroPro) | FAP | 36 | >350-fold selective over PREP; negligible activity against DPPs |
Note: IC50 values can vary depending on the experimental conditions.
Table 2: Selective Inhibitors of Dipeptidyl Peptidase-IV (DPP-IV)
| Inhibitor | Target Enzyme | IC50 (nM) | Selectivity Profile |
| Sitagliptin (B1680988) | DPP-IV | 18 - 19 | Highly selective over DPP-8 and DPP-9 (>10,000-fold) |
| Vildagliptin | DPP-IV | 2.3 - 62 | Selective for DPP-IV |
| Saxagliptin | DPP-IV | 26 - 50 | Highly selective and reversible inhibitor |
| Linagliptin | DPP-IV | 1 | Highly potent and selective |
| Alogliptin | DPP-IV | <10 | >10,000-fold selectivity over DPP-8 and DPP-9 |
| Omarigliptin | DPP-IV | 1.6 | Highly selective over QPP, FAP, PEP, DPP8, and DPP9 (>67 µM) |
| Trelagliptin | DPP-IV | 4 | Highly selective |
Note: IC50 values can vary depending on the experimental conditions.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and standardized enzymatic assays. Below are detailed methodologies for assessing the inhibitory activity against FAP and DPP-IV.
Protocol 1: In Vitro FAP Inhibition Assay (Fluorometric)
1. Principle: This assay measures the enzymatic activity of FAP using a fluorogenic substrate, such as Z-Gly-Pro-AMC. Cleavage of the substrate by FAP releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of fluorescence increase is proportional to FAP activity.
2. Materials:
- Recombinant human FAP enzyme
- FAP substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 140 mM NaCl
- Test inhibitor (e.g., Z-Pro-Prolinal) and reference compounds
- 96-well, black, flat-bottom microplate
- Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
3. Procedure:
- Prepare serial dilutions of the test inhibitor in Assay Buffer.
- In the microplate, add the FAP enzyme to each well (except for the blank control).
- Add the serially diluted inhibitor or vehicle control to the respective wells.
- Pre-incubate the enzyme and inhibitor for 10-30 minutes at 25°C or 37°C.
- Initiate the reaction by adding the FAP substrate to all wells.
- Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes.
4. Data Analysis:
- Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence curve for each concentration of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Protocol 2: In Vitro DPP-IV Inhibition Assay (Fluorometric)
1. Principle: Similar to the FAP assay, this method quantifies DPP-IV activity using a specific fluorogenic substrate, H-Gly-Pro-AMC.
2. Materials:
- Recombinant human DPP-IV enzyme
- DPP-IV substrate: H-Gly-Pro-AMC (Glycyl-prolyl-7-amino-4-methylcoumarin)
- Assay Buffer: 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA
- Test inhibitor (e.g., Z-Pro-Prolinal) and reference compounds (e.g., Sitagliptin)
- 96-well, black, flat-bottom microplate
- Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
3. Procedure:
- Prepare serial dilutions of the test inhibitor in Assay Buffer.
- Add the DPP-IV enzyme to each well of the microplate (excluding the blank).
- Add the diluted inhibitor or vehicle control to the corresponding wells.
- Pre-incubate the plate for 10-15 minutes at 37°C.
- Start the enzymatic reaction by adding the DPP-IV substrate solution to all wells.
- Measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.
4. Data Analysis:
- Determine the initial reaction velocity (V₀) for each inhibitor concentration.
- Plot the percent inhibition versus the log of the inhibitor concentration.
- Calculate the IC50 value using a non-linear regression analysis.
Visualizing the Selectivity Concept
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Z-Pro-Prolinal's high selectivity for its primary target, POP, over FAP and DPP-IV.
Caption: General workflow for determining the IC50 of an inhibitor in a fluorescence-based assay.
References
- 1. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. | BioWorld [bioworld.com]
- 5. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the selective and nanomolar inhibitor of DPP-4 more potent than sitagliptin by structure-guided rational design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Proline-specific peptidase activities (DPP4, PRCP, FAP and PREP) in plasma of hospitalized COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fibroblast activation protein-alpha and dipeptidyl peptidase IV (CD26): cell-surface proteases that activate cell signaling and are potential targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Z-Pro-Prolinal IC50 Determination: A Comparative Guide for Dose-Response Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Z-Pro-Prolinal, a potent inhibitor of prolyl oligopeptidase (POP), with other alternative inhibitors. Detailed experimental protocols for determining the half-maximal inhibitory concentration (IC50) are presented, alongside data summaries and visual representations of key biological pathways and experimental workflows to aid in research and drug development.
Comparative Inhibitor Potency
Z-Pro-Prolinal demonstrates high potency and selectivity for prolyl oligopeptidase. The following table summarizes its IC50 value in comparison to other inhibitors targeting the same enzyme.
| Inhibitor | Target Enzyme | Reported IC50 |
| Z-Pro-Prolinal | Porcine Prolyl Endopeptidase (PREP) | 0.4 nM [1] |
| Z-Pro-Prolinal | Leishmania infantum Prolyl Oligopeptidase (POP) | 4.2 nM [1][2] |
| JTP-4819 | Prolyl Oligopeptidase (POP) | Varies by study |
| S 17092 | Prolyl Oligopeptidase (POP) | Varies by study |
| Berberine | Prolyl Oligopeptidase (POP) | Varies by study |
Understanding the Mechanism of Action
Z-Pro-Prolinal is a synthetic dipeptide aldehyde that functions as a transition-state analog inhibitor of prolyl oligopeptidase (POP), also known as prolyl endopeptidase (PREP).[2][3] POP is a serine protease that cleaves peptide bonds on the C-terminal side of proline residues in small peptides (less than 30 amino acids).[3] The inhibitory action of Z-Pro-Prolinal involves the formation of a reversible covalent hemiacetal adduct between its aldehyde group and the catalytic serine residue (Ser554) in the active site of POP.[3][4][5] This effectively blocks the enzyme's catalytic activity.[3] Due to this interaction, Z-Pro-Prolinal is characterized as a slow-binding inhibitor, which necessitates a pre-incubation step in assays to ensure accurate potency determination.[2][5]
The inhibition of POP by Z-Pro-Prolinal can modulate the levels of various neuropeptides and peptide hormones, which has implications for cognitive function and neuroprotection.[3][5] Dysregulation of POP activity has been associated with several neurodegenerative and psychiatric disorders.[3]
Experimental Protocol: In Vitro IC50 Determination
This protocol outlines a continuous fluorometric assay to determine the IC50 of Z-Pro-Prolinal against POP.
Principle: The assay measures the cleavage of a synthetic fluorogenic substrate, N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), by POP.[1][2] Cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of fluorescence increase is proportional to POP activity. By measuring this rate at various Z-Pro-Prolinal concentrations, the IC50 value can be determined.[2]
Materials:
-
Z-Pro-Prolinal
-
Recombinant Prolyl Oligopeptidase (POP)
-
Z-Gly-Pro-AMC (fluorogenic substrate)[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mg/mL BSA[1]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~460 nm)[2]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Z-Pro-Prolinal in DMSO.
-
Prepare a stock solution of Z-Gly-Pro-AMC in DMSO.[1]
-
Dilute the POP enzyme to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Prepare serial dilutions of Z-Pro-Prolinal in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[1]
-
-
Assay Protocol:
-
To each well of a 96-well microplate, add 50 µL of the serially diluted Z-Pro-Prolinal solutions.
-
For control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer.[1]
-
Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells. Add 25 µL of Assay Buffer to the blank wells.[1]
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes. This step is crucial for the slow-binding inhibitor to reach equilibrium with the enzyme.[2]
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.[1]
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.[2]
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 15-30 minutes.[2]
-
-
Data Analysis:
-
For each inhibitor concentration, determine the initial reaction velocity from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from all other rates.[2]
-
Calculate the percentage of inhibition for each Z-Pro-Prolinal concentration relative to the vehicle control (0% inhibition).[2]
-
Plot the percentage of inhibition against the logarithm of the Z-Pro-Prolinal concentration.[2]
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[2]
-
Signaling Pathways and Downstream Effects
Prolyl oligopeptidase is involved in the metabolism of several neuropeptides and peptide hormones, thereby influencing various signaling pathways.[3] Inhibition of POP by Z-Pro-Prolinal can lead to an accumulation of these peptides, potentially impacting cognitive processes and neuroinflammation.[3][6] Recent studies also suggest a role for POP inhibitors in inducing autophagy, a cellular process for degrading and recycling cellular components.[7]
Troubleshooting and Considerations
-
Z-Pro-Prolinal-Insensitive Peptidases (ZIPs): Some biological samples may contain other peptidases that can cleave the substrate, leading to an overestimation of POP activity.[4] If residual activity is observed at high Z-Pro-Prolinal concentrations, consider the presence of ZIPs.[4]
-
Inhibitor Stability: The stability of Z-Pro-Prolinal in aqueous buffers can vary. It is recommended to prepare fresh solutions for each experiment to ensure accurate results.[8]
-
Steep Dose-Response Curves: High enzyme concentrations relative to the inhibitor's dissociation constant (Kd) can lead to steep dose-response curves, where the IC50 becomes dependent on the enzyme concentration rather than reflecting the true binding affinity.[9][10] It is important to optimize enzyme concentration to avoid this artifact.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of prolyl oligopeptidase: A promising pathway to prevent the progression of age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. files.docking.org [files.docking.org]
A Comparative Analysis of Z-Pro-Prolinal Potency Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potency of Z-Pro-Prolinal, a selective inhibitor of prolyl oligopeptidase (POP), across various species. The data presented herein is intended to support researchers and drug development professionals in the evaluation and application of this compound.
Z-Pro-Prolinal is a potent and selective transition-state analog inhibitor of prolyl oligopeptidase (POP), also referred to as prolyl endopeptidase (PEP).[1] Its mechanism of action involves the formation of a reversible covalent hemiacetal adduct with the catalytic serine residue within the active site of the enzyme.[2] This inhibition of POP, a serine protease responsible for the cleavage of small peptides on the C-terminal side of proline residues, has implications for the treatment of neurodegenerative and inflammatory conditions.[1][3]
Comparative Potency of Z-Pro-Prolinal
The inhibitory efficacy of Z-Pro-Prolinal against prolyl oligopeptidase varies across different species. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values reported in the literature. Lower values are indicative of higher potency.
| Species/Source | Enzyme Source | Potency (IC50) | Potency (Ki) |
| Human | Recombinant PREP | 0.16 µM | - |
| Porcine | Not Specified | 0.4 nM | 1 nM[4] |
| Rabbit | Brain | - | 14 nM |
| Bovine | Brain | - | nM order[5] |
| Rat | Septal tissue | Effective in vivo | - |
| Schistosoma mansoni | Not Specified | 0.01 µM | - |
| Leishmania infantum | Recombinant POPLi | 4.2 nM[1][6] | - |
| Flavobacterium meningosepticum | Not Specified | - | µM order[5] |
Note: "nM order" and "µM order" indicate that the Ki values are in the nanomolar and micromolar ranges, respectively, as specified in the cited source.[5] It is important to consider that IC50 and Ki values can vary depending on the experimental conditions, enzyme source, and substrate used.[2]
Comparative Analysis with Alternative POP Inhibitors
To provide a broader context for the potency of Z-Pro-Prolinal, the following table includes inhibitory data for other known prolyl oligopeptidase inhibitors.
| Inhibitor | Target Enzyme | Ki | IC50 | Source Organism for Enzyme |
| Z-Pro-Prolinal | Prolyl Oligopeptidase | 1 nM[4] | 0.4 nM[4] | Porcine |
| JTP-4819 | Prolyl Oligopeptidase | - | 0.83 ± 0.09 nM[4] | Rat Brain |
| KYP-2047 | Prolyl Oligopeptidase | 0.023 nM[4] | - | Not Specified |
| S17092 | Prolyl Oligopeptidase | - | - | Not Specified |
Experimental Protocols
The determination of Z-Pro-Prolinal's inhibitory potency is typically achieved through a prolyl oligopeptidase (POP) activity assay. A common method involves a continuous fluorometric assay.
Prolyl Oligopeptidase (POP) Inhibition Assay using a Fluorogenic Substrate
Objective: To determine the inhibitory activity of Z-Pro-Prolinal against prolyl oligopeptidase.
Principle: This assay is based on the cleavage of the synthetic fluorogenic substrate, Z-Gly-Pro-7-amino-4-methylcoumarin (Z-Gly-Pro-AMC), by POP. The enzymatic cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (B1665955) (AMC), and the rate of fluorescence increase is proportional to the enzyme activity. The presence of an inhibitor like Z-Pro-Prolinal will decrease the rate of this reaction.[1][2]
Materials:
-
Purified or recombinant prolyl oligopeptidase[2]
-
Z-Pro-Prolinal[1]
-
Z-Gly-Pro-AMC (fluorogenic substrate)[1]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mg/mL BSA[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
Black, flat-bottom 96-well microplate[1]
-
Fluorometric microplate reader with excitation at 360-380 nm and emission at 460 nm[1][6]
Procedure:
-
Reagent Preparation:
-
Assay Protocol:
-
Prepare serial dilutions of Z-Pro-Prolinal in Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.[1]
-
To each well of the 96-well microplate, add 50 µL of the serially diluted Z-Pro-Prolinal solutions. For control (no inhibitor) and blank (no enzyme) wells, add 50 µL of Assay Buffer.[1]
-
Add 25 µL of the diluted POP enzyme solution to all wells except the blank wells. To the blank wells, add 25 µL of Assay Buffer.[1]
-
Pre-incubate the plate at 37°C for 15-30 minutes. This pre-incubation step is crucial to allow the slow-binding inhibitor to reach equilibrium with the enzyme.[1][6]
-
Initiate the enzymatic reaction by adding 25 µL of the Z-Gly-Pro-AMC substrate solution to all wells.[1]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the fluorescence versus time curve.[1]
-
Subtract the background fluorescence from the blank wells.[1]
-
Calculate the percentage of inhibition for each Z-Pro-Prolinal concentration relative to the control (0% inhibition).[6]
-
Plot the percentage of inhibition against the logarithm of the Z-Pro-Prolinal concentration and fit the data using a suitable dose-response curve to determine the IC50 value.[5][6]
-
Considerations:
-
The presence of Z-Pro-Prolinal-insensitive peptidases (ZIPs) in biological samples can cleave the substrate and lead to an underestimation of Z-Pro-Prolinal's potency.[7]
-
Z-Pro-Prolinal is a slow-binding inhibitor, therefore a pre-incubation step is critical for accurate potency determination.[8]
Visualizing Key Processes
To further elucidate the context of Z-Pro-Prolinal's function, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
References
Safety Operating Guide
Navigating the Disposal of Z-Pro-Pro: A Guide for Laboratory Professionals
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is critical to adhere to standard laboratory safety practices. In the absence of a specific SDS, the substance should be treated as a potentially hazardous chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a buttoned lab coat to prevent skin and eye exposure.[1]
-
Designated Work Area: All handling and preparation for disposal of Z-Pro-Pro should be conducted in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination: Use dedicated and properly cleaned labware for disposal procedures to prevent cross-contamination.
Step-by-Step Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its physical state (solid or liquid) and, most importantly, the specific guidelines set by your institution's Environmental Health and Safety (EHS) department. All peptide waste should be treated as laboratory chemical waste.[2]
1. Waste Identification and Segregation:
-
Solid Waste: This category includes unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and empty vials.
-
Procedure:
-
Collect all solid waste in a designated, leak-proof hazardous waste container that is clearly labeled.[1][3]
-
The label should include "Hazardous Waste," the chemical name ("this compound contaminated debris"), and any other information required by your institution.
-
Store the sealed container in a designated hazardous waste accumulation area away from incompatible materials.
-
-
-
Liquid Waste: This includes any solutions containing this compound, such as stock solutions, experimental buffers, and the initial rinses of any contaminated labware.
-
Procedure:
-
Sink Disposal is Not Recommended: Never pour this compound solutions down the sink unless you have explicit approval from your institution's EHS department.[2][3] Many institutions prohibit the drain disposal of synthetic peptides and amino acids of unknown toxicity.[4]
-
Collect all liquid waste in a dedicated, leak-proof, and chemically compatible hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the contents ("this compound solutions"), and an approximate concentration.
-
Store the container in a designated secondary containment bin in a well-ventilated area.
-
-
2. Consultation with Institutional EHS:
-
Your institution's EHS department is the ultimate authority on chemical waste disposal.[3] They can provide specific guidance on the proper disposal procedures for this compound based on local, state, and federal regulations.
-
Provide them with as much information as possible about the waste, including its composition, concentration, and volume.
3. Arranging for Waste Pickup:
-
Once your waste containers are properly labeled and stored, follow your institution's protocol for scheduling a hazardous waste pickup with the EHS department or their designated contractor.[3]
Data Presentation: this compound Disposal Summary
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound Powder | Collect in a labeled hazardous waste container for EHS pickup. | Ensure the container is sealed to prevent the spread of fine particles. |
| Contaminated Labware (vials, pipette tips) | Dispose of in a solid hazardous waste container. | Empty vials should be triple-rinsed, with the rinsate collected as liquid hazardous waste, before being disposed of as solid waste, if institutional policy allows. Otherwise, dispose of the empty, unrinsed vial as solid hazardous waste. |
| Contaminated PPE (gloves, wipes) | Place in a designated solid hazardous waste container. | Segregate from general laboratory trash. |
| Aqueous Solutions of this compound | Collect in a labeled liquid hazardous waste container for EHS pickup. | Do not dispose of down the drain without explicit EHS approval.[2][3] |
Experimental Protocols: Decontamination of Labware
For non-disposable labware that has come into contact with this compound, a thorough decontamination process is necessary.
-
Initial Rinse: Perform an initial rinse of the labware with a suitable solvent (e.g., deionized water, followed by ethanol (B145695) or isopropanol). This initial rinsate must be collected and disposed of as liquid hazardous waste.
-
Cleaning: After the initial rinse, wash the labware with an enzymatic detergent solution, which can help in breaking down residual peptides.
-
Final Rinse: Thoroughly rinse the labware with deionized water.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures and prioritizing consultation with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally responsible research environment.
References
Essential Safety and Operational Guide for Handling Z-Pro-Pro in Research Environments
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the dipeptide derivative N-benzyloxycarbonyl-L-prolyl-L-proline, commonly known in laboratory settings as Z-Pro-Pro or this compound-OH. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure research environment.
Chemical Identifier:
-
Chemical Name: N-benzyloxycarbonyl-L-prolyl-L-proline
-
Synonyms: Z-L-prolyl-L-proline, this compound-OH
-
CAS Number: 7360-23-8
-
Molecular Formula: C₁₈H₂₂N₂O₅
This compound-OH is a vital building block in peptide synthesis and pharmaceutical research, valued for its stability and its role in creating biologically active compounds.[1] While comprehensive hazard data is not widely available, it is prudent to handle this compound with the care due to all laboratory chemicals.
Immediate Safety and Personal Protective Equipment (PPE)
The primary route of exposure is likely through skin and eye contact or inhalation of the powder. Therefore, a robust personal protective equipment strategy is the first line of defense.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or latex gloves (inspect before use) | Prevents direct skin contact with the chemical. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles | Protects eyes from splashes or airborne particles of the solid. |
| Skin and Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved N95 (or better) particulate respirator should be used. | Minimizes the risk of inhaling the powdered compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound-OH from receipt to disposal minimizes risks and ensures the integrity of the research.
-
Receiving and Storage:
-
Upon receipt, verify the container is intact and properly labeled.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 0°C and 8°C.[1]
-
Keep away from strong oxidizing agents.
-
-
Preparation for Use:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when weighing or transferring the solid, to minimize inhalation of dust.
-
Ensure all necessary PPE is worn before handling the container.
-
Have an appropriate spill kit readily available.
-
-
Handling and Use:
-
Avoid direct contact with skin and eyes.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
-
In Case of Exposure or Spill:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water. Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
-
Spill: For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound-OH and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Material and Contaminated Waste:
-
Dispose of unused this compound-OH and any material contaminated with it (e.g., weighing paper, gloves, pipette tips) as chemical waste.
-
Place the waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for chemical waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
-
Empty Containers:
-
Rinse empty containers thoroughly with an appropriate solvent.
-
Dispose of the rinsed containers according to institutional guidelines, which may allow for recycling or disposal as regular waste after decontamination.
-
Experimental Workflow and Safety Integration
The following diagram illustrates the integration of safety measures throughout the experimental workflow when using this compound-OH.
Caption: Workflow for the safe handling of this compound-OH.
PPE Selection Logic
The choice of PPE is determined by the potential hazards and the specific tasks being performed. This diagram outlines the decision-making process.
Caption: Decision logic for selecting appropriate PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
